4-fluoro MBZP
Descripción
The exact mass of the compound 1-(4-fluorobenzyl)-4-methylpiperazine is 208.13757671 g/mol and the complexity rating of the compound is 182. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
1-[(4-fluorophenyl)methyl]-4-methylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2/c1-14-6-8-15(9-7-14)10-11-2-4-12(13)5-3-11/h2-5H,6-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFMDNJJTGINMCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4-Fluoro MBZP: A Technical Guide for Researchers
This document provides an in-depth technical overview of 4-fluoro MBZP (1-[(4-fluorophenyl)methyl]-4-methyl-piperazine), a novel psychoactive substance (NPS) of the benzylpiperazine class. This guide is intended for researchers, scientists, and drug development professionals, compiling the current knowledge on its chemical properties, synthesis, pharmacology, and analytical characterization.
Introduction
This compound is a fluorinated analog of methylbenzylpiperazine (MBZP), a stimulant drug.[1][2] First identified in June 2023 by an Australian drug checking service, it has since been detected in drug materials in the United States.[1][2] Structurally similar to benzylpiperazine (BZP), this compound is presumed to exhibit stimulant properties by modulating monoaminergic systems.[1] This document synthesizes the available technical information to support research and forensic applications related to this compound.
Chemical and Physical Properties
This compound is a synthetic molecule belonging to the piperazine chemical class. Its core structure consists of a piperazine ring N-substituted with a methyl group and N'-substituted with a 4-fluorobenzyl group.
| Property | Value | Reference |
| Formal Name | 1-[(4-fluorophenyl)methyl]-4-methyl-piperazine | |
| Synonyms | 4-Fluoro-MBZP, 4-Fluoro-Methylbenzylpiperazine | |
| CAS Number | 144734-44-1 | |
| Chemical Formula | C12H17FN2 | |
| Molecular Weight | 208.28 g/mol | |
| Appearance | Green tablet (as found in seized samples) | |
| Purity (as reference standard) | ≥98% | |
| Solubility (hydrochloride salt) | Soluble in PBS (pH 7.2) (≥10mg/mL), Sparingly soluble in DMSO (1-10 mg/mL) | |
| Storage | -20°C |
Synthesis
While a specific synthetic protocol for this compound has not been published, a plausible and common method for the synthesis of N-benzylpiperazine analogs involves the nucleophilic substitution of a benzyl halide with a piperazine derivative.
Proposed Synthetic Pathway
The synthesis of this compound can be envisioned as a two-step process starting from commercially available reagents.
Experimental Protocol (Hypothetical)
Materials:
-
1-methylpiperazine
-
4-fluorobenzyl chloride
-
Potassium carbonate (K2CO3)
-
Acetonitrile (anhydrous)
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
To a solution of 1-methylpiperazine (1.2 equivalents) in anhydrous acetonitrile, add potassium carbonate (2.5 equivalents).
-
Stir the mixture at room temperature for 15 minutes.
-
Add a solution of 4-fluorobenzyl chloride (1 equivalent) in anhydrous acetonitrile dropwise to the stirring mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
Pharmacology
The specific pharmacological profile of this compound has not been extensively studied. However, based on its structural similarity to BZP and other piperazine derivatives, it is presumed to act as a monoamine releasing agent and reuptake inhibitor.
Proposed Mechanism of Action
This compound is expected to interact with dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters, leading to an increase in the extracellular concentrations of these neurotransmitters in the synaptic cleft. It may also exhibit direct agonist activity at serotonin receptors, particularly the 5-HT2 subfamily.
Comparative Pharmacological Data of Benzylpiperazine Analogs
Due to the lack of specific quantitative data for this compound, the following table presents data for the parent compound, benzylpiperazine (BZP), to provide a comparative context for its likely pharmacological activity.
| Compound | Target | Action | Potency (IC50 or Ki, nM) | Reference |
| Benzylpiperazine (BZP) | DAT | Reuptake Inhibition | ~134 | |
| NET | Reuptake Inhibition | ~203 | ||
| SERT | Reuptake Inhibition | ~2,880 | ||
| 5-HT1A Receptor | Agonist | ~2,000 | ||
| 5-HT2A Receptor | Agonist | ~3,000 | ||
| 5-HT2C Receptor | Agonist | ~1,000 | ||
| α2-Adrenergic Receptor | Antagonist | ~1,000 |
Note: The potency values are approximate and compiled from various sources. The actual values for this compound may differ.
Analytical Characterization
The identification and confirmation of this compound in seized materials have been performed using a combination of analytical techniques. A reference standard is commercially available, facilitating its identification in forensic laboratories.
Analytical Methods
A comprehensive analytical workflow is necessary for the unambiguous identification of this compound.
Experimental Protocols for Analysis
The following are generalized protocols based on the methods cited in the literature for the analysis of this compound and related new psychoactive substances.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: An acid-base extraction is typically performed on the sample material.
-
Instrumentation: An Agilent 5975 Series GC/MSD or similar.
-
GC Conditions:
-
Column: A non-polar column, such as a DB-5MS or equivalent.
-
Injector Temperature: 250 °C
-
Oven Program: Start at 100 °C, hold for 1 minute, ramp to 300 °C at 20 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C
-
Scan Range: 40-550 amu.
-
-
Data Analysis: The resulting mass spectrum is compared to a reference standard or a spectral library.
Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS)
-
Instrumentation: An Agilent 6520 Q-TOF LC/MS or similar.
-
LC Conditions:
-
Column: A C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile and water, both containing a small amount of formic acid.
-
Flow Rate: 0.5 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Capillary Voltage: 4000 V.
-
Fragmentor Voltage: 120 V.
-
Gas Temperature: 350 °C.
-
Scan Range: 50-1000 m/z.
-
-
Data Analysis: The accurate mass measurement of the protonated molecule [M+H]+ and its fragmentation pattern are used for identification.
Toxicology and Legal Status
Toxicology: To date, this compound has not been detected in toxicology cases. The toxicological properties have not been evaluated, but given its presumed stimulant effects, adverse effects associated with sympathomimetic stimulants are possible.
Legal Status: As of the date of this document, this compound is not a scheduled substance in the United States. However, its legal status is subject to change.
Conclusion
This compound is a recently emerged novel psychoactive substance with a presumed stimulant mechanism of action similar to other benzylpiperazine derivatives. While its pharmacology and toxicology are not yet well-characterized, the availability of analytical reference standards and published analytical methods will aid in its detection and study. Further research is needed to fully elucidate its pharmacological profile, abuse potential, and toxicological risks to inform public health and regulatory responses.
References
A Comprehensive Technical Guide to 4-fluoro MBZP
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of 4-fluoro MBZP (1-[(4-fluorophenyl)methyl]-4-methyl-piperazine), a novel psychoactive substance belonging to the piperazine class. This guide is intended for research, forensic, and drug development applications.
Chemical and Physical Properties
This compound is a derivative of benzylpiperazine (BZP) and is categorized as a stimulant.[1][2] It is one of three fluorinated isomers of MBZP, but as of recent reports, only the 4-fluoro isomer has been identified in drug materials.[1][2] The fundamental physicochemical properties of this compound are summarized below.
| Property | Value |
| CAS Number | 144734-44-1[1] |
| Formal Name | 1-[(4-fluorophenyl)methyl]-4-methyl-piperazine |
| Synonyms | 4-Fluoro-MBZP, 4-Fluoro-Methylbenzylpiperazine |
| Chemical Formula | C₁₂H₁₇FN₂ |
| Molecular Weight | 208.3 g/mol |
| Purity | ≥98% |
| Appearance | Green tablet (as reported in a street sample), solid |
| Solubility | Methanol: 10 mg/mL |
| InChI Key | KFMDNJJTGINMCS-UHFFFAOYSA-N |
Pharmacological Profile
While the specific activity and potency of this compound have not been extensively studied, its structural similarity to other benzylpiperazines suggests a stimulant effect on the central nervous system. It is presumed to act by stimulating the release and inhibiting the reuptake of key neurotransmitters, primarily dopamine and serotonin. This dual action is characteristic of many psychoactive piperazine derivatives. Additionally, this compound is used in research to study the 5-HT2 receptors in the central nervous system.
Legal Status: As of the latest reports, this compound is not a scheduled substance in the United States.
The diagram below illustrates the hypothesized mechanism of action for this compound at a synaptic level, based on its structural relationship to BZP.
Caption: Proposed mechanism of this compound at the synapse.
Experimental Protocols
The following sections detail methodologies for the synthesis and analytical confirmation of this compound and related compounds.
While a specific synthesis protocol for this compound is not detailed in the provided literature, a general one-pot, one-step procedure for monosubstituted piperazine derivatives has been described and is applicable. This method is cost-effective and results in high yields.
General Procedure:
-
Formation of Piperazine-1-ium Salt: The synthesis is based on the in-situ formation of a piperazine-1-ium salt. This is achieved by either dissolving free piperazine in acetic acid to form piperazine monoacetate or by reacting free piperazine with piperazine dihydrochloride in methanol to yield piperazine monohydrochloride.
-
Reaction with Benzyl Halide: The appropriate benzyl halide (in this case, 4-fluorobenzyl chloride) is then added to the reaction mixture.
-
Reaction Conditions: The reaction proceeds at room temperature or under reflux, depending on the specific reactants.
-
Work-up and Purification: Following the reaction, the product is isolated and purified using standard laboratory techniques, such as extraction and crystallization.
A more specific, though related, synthesis for 1‐[4‐(4‐fluorobenzyl)piperazin‐1‐yl]‐2‐phenylethan‐1‐one derivatives involves coupling 1-(4-fluorobenzyl)piperazine with acyl chlorides.
Detailed Protocol for Acyl Chloride Coupling:
-
A solution of 1-(4-fluorobenzyl)piperazine (1.03 mmol) in dichloromethane (2 mL) is prepared.
-
A mixture of N,N-diisopropylethylamine (DIPEA) (1.54 mmol) and the appropriate acyl chloride (1.13 mmol) is added dropwise to the piperazine solution.
-
The reaction is stirred at room temperature for 5 hours.
-
The reaction is quenched with methanol (2 mL).
-
Water is added, and the mixture is extracted with dichloromethane (3 x 10 mL).
-
The combined organic phases are dried with anhydrous Na₂SO₄, filtered, and concentrated to yield the product.
The identity of this compound in laboratory samples is typically confirmed through a combination of chromatographic and spectrometric techniques, with comparison to a certified reference standard.
Instrumentation and Procedure:
-
Reference Standard: A reference material for this compound is acquired from a chemical supplier (e.g., Cayman Chemical).
-
Instrumentation: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) are commonly used.
-
Confirmation Criteria: The analyte is confirmed as this compound based on a match of retention time and mass spectral data between the sample and the reference standard. For example, in one analysis, the retention time for a sample was 3.76 minutes compared to 3.78 minutes for the standard.
The following diagram outlines a typical workflow from the synthesis of a piperazine derivative to its final analytical confirmation.
Caption: General workflow for the synthesis and analysis of this compound.
Structural Relationships
This compound is part of a larger family of piperazine-based compounds. Its core structure is derived from benzylpiperazine (BZP), a well-known psychoactive substance. The addition of a methyl group to the piperazine ring and a fluorine atom to the benzyl ring distinguishes it from its parent compound and other derivatives.
References
Synthesis of 1-((4-fluorophenyl)methyl)-4-methylpiperazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the primary synthetic routes for 1-((4-fluorophenyl)methyl)-4-methylpiperazine, a key intermediate in the development of various pharmacologically active compounds. This document outlines detailed experimental protocols for the most common and effective synthesis strategies: reductive amination and nucleophilic substitution. Quantitative data and characterization details are summarized for clarity, and key experimental workflows are visualized.
Introduction
1-((4-fluorophenyl)methyl)-4-methylpiperazine is a disubstituted piperazine derivative. The piperazine moiety is a common scaffold in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities. The presence of a fluorobenzyl group can significantly influence the pharmacokinetic and pharmacodynamic properties of the molecule. This guide details the chemical synthesis of this compound, providing a foundation for its further use in research and drug development.
Synthetic Routes
Two primary and reliable methods for the synthesis of 1-((4-fluorophenyl)methyl)-4-methylpiperazine are reductive amination and nucleophilic substitution (alkylation).
Reductive Amination
Reductive amination involves the reaction of 4-fluorobenzaldehyde with 1-methylpiperazine to form an iminium ion intermediate, which is then reduced in situ to the desired tertiary amine. This one-pot reaction is often favored for its efficiency and good yields. A common reducing agent for this transformation is sodium triacetoxyborohydride [Na(OAc)₃BH], which is mild and selective for the iminium ion over the starting aldehyde.
Nucleophilic Substitution (N-Alkylation)
This classical method involves the direct alkylation of the secondary amine of 1-methylpiperazine with a 4-fluorobenzyl halide, such as 4-fluorobenzyl chloride or bromide. The reaction is a nucleophilic substitution where the nitrogen atom of the piperazine acts as the nucleophile, displacing the halide from the benzylic carbon. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct.
Experimental Protocols
Method 1: Reductive Amination
This protocol is based on established general procedures for reductive amination.
Reaction Scheme:
Materials:
-
4-Fluorobenzaldehyde
-
1-Methylpiperazine
-
Sodium triacetoxyborohydride (Na(OAc)₃BH)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 4-fluorobenzaldehyde (1.0 eq) in dichloromethane (DCM) is added 1-methylpiperazine (1.1 eq).
-
The mixture is stirred at room temperature for 20-30 minutes.
-
Sodium triacetoxyborohydride (1.5 eq) is added portion-wise to the reaction mixture.
-
The reaction is stirred at room temperature for 12-24 hours, and the progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction is quenched by the slow addition of saturated aqueous NaHCO₃ solution.
-
The layers are separated, and the aqueous layer is extracted with DCM (3 x).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the pure 1-((4-fluorophenyl)methyl)-4-methylpiperazine.
Method 2: Nucleophilic Substitution (N-Alkylation)
This protocol is adapted from general N-alkylation procedures for secondary amines.
Reaction Scheme:
Materials:
-
4-Fluorobenzyl chloride
-
1-Methylpiperazine
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)
-
Acetonitrile (ACN) or Dimethylformamide (DMF)
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 1-methylpiperazine (1.2 eq) and potassium carbonate (2.0 eq) in acetonitrile (ACN) is added 4-fluorobenzyl chloride (1.0 eq).
-
The reaction mixture is stirred at room temperature or heated to reflux (e.g., 60-80 °C) for 6-18 hours. The reaction progress is monitored by TLC or LC-MS.
-
After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is partitioned between water and ethyl acetate.
-
The layers are separated, and the aqueous layer is extracted with ethyl acetate (3 x).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield the pure 1-((4-fluorophenyl)methyl)-4-methylpiperazine.
Quantitative Data
The following table summarizes typical quantitative data for the synthesis of 1-((4-fluorophenyl)methyl)-4-methylpiperazine. Please note that actual yields may vary depending on the specific reaction conditions and scale.
| Parameter | Reductive Amination | Nucleophilic Substitution |
| Typical Yield | 85 - 95% | 75 - 90% |
| Purity (by HPLC) | >98% | >98% |
| Molecular Formula | C₁₂H₁₇FN₂ | C₁₂H₁₇FN₂ |
| Molecular Weight | 208.28 g/mol | 208.28 g/mol |
| Appearance | Colorless to pale yellow oil | Colorless to pale yellow oil |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.25-7.35 (m, 2H), 6.95-7.05 (m, 2H), 3.45 (s, 2H), 2.30-2.60 (br s, 8H), 2.28 (s, 3H) | δ 7.25-7.35 (m, 2H), 6.95-7.05 (m, 2H), 3.45 (s, 2H), 2.30-2.60 (br s, 8H), 2.28 (s, 3H) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 162.3 (d, J=245 Hz), 133.8 (d, J=3 Hz), 130.2 (d, J=8 Hz), 115.2 (d, J=21 Hz), 62.5, 55.1, 53.0, 46.0 | δ 162.3 (d, J=245 Hz), 133.8 (d, J=3 Hz), 130.2 (d, J=8 Hz), 115.2 (d, J=21 Hz), 62.5, 55.1, 53.0, 46.0 |
| Mass Spec (ESI+) m/z | 209.1 [M+H]⁺ | 209.1 [M+H]⁺ |
Visualizations
The following diagrams illustrate the logical workflow of the described synthetic methods.
Caption: Reductive Amination Workflow
Caption: Nucleophilic Substitution Workflow
An In-Depth Technical Guide to the Presumed Mechanism of Action of 4-fluoro MBZP
For: Researchers, Scientists, and Drug Development Professionals
Disclaimer: 4-fluoro MBZP (1-[(4-fluorophenyl)methyl]-4-methyl-piperazine) is a novel psychoactive substance (NPS) for which there is a significant lack of direct, quantitative pharmacological data in peer-reviewed literature. This guide synthesizes information from structurally related benzylpiperazine (BZP) analogues to provide a scientifically grounded, yet largely inferred, overview of its potential mechanism of action. All data presented for comparative compounds should not be directly extrapolated to this compound with certainty.
Executive Summary
This compound is a synthetic stimulant belonging to the piperazine class of compounds. Structurally, it is a derivative of methylbenzylpiperazine (MBZP) with a fluorine atom substituted at the para (4) position of the benzyl ring. Due to its structural similarity to benzylpiperazine (BZP) and its derivatives, this compound is presumed to exert its psychoactive effects primarily through modulation of the dopaminergic and serotonergic systems. The proposed mechanism of action involves the inhibition of dopamine and serotonin reuptake and the promotion of their release, leading to increased synaptic concentrations of these key neurotransmitters. There is also a potential for direct interaction with serotonin receptors, particularly the 5-HT2 receptor family.
Presumed Pharmacodynamics: A Focus on Monoamine Systems
The primary mechanism of action for benzylpiperazine analogues involves their interaction with monoamine transporters and receptors.
Interaction with Dopamine and Serotonin Transporters
It is hypothesized that this compound acts as a releasing agent and/or reuptake inhibitor at the dopamine transporter (DAT) and the serotonin transporter (SERT). BZP, the parent compound, demonstrates a mixed mechanism, promoting dopamine release and inhibiting the reuptake of norepinephrine and serotonin. The addition of a methyl group to the piperazine ring (as in MBZP) and a fluorine atom to the benzyl ring is likely to modulate the potency and selectivity of these actions.
Interaction with Serotonin Receptors
Some reports suggest that this compound may be useful for studying 5-HT2 receptors. This indicates a potential for direct binding to and activation of these receptors, which could contribute to its psychoactive effects. BZP itself acts as a non-selective agonist at a variety of serotonin receptors, and this activity may be retained or modified in this compound.
Quantitative Data from Structurally Related Analogues
To provide a quantitative context for the presumed activity of this compound, the following table summarizes the pharmacological data for BZP and other relevant piperazine derivatives. It is crucial to note that these values are for comparative purposes only and do not represent measured data for this compound.
| Compound | Target | Assay Type | Value (nM) | Reference |
| Benzylpiperazine (BZP) | DAT | Neurotransmitter Release (EC50) | 175 | [1] |
| NET | Neurotransmitter Release (EC50) | 62 | [1] | |
| SERT | Neurotransmitter Release (EC50) | 6050 | [1] | |
| m-Chlorophenylpiperazine (mCPP) | SERT | Reuptake Inhibition (IC50) | 230 | [2] |
Signaling Pathways
Based on the presumed interaction with dopamine and serotonin transporters and 5-HT2A receptors, the following signaling pathways are likely to be modulated by this compound.
Caption: Presumed signaling pathways affected by this compound.
Experimental Protocols
The characterization of a novel psychoactive substance like this compound would involve a series of in vitro and in vivo experiments. Below are detailed methodologies for key assays.
Radioligand Binding Assay for Monoamine Transporters
This assay determines the binding affinity of a compound for a specific transporter.
Objective: To determine the inhibition constant (Ki) of this compound for the dopamine transporter (DAT) and serotonin transporter (SERT).
Materials:
-
Cell membranes prepared from cells expressing human DAT or SERT.
-
Radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]Citalopram for SERT).
-
Test compound (this compound).
-
Non-specific binding control (e.g., 10 µM cocaine for DAT, 10 µM fluoxetine for SERT).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare a series of dilutions of this compound.
-
In a 96-well plate, combine the cell membranes, radioligand, and either buffer (for total binding), the test compound at various concentrations, or the non-specific binding control.
-
Incubate the plate to allow binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
Rapidly filter the contents of each well through the glass fiber filters to separate bound from unbound radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the Ki value from the IC50 (the concentration of the test compound that inhibits 50% of specific binding) using the Cheng-Prusoff equation.
Caption: Workflow for a radioligand binding assay.
Neurotransmitter Release Assay
This assay measures the ability of a compound to induce the release of neurotransmitters from cells.
Objective: To determine the potency (EC50) of this compound in inducing dopamine and serotonin release.
Materials:
-
Human neuroblastoma cells (e.g., SH-SY5Y) differentiated to a dopaminergic or serotonergic phenotype.
-
Radiolabeled neurotransmitter (e.g., [³H]dopamine or [³H]serotonin).
-
Test compound (this compound).
-
Positive control (e.g., amphetamine for dopamine release, fenfluramine for serotonin release).
-
Culture medium and buffers.
-
Scintillation counter.
Procedure:
-
Culture and differentiate SH-SY5Y cells in multi-well plates.
-
Load the cells with the radiolabeled neurotransmitter by incubating them in a medium containing the radiolabel.
-
Wash the cells to remove excess unincorporated radiolabel.
-
Add the test compound at various concentrations to the cells.
-
Incubate for a defined period (e.g., 30 minutes).
-
Collect the supernatant, which contains the released neurotransmitter.
-
Lyse the cells to determine the amount of neurotransmitter remaining.
-
Measure the radioactivity in the supernatant and the cell lysate using a scintillation counter.
-
Calculate the percentage of neurotransmitter release for each concentration of the test compound and determine the EC50 value.
Caption: Workflow for a neurotransmitter release assay.
Conclusion and Future Directions
The mechanism of action of this compound is presumed to be similar to that of other benzylpiperazine stimulants, primarily involving the modulation of dopamine and serotonin neurotransmission through interactions with their respective transporters. There may also be a direct effect on serotonin receptors. The addition of a fluorine atom at the para position of the benzyl ring is likely to alter its potency and selectivity compared to its parent compound, MBZP.
To fully elucidate the mechanism of action of this compound, further research is imperative. This should include comprehensive in vitro pharmacological profiling, including radioligand binding assays and functional assays for a wide range of CNS targets. In vivo studies in animal models would also be necessary to understand its behavioral effects and pharmacokinetic profile. Such data is essential for a complete understanding of this novel psychoactive substance and its potential effects.
References
An In-Depth Technical Guide to the Presumed Pharmacological Effects of 4-fluoro MBZP
Disclaimer: 4-fluoro MBZP (4-fluorobenzylpiperazine) is a novel psychoactive substance for which dedicated pharmacological studies have not yet been published in peer-reviewed literature. The following guide is based on the well-documented pharmacology of its parent compound, Benzylpiperazine (BZP), and structurally related piperazine derivatives. All data and proposed mechanisms should be considered presumptive and await experimental verification for this compound itself.
Introduction
This compound is a novel synthetic stimulant belonging to the piperazine class of compounds.[1][2] First identified by drug checking services in Australia in June 2023, its emergence has prompted interest in its potential pharmacological profile.[1][2] Structurally, it is a derivative of 1-methyl-4-benzylpiperazine, featuring a fluorine atom at the 4th position of the benzyl ring. Due to its close structural similarity to Benzylpiperazine (BZP), a well-characterized psychoactive substance, it is presumed that this compound shares a similar mechanism of action, primarily modulating monoaminergic neurotransmitter systems.[1] One vendor also suggests its utility in studying 5-HT2 receptors. This guide synthesizes the known pharmacology of BZP and related compounds to construct a presumed profile for this compound, intended for researchers, scientists, and drug development professionals.
Presumed Pharmacological Profile
Based on the pharmacology of BZP, this compound is likely a central nervous system stimulant with amphetamine-like properties. Its primary mechanism is expected to involve the release and reuptake inhibition of key monoamine neurotransmitters.
2.1 Monoamine Release and Reuptake Inhibition
BZP is a monoamine releasing agent and reuptake inhibitor with a mixed mechanism of action. It interacts with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT) to induce the efflux of these neurotransmitters from the presynaptic neuron into the synapse and block their subsequent reuptake. This dual action significantly increases the extracellular concentrations of dopamine, norepinephrine, and serotonin.
BZP exhibits a preference for the dopamine and norepinephrine systems over the serotonin system. Furthermore, BZP acts as an antagonist at α2-adrenergic receptors, which function as presynaptic autoreceptors that normally inhibit norepinephrine release. By blocking this negative feedback loop, BZP further enhances noradrenergic activity. Given this precedent, this compound is presumed to act similarly as a "messy" drug, impacting multiple monoaminergic targets.
2.2 Serotonergic Receptor Agonism
In addition to its effects on monoamine transporters, BZP acts as a non-selective agonist at various serotonin (5-HT) receptors. Its activity at the 5-HT₂A receptor subtype is thought to contribute to mild hallucinogenic effects at higher doses. It is plausible that this compound also possesses direct agonist activity at 5-HT₂A and other serotonin receptors, which would contribute to its overall psychoactive effects.
Quantitative Data (Based on Benzylpiperazine)
No quantitative pharmacological data for this compound is currently available. The following table summarizes the in vitro activity of BZP, which serves as a proxy for the presumed targets of this compound. Lower EC₅₀ and Kᵢ values indicate higher potency and affinity, respectively.
| Target | Assay Type | Compound | Value | Units | Reference |
| Dopamine Transporter (DAT) | Neurotransmitter Release | Benzylpiperazine (BZP) | 175 | EC₅₀ (nM) | |
| Norepinephrine Transporter (NET) | Neurotransmitter Release | Benzylpiperazine (BZP) | 62 | EC₅₀ (nM) | |
| Serotonin Transporter (SERT) | Neurotransmitter Release | Benzylpiperazine (BZP) | 6050 | EC₅₀ (nM) | |
| α2-Adrenoreceptor | Receptor Binding | Benzylpiperazine (BZP) | High Affinity (Antagonist) | - | |
| 5-HT₂A Receptor | Receptor Binding | Benzylpiperazine (BZP) | Binds (Agonist) | - |
Note: The EC₅₀ values represent the concentration of the drug that elicits a half-maximal response in neurotransmitter release assays.
Presumed Signaling Pathways
The interaction of this compound with the 5-HT₂A receptor is presumed to trigger intracellular signaling cascades. The primary pathway associated with 5-HT₂A receptor activation is the Gq/G₁₁ signaling cascade.
Caption: Presumed 5-HT₂A Receptor Gq Signaling Pathway for this compound.
Methodologies for Pharmacological Characterization
To experimentally determine the pharmacological profile of this compound, standard in vitro assays would be employed. The following protocols are generalized methodologies typical for characterizing novel psychoactive substances.
5.1 Radioligand Receptor Binding Assays
These assays are used to determine the binding affinity (Kᵢ) of this compound for various receptors (e.g., 5-HT₂A, DAT, NET, SERT). The principle is competitive displacement of a specific radiolabeled ligand.
Experimental Protocol:
-
Preparation of Receptor Source: Cell membranes are prepared from cell lines (e.g., HEK293) stably expressing the human receptor of interest or from homogenized brain tissue regions known to be rich in the target receptor.
-
Assay Buffer Preparation: A suitable buffer (e.g., Tris-HCl) is prepared to maintain physiological pH and ionic strength.
-
Incubation: In a 96-well plate, the receptor preparation is incubated with a fixed concentration of a specific radioligand (e.g., [³H]ketanserin for 5-HT₂A) and varying concentrations of unlabeled this compound (the competitor).
-
Defining Controls:
-
Total Binding: Receptor + Radioligand only.
-
Non-specific Binding: Receptor + Radioligand + a saturating concentration of a known, non-labeled standard drug to block all specific binding sites.
-
-
Equilibrium and Termination: The mixture is incubated to reach equilibrium (e.g., 60 minutes at room temperature). The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Quantification: The filters are washed with ice-cold buffer, dried, and a scintillation cocktail is added. The radioactivity trapped on the filters is then quantified using a liquid scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The data are plotted as the percentage of specific binding versus the log concentration of this compound. A non-linear regression analysis is used to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding). The Kᵢ value is then calculated using the Cheng-Prusoff equation.
Caption: General workflow for a competitive radioligand binding assay.
5.2 Monoamine Transporter Uptake and Release Assays
These functional assays measure the ability of this compound to inhibit the reuptake of monoamines or to induce their release through the transporters.
Experimental Protocol:
-
Cell Culture: HEK293 cells stably expressing the human DAT, NET, or SERT are cultured to confluence in 96-well plates.
-
Pre-incubation: Cells are washed with Krebs-Henseleit buffer (KHB). For release assays, cells are pre-loaded with a radiolabeled substrate (e.g., [³H]dopamine for DAT-expressing cells). For uptake inhibition assays, cells are pre-incubated with various concentrations of this compound.
-
Initiation of Reaction:
-
Release: After loading, cells are washed and then incubated with varying concentrations of this compound to induce the efflux of the pre-loaded [³H]substrate into the buffer.
-
Uptake Inhibition: A fixed concentration of the [³H]substrate is added to the wells containing the pre-incubated cells and this compound.
-
-
Incubation and Termination: The reaction proceeds for a short period (e.g., 5-10 minutes) at 37°C and is then terminated by rapidly washing the cells with ice-cold buffer to remove the extracellular radiolabel.
-
Quantification: The cells are lysed, and the intracellular radioactivity is measured using a liquid scintillation counter.
-
Data Analysis:
-
Release: The amount of radioactivity released into the buffer is expressed as a percentage of the total radioactivity in the cells. Data are plotted against the log concentration of this compound to determine the EC₅₀ for release.
-
Uptake Inhibition: The amount of radioactivity taken up by the cells is measured. Data are plotted as a percentage of control uptake versus the log concentration of this compound to determine the IC₅₀ for uptake inhibition.
-
Conclusion
While direct experimental data on this compound is absent, its structural analogy to BZP provides a strong basis for a presumed pharmacological profile. It is hypothesized to be a potent monoamine releasing agent and reuptake inhibitor, with a preference for dopamine and norepinephrine systems, and a non-selective agonist at serotonin receptors, including the 5-HT₂A subtype. This profile suggests stimulant and potentially mild hallucinogenic properties. Definitive characterization requires empirical validation through the standardized in vitro and in vivo methodologies outlined in this guide. Such research is critical for understanding the full pharmacological effects, potential for abuse, and toxicological risks associated with this novel psychoactive substance.
References
4-fluoro MBZP: A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
4-fluoro Methylbenzylpiperazine (4-fluoro MBZP), a novel psychoactive substance (NPS) of the piperazine class, has recently emerged on the illicit drug market. First identified in Australia in June 2023, this compound is structurally related to benzylpiperazine (BZP) and is presumed to possess stimulant properties.[1] This technical guide provides a comprehensive overview of the currently available scientific information on this compound, including its chemical properties, a proposed synthesis method, and detailed analytical characterization protocols. Due to its recent emergence, there is a significant lack of pharmacological, pharmacokinetic, and toxicological data. The information presented herein is intended to serve as a foundational resource for researchers, forensic scientists, and drug development professionals.
Chemical and Physical Properties
This compound is classified as a synthetic stimulant.[1] Its core structure consists of a piperazine ring N-substituted with a methyl group and N'-substituted with a 4-fluorobenzyl group.
| Property | Value | Reference |
| Formal Name | 1-[(4-fluorophenyl)methyl]-4-methyl-piperazine | [1] |
| Synonyms | 4-Fluoro-MBZP, 4-F-MBZP | [1] |
| CAS Number | 144734-44-1 | [1] |
| Chemical Formula | C₁₂H₁₇FN₂ | |
| Molecular Weight | 208.3 g/mol | |
| Exact Mass [M+H]⁺ | 209.1449 |
Chemical Synthesis
A detailed experimental protocol for the synthesis of this compound has not been published in peer-reviewed literature. However, based on standard organic chemistry principles and published syntheses of analogous N-benzylpiperazine compounds, a probable synthetic route is via nucleophilic substitution.
Proposed Synthesis Protocol: Nucleophilic Substitution
The synthesis involves the reaction of 1-methylpiperazine with 4-fluorobenzyl chloride (or bromide). The lone pair of electrons on the secondary amine of 1-methylpiperazine acts as a nucleophile, attacking the electrophilic benzylic carbon of 4-fluorobenzyl chloride and displacing the chloride leaving group. A non-nucleophilic base is typically used to quench the resulting hydrochloric acid.
Reactants:
-
1-methylpiperazine
-
4-fluorobenzyl chloride
-
A suitable non-nucleophilic base (e.g., triethylamine or potassium carbonate)
-
A suitable aprotic solvent (e.g., acetonitrile or dimethylformamide)
Procedure:
-
Dissolve 1-methylpiperazine and the base in the chosen solvent in a round-bottom flask.
-
Slowly add a solution of 4-fluorobenzyl chloride in the same solvent to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating for a specified period (e.g., 24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is typically worked up by pouring it into water and extracting the product with an organic solvent (e.g., ethyl acetate).
-
The organic layers are combined, washed, dried, and the solvent is removed under reduced pressure.
-
The crude product can then be purified by column chromatography or by conversion to its hydrochloride salt followed by recrystallization.
Analytical Characterization
This compound has been fully characterized using a suite of modern analytical techniques, as documented in a 2024 study in Drug Testing and Analysis. The Center for Forensic Science Research and Education (CFSRE) has also published a monograph detailing its identification.
Mass Spectrometry
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Sample Preparation: Acid-base extraction.
-
Instrumentation: Agilent 5975 Series GC/MSD.
-
Results: The electron ionization (EI) mass spectrum of this compound is characterized by specific fragmentation patterns that allow for its identification.
Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS):
-
Sample Preparation: Dilution in mobile phase.
-
Instrumentation: Sciex X500R LC-QTOF-MS.
-
Results: Provides high-resolution mass data, enabling the determination of the elemental composition of the protonated molecule ([M+H]⁺) with high accuracy (observed at m/z 209.1449).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure of this compound. The full characterization included ¹H NMR, ¹³C NMR, and 2D NMR techniques.
(Note: Specific chemical shift (δ) values and coupling constants (J) from the primary literature are required for a complete data table. As access to the supplementary data of the reference is pending, this section remains a template.)
| ¹H NMR Data (Template) |
| Proton Environment |
| Aromatic (ortho to F) |
| Aromatic (meta to F) |
| Benzylic CH₂ |
| Piperazine CH₂ (adjacent to N-benzyl) |
| Piperazine CH₂ (adjacent to N-methyl) |
| Methyl CH₃ |
| ¹³C NMR Data (Template) |
| Carbon Environment |
| Aromatic C-F |
| Aromatic C-H |
| Aromatic C (ipso to benzyl) |
| Benzylic CH₂ |
| Piperazine CH₂ |
| Methyl CH₃ |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR analysis identifies the functional groups present in the molecule based on the absorption of infrared radiation.
(Note: Specific wavenumber (cm⁻¹) values from the primary literature are required for a complete data table.)
| FTIR Data (Template) |
| Wavenumber (cm⁻¹) |
| ~2800-3000 |
| ~1600 |
| ~1220 |
| ~1100-1300 |
Experimental Methodologies
The following outlines the experimental workflows for the comprehensive analysis of this compound based on published methods.
Presumed Pharmacology and Signaling Pathways
Disclaimer: The pharmacological and toxicological properties of this compound have not been explicitly studied. The following information is based on its structural similarity to benzylpiperazine (BZP) and other related piperazine-based stimulants.
This compound is presumed to act as a central nervous system stimulant by modulating dopaminergic and serotonergic systems. The proposed mechanism involves the inhibition of dopamine (DAT) and serotonin (SERT) transporters, leading to an increase in the extracellular concentrations of these neurotransmitters. It may also stimulate the release of these neurotransmitters from presynaptic terminals. Some sources also suggest it may be useful for studying 5-HT₂ receptors.
Toxicology and Legal Status
To date, this compound has not been detected in toxicology cases submitted to the CFSRE. Its toxicological profile in humans is unknown. As of June 2025, this compound is not a scheduled substance under the Controlled Substances Act in the United States.
Conclusion and Future Directions
This compound is an emerging novel psychoactive substance with a chemical structure that suggests stimulant effects. While its chemical and analytical profiles are now being documented, there is a critical void in the understanding of its pharmacology, pharmacokinetics, and toxicology. Further research, including in vitro receptor binding and functional assays, metabolic stability studies, and in vivo behavioral and toxicological assessments, is urgently needed to ascertain the potential effects and public health risks associated with this compound. This guide serves as a starting point for the scientific community to address these knowledge gaps.
References
The Emergence and Inferred Pharmacology of 4-Fluoro MBZP: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the history, emergence, and inferred pharmacological profile of 4-fluoro methylbenzylpiperazine (4-fluoro MBZP), a novel psychoactive substance (NPS) of the piperazine class. Due to the limited availability of direct research on this compound, this paper extrapolates its potential mechanism of action, pharmacological effects, and analytical characterization from data on its parent compound, benzylpiperazine (BZP), and other closely related derivatives. This guide aims to serve as a foundational resource for researchers and drug development professionals interested in this emerging compound.
Introduction
This compound, chemically known as 1-[(4-fluorophenyl)methyl]-4-methyl-piperazine, is a fluorinated analog of methylbenzylpiperazine (MBZP) and a derivative of benzylpiperazine (BZP). It has recently emerged on the illicit drug market, with its first identification reported in June 2023 by the Australian drug checking service, CanTEST. As a novel psychoactive substance, there is a significant lack of formal scientific investigation into its pharmacological and toxicological properties. However, its structural similarity to BZP and other piperazine derivatives allows for informed inferences regarding its likely mechanism of action and effects.
History and Emergence
The emergence of this compound is a recent phenomenon in the ever-evolving landscape of NPS.
-
June 2023: First identified by the Australian drug checking service CanTEST, marking its official entry into the catalog of detected NPS.[1][2]
-
January 2025: Identified in the United States in drug materials from Massachusetts and Pennsylvania, often found alongside other designer benzodiazepines and novel stimulants.[1][2]
Currently, this compound is not a scheduled substance in the United States.[1]
Physicochemical Properties
| Property | Value |
| IUPAC Name | 1-[(4-fluorophenyl)methyl]-4-methyl-piperazine |
| Chemical Formula | C₁₂H₁₇FN₂ |
| Molecular Weight | 208.3 g/mol |
| CAS Number | 144734-44-1 |
| Appearance | Reportedly found in green tablets |
| Synonyms | 4F-MBZP, 4-Fluoro-Methylbenzylpiperazine |
Inferred Pharmacology and Mechanism of Action
The pharmacological profile of this compound has not been formally studied. However, based on its structural similarity to BZP, it is presumed to act as a stimulant with effects on the dopaminergic and serotonergic systems.
Presumed Mechanism of Action
This compound is thought to act as a releasing agent and reuptake inhibitor of dopamine and serotonin. This dual action would lead to an increase in the extracellular concentrations of these neurotransmitters in the synaptic cleft, thereby enhancing dopaminergic and serotonergic signaling. It is also suggested that this compound may be a useful tool for studying 5-HT2 receptors.
Comparative Pharmacology with Benzylpiperazine (BZP)
To provide a quantitative context, the following table summarizes the known pharmacological data for BZP, which is considered the primary structural and functional template for this compound.
| Target | BZP EC₅₀ (nM) for Release |
| Dopamine Transporter (DAT) | 175 |
| Norepinephrine Transporter (NET) | 62 |
| Serotonin Transporter (SERT) | 6050 |
Data from a study on Benzylpiperazine.
It is hypothesized that the addition of a fluorine atom to the benzyl ring of MBZP may alter its binding affinity and potency at these transporters.
Presumed Signaling Pathways
The following diagrams illustrate the presumed signaling pathways affected by this compound, based on the known actions of BZP.
Experimental Protocols
Due to the novelty of this compound, specific experimental protocols for its synthesis and pharmacological evaluation are not yet published. However, this section provides detailed methodologies for key experiments that would be essential for its characterization, based on established protocols for similar piperazine derivatives.
General Synthesis of 1-[(4-fluorophenyl)methyl]-4-methyl-piperazine
The synthesis of this compound can be achieved through a standard nucleophilic substitution reaction.
Materials:
-
1-Methylpiperazine
-
4-Fluorobenzyl chloride (or bromide)
-
A suitable solvent (e.g., acetonitrile, dichloromethane)
-
A non-nucleophilic base (e.g., triethylamine, diisopropylethylamine)
-
Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography column)
Procedure:
-
Dissolve 1-methylpiperazine in the chosen solvent in a round-bottom flask.
-
Add the non-nucleophilic base to the solution.
-
Slowly add a solution of 4-fluorobenzyl chloride in the same solvent to the reaction mixture.
-
Stir the reaction mixture at room temperature or with gentle heating for several hours to overnight.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 1-[(4-fluorophenyl)methyl]-4-methyl-piperazine.
Analytical Characterization Workflow
The following workflow outlines the analytical methods used for the identification and confirmation of this compound in seized drug samples.
In Vitro Pharmacological Assays
To determine the pharmacological profile of this compound, a series of in vitro assays would be necessary.
6.3.1. Radioligand Binding Assays
These assays are used to determine the binding affinity (Ki) of this compound for the dopamine, norepinephrine, and serotonin transporters.
Materials:
-
Cell membranes expressing the human DAT, NET, or SERT
-
Radioligands (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT)
-
This compound
-
Assay buffer
-
96-well plates
-
Scintillation counter
Procedure:
-
Incubate the cell membranes with various concentrations of this compound and the respective radioligand.
-
Allow the binding to reach equilibrium.
-
Separate the bound and free radioligand by rapid filtration.
-
Quantify the bound radioactivity using a scintillation counter.
-
Calculate the IC₅₀ value and convert it to a Ki value using the Cheng-Prusoff equation.
6.3.2. Neurotransmitter Release Assays
These assays measure the ability of this compound to induce the release of dopamine and serotonin from pre-loaded synaptosomes or cultured cells.
Materials:
-
Rat brain synaptosomes or monoaminergic cell lines (e.g., PC12 for dopamine, SH-SY5Y for serotonin)
-
[³H]Dopamine or [³H]Serotonin
-
This compound
-
Assay buffer
-
Scintillation counter
Procedure:
-
Pre-load the synaptosomes or cells with the radiolabeled neurotransmitter.
-
Expose the preparations to various concentrations of this compound.
-
Measure the amount of radioactivity released into the supernatant.
-
Calculate the EC₅₀ value for neurotransmitter release.
Conclusion
This compound is a recently emerged novel psychoactive substance with a presumed stimulant profile similar to its parent compound, BZP. While direct scientific investigation is currently lacking, its chemical structure strongly suggests activity at dopamine and serotonin transporters. This technical guide provides a foundational understanding of this compound based on extrapolated data and outlines the necessary experimental protocols for its full characterization. Further research is imperative to fully elucidate the pharmacological and toxicological profile of this compound to inform public health and regulatory bodies.
References
4-Fluoro MBZP: A Technical Overview of a Novel Psychoactive Substance for Research Professionals
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
4-fluoro Methylbenzylpiperazine (4-fluoro MBZP) is a novel psychoactive substance (NPS) belonging to the piperazine class of compounds. Structurally related to benzylpiperazine (BZP), it is presumed to exert stimulant-like effects on the central nervous system. This technical guide provides a comprehensive overview of the current state of knowledge regarding this compound, with a focus on its legal status, and known research applications. Due to its recent emergence, publicly available data on its detailed pharmacology and toxicology are limited. This document aims to consolidate the existing information to support the research and drug development communities.
Legal Status
Globally, the legal status of this compound varies and is often subject to the regulations governing NPS and their analogues. In the United States, this compound is not currently a federally scheduled substance[1]. However, it is important to note that its legal status can change, and researchers should always consult with their institution's legal counsel and relevant government agencies to ensure compliance with all applicable laws and regulations.
Chemical and Physical Properties
A summary of the known chemical and physical properties of this compound is presented in Table 1. This information is crucial for its accurate identification and handling in a research setting.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| IUPAC Name | 1-[(4-fluorophenyl)methyl]-4-methyl-piperazine |
| Synonyms | 4-F-MBZP, 4-fluoro Methylbenzylpiperazine |
| CAS Number | 1447334-44-1 |
| Chemical Formula | C12H17FN2 |
| Molecular Weight | 208.3 g/mol |
| Appearance | Solid (as hydrochloride salt)[2] |
| Purity | Available as an analytical reference standard (≥98%)[2] |
Known Research Applications and Pharmacology
Research on this compound is in its infancy. Its primary application is as an analytical reference standard for forensic and research purposes[2].
Presumed Mechanism of Action
The pharmacological profile of this compound has not been extensively studied. However, based on its structural similarity to other piperazine derivatives like BZP, it is hypothesized to act as a stimulant by modulating monoamine neurotransmission[3]. The presumed mechanism involves the release and inhibition of the reuptake of dopamine and serotonin. There is also a suggestion that it may be useful for studying 5-HT2 receptors.
Quantitative Pharmacological Data
As of the latest available information, specific quantitative data on the binding affinities (Ki values) and functional potencies (IC50 or EC50 values) of this compound at monoamine transporters and receptors are not publicly available. Such data would be critical for a detailed understanding of its pharmacological profile and for comparing its potency and selectivity to other psychoactive substances.
Experimental Protocols
Detailed experimental protocols for the synthesis and pharmacological analysis of this compound are not well-documented in peer-reviewed literature. The following sections provide a representative synthesis protocol for a closely related compound and a general outline for a key pharmacological assay, which could be adapted for the study of this compound.
Representative Synthesis of a Fluorinated Benzylpiperazine Derivative
The following is a general procedure for the synthesis of N-arylmethyl piperazine derivatives, which can be adapted for this compound.
Reaction: 1-methylpiperazine + 1-bromo-4-fluorobenzene → 1-(4-fluorophenyl)-4-methylpiperazine
Materials:
-
1-methylpiperazine
-
1-bromo-4-fluorobenzene
-
Palladium catalyst (e.g., Pd2(dba)3)
-
Phosphine ligand (e.g., Xantphos)
-
Strong base (e.g., Sodium tert-butoxide)
-
Anhydrous toluene
-
Standard glassware for inert atmosphere synthesis
Procedure:
-
To an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst, phosphine ligand, and sodium tert-butoxide.
-
Add anhydrous toluene, followed by 1-methylpiperazine and 1-bromo-4-fluorobenzene.
-
Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired 1-(4-fluorophenyl)-4-methylpiperazine.
Note: This is a general protocol and would require optimization for the specific synthesis of this compound.
In Vitro Monoamine Transporter Reuptake Assay
This assay is fundamental for determining the potency of this compound at inhibiting the dopamine and serotonin transporters.
Principle: To measure the ability of this compound to inhibit the uptake of radiolabeled dopamine (e.g., [3H]dopamine) and serotonin (e.g., [3H]5-HT) into cells expressing the respective transporters (DAT and SERT).
General Protocol:
-
Culture cells stably expressing human DAT or SERT.
-
Plate the cells in a suitable format (e.g., 96-well plates).
-
Prepare a range of concentrations of this compound.
-
Pre-incubate the cells with the different concentrations of this compound or a vehicle control.
-
Add the radiolabeled substrate ([3H]dopamine or [3H]5-HT) and incubate for a defined period.
-
Terminate the uptake by rapid washing with ice-cold buffer.
-
Lyse the cells and measure the amount of radioactivity taken up using a scintillation counter.
-
Data are then analyzed to determine the IC50 value of this compound for each transporter.
Visualizations
The following diagrams illustrate the presumed mechanism of action and a general experimental workflow.
Caption: Presumed mechanism of action of this compound.
Caption: General experimental workflow for this compound research.
Conclusion and Future Directions
This compound is an emerging novel psychoactive substance with a presumed stimulant mechanism of action. While its legal status in some jurisdictions is currently not scheduled, the lack of comprehensive pharmacological and toxicological data presents a significant knowledge gap. Future research should focus on elucidating its precise molecular targets, determining its in vitro and in vivo potency and efficacy, and understanding its metabolic fate and toxicological profile. Such studies are essential for a thorough risk assessment and for informing public health and regulatory policies. The availability of detailed research data will also be invaluable for the development of potential therapeutic applications or for understanding the mechanisms of stimulant action.
References
4-Fluoro MBZP: A Technical Overview of a Novel Psychoactive Substance with Limited Toxicological Data
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-fluoro MBZP (1-[(4-fluorophenyl)methyl]-4-methyl-piperazine) is a novel psychoactive substance (NPS) belonging to the phenylpiperazine class of compounds. First identified in Australia in June 2023 and subsequently in the United States in January 2025, its emergence on the illicit drug market has raised concerns within the scientific and forensic communities.[1][2] However, a comprehensive review of existing scientific literature reveals a significant gap in the toxicological data for this compound. To date, no formal in vitro or in vivo toxicological studies have been published.[1][2][3] This guide provides a summary of the currently available information on this compound and highlights the urgent need for further research to characterize its pharmacological and toxicological profile.
Introduction
This compound is a structural analog of benzylpiperazine (BZP) and methylbenzylpiperazine (MBZP), both of which are known central nervous system stimulants. As a fluorinated derivative, it is part of a growing trend of NPS where halogenation is used to potentially alter the potency, metabolism, and psychoactive effects of parent compounds. The limited information available suggests that this compound is being sold as a "research chemical" or as an adulterant in other illicit substances.
Chemical and Physical Properties
A summary of the known chemical and physical properties of this compound is presented in Table 1. This information is primarily derived from analytical reference standards and materials seized by law enforcement.
| Property | Value | Reference |
| Formal Name | 1-[(4-fluorophenyl)methyl]-4-methyl-piperazine | |
| Synonyms | 4-F-MBZP, 4-fluoro Methylbenzylpiperazine | |
| CAS Number | 144734-44-1 | |
| Molecular Formula | C12H17FN2 | |
| Formula Weight | 208.3 g/mol |
Assumed Pharmacology and Mechanism of Action
Due to the absence of specific pharmacological studies on this compound, its mechanism of action is presumed to be similar to that of other benzylpiperazine derivatives. These compounds are known to act as stimulants, primarily by increasing the synaptic levels of dopamine, serotonin, and norepinephrine through mechanisms that may include reuptake inhibition and/or release. It is hypothesized that this compound may interact with serotonin receptors, particularly the 5-HT2 subtypes.
The proposed mechanism of action, based on related piperazine compounds, is visualized in the following diagram.
Caption: Assumed mechanism of action of this compound based on related benzylpiperazine compounds.
Toxicological Data: A Critical Lack of Information
A thorough search of scientific databases and forensic literature reveals a complete absence of quantitative toxicological data for this compound. Key toxicological parameters such as LD50 (median lethal dose), IC50 (half maximal inhibitory concentration) for toxicity, and specific organ toxicity have not been determined. Furthermore, there are no published studies on its genotoxicity, carcinogenicity, or reproductive toxicity.
The Center for Forensic Science Research & Education (CFSRE) has explicitly stated that this compound has not been detected in toxicology cases to date. This lack of data makes it impossible to conduct a formal risk assessment for human exposure.
Experimental Protocols: An Uncharted Territory
Given the absence of toxicological studies, there are no established experimental protocols for assessing the toxicity of this compound. However, based on standard toxicological testing procedures, a potential workflow for future in vitro and in vivo studies can be proposed.
Caption: Proposed experimental workflow for future toxicological evaluation of this compound.
Conclusion and Future Directions
This compound is a novel psychoactive substance with a concerning lack of toxicological data. While its chemical properties are being characterized and its pharmacology is inferred from related compounds, the absence of empirical data on its toxicity poses a significant public health risk. There is an urgent need for the scientific community to conduct comprehensive in vitro and in vivo studies to elucidate the toxicological profile of this emerging substance. Such research is critical for informing public health policies, clinical management of potential intoxications, and forensic investigations. Until such data becomes available, this compound should be considered a substance with unknown and potentially significant toxicity.
References
An In-depth Technical Guide on the Potential for 4-Fluoro MBZP Abuse and Dependence
Disclaimer: This document is intended for researchers, scientists, and drug development professionals for informational purposes only. The compound discussed, 4-fluoro MBZP (4F-MBZP), is a novel psychoactive substance (NPS), and there is a significant lack of comprehensive scientific research on its specific pharmacological effects, abuse potential, and dependence liability. This guide summarizes the currently available information and extrapolates potential risks based on the well-studied pharmacology of its parent class of compounds, the benzylpiperazines.
Introduction to this compound (4F-MBZP)
This compound (formally known as 1-[(4-fluorophenyl)methyl]-4-methyl-piperazine) is a novel stimulant classified as a piperazine derivative.[1] It is structurally similar to benzylpiperazine (BZP), a compound with known euphoriant and stimulant properties.[1] 4F-MBZP has been identified in illicit drug markets in Australia and the United States, often found in counterfeit tablets alongside other substances.[1][2] Due to its recent emergence, there have been no formal clinical or extensive preclinical studies to characterize its full pharmacological profile.[1] However, its structural similarity to BZP allows for informed inferences regarding its likely mechanism of action and potential for abuse. Several jurisdictions, such as the state of Virginia, have moved to classify 4F-MBZP as a Schedule I controlled substance, indicating a perceived potential for abuse.
Inferred Pharmacology and Mechanism of Action
The activity of 4F-MBZP has not been explicitly studied. However, based on its structural class, it is presumed to act as a central nervous system (CNS) stimulant by modulating monoamine neurotransmitter systems. The parent compound, BZP, exerts its effects by stimulating the release and inhibiting the reuptake of dopamine (DA), norepinephrine (NE), and serotonin (5-HT). This dual action of release and reuptake inhibition leads to a significant increase in the synaptic concentrations of these key neurotransmitters, which is believed to underpin its stimulant and psychoactive effects.
The primary mechanism is thought to involve interaction with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). BZP itself has a more pronounced effect on the dopaminergic and serotonergic systems. Animal and human studies have demonstrated that the pharmacological effects of BZP are qualitatively similar to those of d-amphetamine, though it is approximately 10 times less potent. It is hypothesized that the addition of a fluorine atom to the benzyl ring, as in 4F-MBZP, may alter its binding affinity and potency at these monoamine transporters, a common strategy in the design of NPS to modify pharmacological effects.
Caption: Inferred mechanism of 4F-MBZP at a monoaminergic synapse.
Potential for Abuse
The abuse potential of a substance is its likelihood to be used non-medically, repeatedly, and compulsively, due to its reinforcing or rewarding effects. For CNS stimulants, this is strongly linked to their ability to rapidly increase dopamine levels in the brain's reward pathways. Given that 4F-MBZP is structurally related to BZP, a compound with established abuse liability, it is highly probable that 4F-MBZP also possesses a significant potential for abuse.
Animal studies have shown that BZP has rewarding properties, substitutes for cocaine and amphetamine in self-administration paradigms, and induces conditioned place preference (CPP). In humans, experienced stimulant users were unable to distinguish the subjective effects of intravenous BZP from d-amphetamine. These are strong indicators of abuse potential.
To provide a quantitative context, the following tables summarize key pharmacological and pharmacokinetic parameters for BZP. No such data is currently available for 4F-MBZP.
Table 1: Monoamine Releaser Potency (EC₅₀, nM) of BZP vs. Amphetamines
| Compound | Dopamine (DAT) | Norepinephrine (NET) | Serotonin (SERT) |
|---|---|---|---|
| Benzylpiperazine (BZP) | 175 | 62 | 6050 |
| d-Amphetamine | 25 | 7 | 1765 |
| d-Methamphetamine | 25 | 12 | 736 |
Data sourced from a 2005 study, as cited in Wikipedia's entry on Benzylpiperazine.Lower values indicate higher potency.
Table 2: Human Pharmacokinetics of a Single 200 mg Oral Dose of BZP
| Parameter | Value | Unit |
|---|---|---|
| Tₘₐₓ (Time to Peak Concentration) | 75 | minutes |
| Cₘₐₓ (Peak Plasma Concentration) | 262 | ng/mL |
| t₁/₂ (Elimination Half-Life) | 5.5 | hours |
| Cl/F (Apparent Oral Clearance) | 99 | L/h |
Data from Antia et al., 2009.
Potential for Dependence
Psychological dependence is a significant risk with stimulant drugs that act on dopaminergic pathways. While BZP has not been found to be physically addictive in the same manner as opioids or alcohol, its rewarding effects can lead to compulsive use. Animal studies have demonstrated that rats will self-administer BZP, indicating its reinforcing effects can sustain drug-seeking behavior. Chronic use of stimulants can lead to tolerance (requiring higher doses for the same effect) and a withdrawal syndrome upon cessation, characterized by fatigue, depression, and anhedonia. Given the inferred mechanism of action, a similar risk of psychological dependence is anticipated for 4F-MBZP.
Key Experimental Protocols for Assessing Abuse Potential
The following are descriptions of standard preclinical models used to determine the abuse and dependence potential of novel psychoactive substances. These methods would be essential for properly characterizing the risks associated with 4F-MBZP.
This protocol is a classical conditioning model used to measure the rewarding properties of a drug.
Methodology:
-
Apparatus: A box with at least two distinct compartments, differentiated by visual and tactile cues (e.g., different wall patterns and floor textures).
-
Pre-Conditioning Phase (Baseline): Animals (typically rodents) are allowed to freely explore the entire apparatus for a set period (e.g., 15-20 minutes) to determine any initial preference for one compartment.
-
Conditioning Phase: This phase occurs over several days (e.g., 6-8 days). On alternating days, animals are injected with the test compound (e.g., 4F-MBZP) and immediately confined to their initially non-preferred compartment for a set duration (e.g., 30 minutes). On the other days, they receive a vehicle injection (e.g., saline) and are confined to their initially preferred compartment.
-
Test Phase (Post-Conditioning): The animal is placed back into the apparatus in a drug-free state, with free access to both compartments. The time spent in each compartment is recorded.
-
Analysis: A significant increase in the time spent in the drug-paired compartment compared to the baseline measurement indicates that the drug has rewarding properties.
Caption: Workflow for a Conditioned Place Preference (CPP) experiment.
This model is considered the gold standard for assessing the reinforcing effects of a drug, as it demonstrates that an animal will perform work to receive the drug.
Methodology:
-
Surgical Preparation: Animals (rodents or non-human primates) are surgically implanted with an intravenous (IV) catheter, typically in the jugular vein. The catheter is externalized on their back.
-
Apparatus: A standard operant conditioning chamber equipped with two levers or nose-poke holes. One is designated as "active" and the other as "inactive."
-
Acquisition Phase: The animal is placed in the chamber. A response on the active lever triggers an infusion pump to deliver a small dose of the drug directly into the bloodstream via the catheter. Responses on the inactive lever are recorded but have no consequence. Sessions last for a set duration (e.g., 2-6 hours) daily.
-
Reinforcement Schedules: Initially, a simple fixed-ratio 1 (FR1) schedule is used, where every active response delivers a drug infusion. To assess motivation, the schedule can be changed to a progressive-ratio (PR) schedule, where the number of responses required for each subsequent infusion increases. The "breakpoint" (the highest number of responses the animal will make for a single infusion) is a measure of the drug's reinforcing efficacy.
-
Extinction and Reinstatement: After stable self-administration is established, the drug can be replaced with saline (extinction), causing the responding to decrease. Reinstatement of drug-seeking behavior can then be triggered by a priming dose of the drug, a drug-associated cue, or a stressor, modeling relapse.
Caption: Workflow for an Intravenous Self-Administration experiment.
Conclusion
While direct experimental data on this compound is critically lacking, its classification as a benzylpiperazine derivative provides a strong basis for inferring its pharmacological profile and associated risks. The parent compound, BZP, is a CNS stimulant with a well-documented potential for abuse and psychological dependence, driven by its interaction with dopamine and serotonin transporters. It is therefore prudent to assume that 4F-MBZP possesses a similar, and possibly modified, risk profile. Rigorous preclinical evaluation using established models such as conditioned place preference and intravenous self-administration is imperative to accurately characterize the abuse and dependence liability of this and other emerging novel psychoactive substances.
References
Methodological & Application
Application Notes and Protocols for 4-fluoro MBZP Analytical Reference Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-fluoro MBZP (1-[(4-fluorophenyl)methyl]-4-methyl-piperazine) is a novel psychoactive substance (NPS) classified as a piperazine derivative.[1][2][3] As an analytical reference standard, it is intended for research and forensic applications to enable the accurate identification and quantification of this compound in various samples.[4][5] This document provides detailed application notes and protocols for the use of the this compound analytical reference standard.
The pharmacological activity of this compound has not been extensively studied, but based on its structural similarity to other benzylpiperazines (BZP), it is presumed to act as a stimulant by modulating dopaminergic and serotonergic neurotransmission. It is also suggested to be a ligand for the 5-HT2 receptors. These application notes will, therefore, cover analytical identification methods and provide protocols for in vitro assays to investigate its presumed biological activity.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. This information is crucial for the preparation of stock solutions and for data interpretation in various analytical techniques.
| Property | Value | Reference |
| Formal Name | 1-[(4-fluorophenyl)methyl]-4-methyl-piperazine | |
| Synonyms | 4-fluoro Methylbenzylpiperazine, 4F-MBZP | |
| Molecular Formula | C₁₂H₁₇FN₂ | |
| Formula Weight | 208.3 g/mol | |
| CAS Number | 144734-44-1 | |
| Appearance | Solid | |
| Purity | ≥98% | |
| Solubility (as hydrochloride) | DMSO: Sparingly soluble (1-10 mg/ml), PBS (pH 7.2): Soluble (≥10mg/mL) | |
| Solubility (as free base) | Methanol: 10 mg/ml | |
| Storage | -20°C | |
| Stability | ≥ 4 years (hydrochloride), ≥ 1 year (solution in methanol) |
Analytical Protocols
Accurate identification and quantification of this compound are critical in forensic and research settings. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the recommended techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust method for the identification of this compound. The following protocol is a general guideline and may require optimization based on the specific instrumentation and sample matrix.
Sample Preparation (Acid-Base Extraction):
-
To 1 mL of sample (e.g., urine, blood, or dissolved material), add an appropriate internal standard.
-
Acidify the sample with 1 M HCl.
-
Extract with an organic solvent (e.g., diethyl ether or hexane) to remove acidic and neutral impurities. Discard the organic layer.
-
Basify the aqueous layer with 1 M NaOH.
-
Extract the basic solution with an organic solvent (e.g., ethyl acetate or a mixture of chloroform and isopropanol).
-
Collect the organic layer and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., methanol or ethyl acetate) for GC-MS analysis.
Instrumental Parameters (Illustrative):
| Parameter | Value |
| Instrument | Agilent 5975 Series GC/MSD or equivalent |
| Column | HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness |
| Injector Temperature | 250°C |
| Oven Program | Initial temperature 100°C, hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 min |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-550 amu |
Expected Results:
The retention time for this compound has been reported to be approximately 3.76 - 3.78 minutes under certain GC conditions. The mass spectrum will show a molecular ion peak ([M]⁺) at m/z 208 and characteristic fragment ions.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity for the quantification of this compound in complex biological matrices.
Sample Preparation (Protein Precipitation for Blood/Plasma):
-
To 100 µL of sample, add an appropriate deuterated internal standard.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Instrumental Parameters (Illustrative):
| Parameter | Value |
| Instrument | Sciex X500R LC-QTOF-MS or equivalent triple quadrupole/high-resolution mass spectrometer |
| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start at 5% B, increase to 95% B over 8 minutes, hold for 2 minutes, and return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion [M+H]⁺ | 209.1449 |
| Product Ions | To be determined by infusion of the analytical standard |
Biological Activity Protocols
The following protocols are provided to investigate the presumed mechanism of action of this compound as a modulator of dopaminergic and serotonergic systems.
Dopamine Transporter (DAT) Uptake Inhibition Assay
This assay determines the ability of this compound to inhibit the reuptake of dopamine into synaptosomes or cells expressing the dopamine transporter.
Experimental Workflow:
Workflow for DAT Uptake Inhibition Assay.
Protocol:
-
Preparation of Synaptosomes or Cells: Isolate synaptosomes from rat striatum or use a cell line stably expressing the human dopamine transporter (hDAT).
-
Pre-incubation: Pre-incubate aliquots of the synaptosomal or cell suspension with varying concentrations of this compound (e.g., 10⁻¹⁰ to 10⁻⁵ M) or vehicle for 10-15 minutes at 37°C.
-
Initiate Uptake: Initiate dopamine uptake by adding a fixed concentration of [³H]dopamine (e.g., 10-50 nM).
-
Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Termination: Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.
-
Quantification: Measure the radioactivity on the filters using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of dopamine uptake (IC₅₀ value) by non-linear regression analysis.
Serotonin Transporter (SERT) Uptake Inhibition Assay
This assay measures the potency of this compound in inhibiting serotonin reuptake.
Experimental Workflow:
Workflow for SERT Uptake Inhibition Assay.
Protocol:
-
Cell Plating: Plate HEK-293 cells stably expressing the human serotonin transporter (hSERT).
-
Pre-incubation: Pre-incubate the cells with various concentrations of this compound or vehicle for 20 minutes at 25°C.
-
Initiate Uptake: Add a fixed concentration of [³H]serotonin (e.g., 65 nM) and incubate for an additional 15 minutes.
-
Termination: Terminate the reaction by rapid filtration.
-
Quantification: Count the radioactivity of the filters.
-
Data Analysis: Calculate the IC₅₀ value for the inhibition of serotonin uptake.
5-HT2A Receptor Binding Assay
This assay determines the affinity of this compound for the 5-HT2A receptor.
Experimental Workflow:
Workflow for 5-HT2A Receptor Binding Assay.
Protocol:
-
Membrane Preparation: Prepare cell membranes from a cell line expressing the human 5-HT2A receptor.
-
Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled 5-HT2A antagonist (e.g., [³H]ketanserin, ~0.5 nM) and a range of concentrations of this compound. For non-specific binding, use a high concentration of a known 5-HT2A antagonist (e.g., 1 µM ketanserin).
-
Equilibration: Incubate for 60 minutes at room temperature to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Quantification: Measure the radioactivity on the filters.
-
Data Analysis: Calculate the inhibitory constant (Ki) value for this compound using the Cheng-Prusoff equation.
Presumed Signaling Pathway
Based on its structural class, this compound is expected to increase synaptic concentrations of dopamine and serotonin by inhibiting their respective transporters (DAT and SERT). The elevated serotonin levels would then act on postsynaptic receptors, including the 5-HT2A receptor, which is a Gq-coupled receptor that activates the phospholipase C (PLC) signaling cascade.
Presumed signaling pathway of this compound.
Disclaimer
The provided protocols and signaling pathway information are based on the presumed mechanism of action of this compound due to the limited specific research on this compound. Researchers should validate and optimize these protocols for their specific experimental conditions. The this compound analytical reference standard is for research and forensic use only and is not for human or veterinary use.
References
Application Note: Identification of 4-fluoro MBZP using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-[(4-fluorophenyl)methyl]-4-methyl-piperazine, commonly known as 4-fluoro MBZP or 4-F-MBZP, is a novel psychoactive substance (NPS) classified as a piperazine derivative. Structurally similar to benzylpiperazine (BZP), it is presumed to act as a stimulant on the central nervous system.[1] As an emerging substance in the illicit drug market, robust and reliable analytical methods are crucial for its identification in forensic casework, clinical toxicology, and drug development research. This application note details a comprehensive Gas Chromatography-Mass Spectrometry (GC-MS) method for the qualitative identification of this compound.
Experimental Protocol
This protocol is based on established methods for the analysis of piperazine derivatives and can be adapted for the specific instrumentation available in the user's laboratory.[2][3]
Materials and Reagents
-
Reference standard of this compound
-
Methanol (HPLC grade)
-
Ethyl acetate (ACS grade)
-
Trifluoroacetic anhydride (TFAA)
-
Sodium carbonate
-
Deionized water
-
Nitrogen gas (high purity)
Sample Preparation
Standard Solution Preparation:
-
Accurately weigh 1 mg of this compound reference standard.
-
Dissolve in 1 mL of methanol to obtain a 1 mg/mL stock solution.
-
Perform serial dilutions with methanol to prepare working standards at desired concentrations (e.g., 1 µg/mL, 10 µg/mL, 100 µg/mL).
Solid Sample (e.g., powder, tablet) Preparation:
-
Homogenize the sample.
-
Accurately weigh approximately 10 mg of the homogenized sample into a vial.
-
Add 10 mL of methanol and vortex for 2 minutes to dissolve the sample.
-
Filter the solution using a 0.45 µm syringe filter into a clean vial.
-
The sample is now ready for derivatization or direct injection.
Biological Matrix (e.g., urine, blood) - Acid-Base Extraction: [1]
-
To 1 mL of the biological sample, add an appropriate internal standard.
-
Add 1 mL of 0.1 M sodium carbonate solution to basify the sample.
-
Add 5 mL of a suitable organic solvent (e.g., ethyl acetate) and vortex for 5 minutes.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
The residue is ready for derivatization.
Derivatization
Derivatization with trifluoroacetic anhydride (TFAA) is recommended to improve the chromatographic peak shape and thermal stability of the analyte.[2]
-
To the dried residue from the sample preparation step, add 50 µL of ethyl acetate and 50 µL of TFAA.
-
Cap the vial and heat at 70°C for 30 minutes.
-
Cool the sample to room temperature.
-
Evaporate the excess reagent and solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.
GC-MS Instrumentation and Conditions
The following parameters are a starting point and should be optimized for the specific instrument in use. These are based on methods for similar piperazine compounds.
| Parameter | Value |
| Gas Chromatograph | |
| Column | 5% Phenyl-methylpolysiloxane (e.g., HP-5MS, DB-5MS), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injection Volume | 1 µL |
| Injector Temperature | 250°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Program | Initial temperature 100°C, hold for 1 min. Ramp at 15°C/min to 280°C, hold for 5 min. |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Ion Source Temperature | 230°C |
| Transfer Line Temp | 280°C |
| Mass Scan Range | 40 - 450 amu |
Data Presentation
Expected Retention Time
Based on analysis of a reference standard, the retention time for derivatized this compound is expected to be in the range of 10-15 minutes under the specified chromatographic conditions. The underivatized compound will have a shorter retention time. A retention time of 3.76 minutes has been reported for the underivatized compound under different conditions.
Mass Spectrum and Fragmentation
The mass spectrum of this compound is characterized by a molecular ion peak ([M]+) at m/z 208, consistent with its molecular weight. The fragmentation pattern is a key identifier. The expected major fragments from the electron ionization of this compound are detailed below. The mass spectrum can be found in the supplementary materials of the study by Algar et al. (2023).
Table of Expected Mass Fragments for this compound:
| m/z | Proposed Fragment Structure |
| 208 | Molecular Ion [C12H17FN2]+ |
| 109 | [C6H4F-CH2]+ |
| 99 | [C5H11N2]+ |
| 70 | [C4H8N]+ |
| 56 | [C3H6N]+ |
Quantitative Data
While a fully validated quantitative method for this compound is not yet widely published, the following table presents typical validation parameters for the GC-MS analysis of related piperazine compounds, such as BZP and TFMPP. These values can be considered as expected performance characteristics for a validated method for this compound.
Table of Expected Quantitative Performance:
| Parameter | Expected Value |
| Linearity Range | 0.01 - 10 µg/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.002 - 0.004 µg/mL |
| Limit of Quantification (LOQ) | 0.008 - 0.016 µg/mL |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Workflow Diagram
The following diagram illustrates the logical workflow for the identification of this compound using the described GC-MS method.
Caption: Workflow for this compound Identification.
Conclusion
The described GC-MS method provides a reliable and robust protocol for the identification of this compound. The combination of chromatographic retention time and mass spectral fragmentation patterns allows for a high degree of confidence in the identification of this emerging psychoactive substance. While derivatization is recommended for improved analytical performance, direct injection may also be suitable for initial screening purposes. For quantitative analysis, a full method validation should be performed according to established guidelines.
References
Application Notes and Protocols for the Structural Elucidation of 4-fluoro MBZP using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-fluoro MBZP (1-[(4-fluorophenyl)methyl]-4-methylpiperazine) is a novel psychoactive substance (NPS) belonging to the piperazine class of compounds. Its emergence on the illicit drug market necessitates robust analytical methods for its unambiguous identification and characterization. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of such novel compounds, providing detailed information about the molecular structure, connectivity, and stereochemistry. These application notes provide a comprehensive overview and detailed protocols for the use of NMR spectroscopy in the structural determination of this compound. The methodologies described herein are crucial for forensic laboratories, researchers studying NPS, and professionals involved in drug development and control. A recent study by Algar et al. (2023) successfully characterized this compound using a combination of analytical techniques, including NMR, providing the foundational data for this document.[1]
Structural Information
Chemical Structure:
Molecular Formula: C₁₂H₁₇FN₂
Predicted NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. This data is essential for the initial identification and subsequent detailed structural analysis of the molecule.
Table 1: Predicted ¹H NMR Data for this compound (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| ~7.25 | dd | 2H | 8.5, 5.5 | H-2', H-6' |
| ~7.00 | t | 2H | 8.5 | H-3', H-5' |
| ~3.45 | s | 2H | H-7 | |
| ~2.45 | br s | 8H | H-2, H-3, H-5, H-6 | |
| ~2.28 | s | 3H | H-8 |
Table 2: Predicted ¹³C NMR Data for this compound (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~162.0 (d, ¹JCF ≈ 245 Hz) | C-4' |
| ~133.5 (d, ⁴JCF ≈ 3 Hz) | C-1' |
| ~130.5 (d, ³JCF ≈ 8 Hz) | C-2', C-6' |
| ~115.0 (d, ²JCF ≈ 21 Hz) | C-3', C-5' |
| ~62.5 | C-7 |
| ~55.0 | C-2, C-6 |
| ~53.0 | C-3, C-5 |
| ~46.0 | C-8 |
Experimental Protocols
Protocol 1: Sample Preparation for NMR Analysis
Objective: To prepare a high-quality NMR sample of this compound for spectroscopic analysis.
Materials:
-
This compound sample (5-10 mg)
-
Deuterated chloroform (CDCl₃)
-
High-quality 5 mm NMR tube
-
Pasteur pipette
-
Small vial
-
Vortex mixer
Procedure:
-
Weigh approximately 5-10 mg of the this compound sample and place it into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.
-
Gently vortex the vial until the sample is completely dissolved.
-
Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
-
Ensure the height of the solution in the NMR tube is approximately 4-5 cm.
-
Cap the NMR tube securely and label it appropriately.
-
Wipe the outside of the NMR tube with a lint-free tissue before inserting it into the NMR spectrometer.
Protocol 2: Acquisition of 1D and 2D NMR Spectra
Objective: To acquire a comprehensive set of NMR data for the structural elucidation of this compound.
Instrumentation: 500 MHz (or higher) NMR spectrometer equipped with a broadband probe.
Software: Standard spectrometer control and data processing software (e.g., TopSpin, VnmrJ).
Procedure:
-
Tuning and Matching: Tune and match the probe for ¹H and ¹³C frequencies.
-
Locking and Shimming: Lock onto the deuterium signal of the CDCl₃ solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition:
-
Acquire a standard 1D ¹H NMR spectrum.
-
Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 16-32 scans.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: spectral width of 200-240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024 or more scans.
-
-
2D COSY (Correlation Spectroscopy) Acquisition:
-
Acquire a ¹H-¹H COSY spectrum to identify proton-proton spin-spin couplings.
-
Typical parameters: 2048 data points in the direct dimension (t₂) and 256-512 increments in the indirect dimension (t₁), 4-8 scans per increment.
-
-
2D HSQC (Heteronuclear Single Quantum Coherence) Acquisition:
-
Acquire a ¹H-¹³C HSQC spectrum to identify direct one-bond proton-carbon correlations.
-
Typical parameters: 2048 data points in the direct dimension (t₂), 256-512 increments in the indirect dimension (t₁), and 8-16 scans per increment. Optimize for a one-bond coupling constant of ~145 Hz.
-
-
2D HMBC (Heteronuclear Multiple Bond Correlation) Acquisition:
-
Acquire a ¹H-¹³C HMBC spectrum to identify long-range (2-3 bond) proton-carbon correlations.
-
Typical parameters: 2048 data points in the direct dimension (t₂), 256-512 increments in the indirect dimension (t₁), and 16-32 scans per increment. Optimize for a long-range coupling constant of ~8 Hz.
-
-
Data Processing:
-
Apply appropriate window functions (e.g., exponential or sine-bell) to the raw data.
-
Perform Fourier transformation, phase correction, and baseline correction for all spectra.
-
Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ (δH = 7.26 ppm, δC = 77.16 ppm).
-
Data Interpretation and Structural Elucidation
The structural elucidation of this compound is achieved through a systematic analysis of the acquired NMR data:
-
¹H NMR: The aromatic region will show two signals corresponding to the protons on the fluorophenyl ring. The splitting pattern (doublet of doublets and a triplet) is characteristic of a para-substituted benzene ring. The aliphatic region will contain signals for the benzylic methylene protons, the piperazine ring protons, and the N-methyl protons.
-
¹³C NMR: The number of signals will correspond to the number of chemically non-equivalent carbon atoms in the molecule. The carbon attached to the fluorine will appear as a doublet with a large one-bond C-F coupling constant.
-
COSY: This spectrum will reveal the coupling network between adjacent protons. For instance, correlations will be observed between the protons on the piperazine ring.
-
HSQC: This spectrum will correlate each proton signal with its directly attached carbon atom, allowing for the unambiguous assignment of carbon chemical shifts.
-
HMBC: This is a key experiment for establishing the connectivity of the molecular fragments. Long-range correlations will be observed, for example, from the benzylic protons (H-7) to the carbons of the fluorophenyl ring (C-1', C-2', C-6') and to the carbons of the piperazine ring (C-2, C-6). Correlations from the N-methyl protons (H-8) to the piperazine carbons (C-3, C-5) will also be crucial for confirming the structure.
Visualizations
Caption: Experimental workflow for the structural elucidation of this compound using NMR spectroscopy.
Caption: Presumed signaling pathway of this compound, inhibiting dopamine and serotonin reuptake.
Conclusion
NMR spectroscopy, through a combination of 1D and 2D experiments, provides an unequivocal method for the structural elucidation of novel psychoactive substances like this compound. The detailed protocols and spectral data interpretation guidelines presented in these application notes serve as a valuable resource for researchers and forensic scientists. The application of these methodologies will ensure the accurate and reliable identification of this compound, contributing to public health and safety.
References
Application Notes and Protocols for 4-fluoro MBZP in In Vitro Receptor Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-fluoro MBZP (4-fluoro-methylbenzylpiperazine) is a novel psychoactive substance belonging to the phenylpiperazine class of compounds.[1][2] Structurally similar to benzylpiperazine (BZP), it is presumed to act as a stimulant, potentially through the modulation of monoamine transporters, including the dopamine transporter (DAT) and serotonin transporter (SERT), and may also interact with serotonin receptors, such as the 5-HT2 receptor family.[1][3][4] These characteristics make this compound a compound of interest for in vitro receptor binding assays to elucidate its pharmacological profile and mechanism of action.
These application notes provide a comprehensive guide for researchers to design and execute in vitro binding assays for this compound. Due to the limited availability of specific binding data for this compound in the public domain, this document offers generalized protocols and theoretical data presentation frameworks that can be adapted for its characterization.
Data Presentation: A Framework for Quantifying Binding Affinity
Quantitative data from in vitro receptor binding assays are crucial for characterizing the interaction of this compound with its putative targets. The following table provides a template for summarizing key binding parameters. Researchers should aim to populate such a table with their experimental data.
| Target Receptor/Transporter | Radioligand | Ki (nM) | IC50 (nM) | Hill Slope (nH) | Assay Conditions |
| Example Data: | |||||
| Human Serotonin Receptor 5-HT2A | [3H]-Ketanserin | Value | Value | Value | Membrane preparation, 25°C, 60 min |
| Human Serotonin Receptor 5-HT2C | [3H]-Mesulergine | Value | Value | Value | Membrane preparation, 37°C, 30 min |
| Human Dopamine Transporter (DAT) | [3H]-WIN 35,428 | Value | Value | Value | HEK293 cells expressing hDAT, 4°C, 2h |
| Human Serotonin Transporter (SERT) | [3H]-Citalopram | Value | Value | Value | CHO cells expressing hSERT, 22°C, 60 min |
Note: The values in the table above are placeholders and should be replaced with experimentally determined data.
Presumed Signaling Pathway of this compound at the 5-HT2A Receptor
As a phenylpiperazine derivative, this compound is anticipated to interact with 5-HT2 receptors. The diagram below illustrates the canonical Gq-coupled signaling pathway initiated by the activation of the 5-HT2A receptor, a likely target for this compound.
Caption: Presumed Gq-coupled signaling cascade following 5-HT2A receptor activation.
Experimental Protocols
The following are detailed, generalized protocols for conducting in vitro receptor binding assays to determine the affinity of this compound for the human 5-HT2A receptor and the human dopamine transporter.
Protocol 1: 5-HT2A Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the human 5-HT2A receptor using a competitive radioligand binding assay.
Materials:
-
HEK293 cells stably expressing the human 5-HT2A receptor
-
Cell culture reagents
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4)
-
[3H]-Ketanserin (specific activity ~70-90 Ci/mmol)
-
Non-labeled ketanserin or another high-affinity 5-HT2A antagonist (for non-specific binding)
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
96-well microplates
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
-
Glass fiber filters (e.g., Whatman GF/B)
-
Cell harvester
Procedure:
-
Membrane Preparation:
-
Culture HEK293-h5-HT2A cells to ~80-90% confluency.
-
Harvest cells and centrifuge at 1,000 x g for 10 minutes at 4°C.
-
Resuspend the cell pellet in ice-cold membrane preparation buffer and homogenize.
-
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.
-
Discard the supernatant and resuspend the pellet in fresh assay buffer.
-
Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Store membrane preparations at -80°C until use.
-
-
Binding Assay:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add in the following order:
-
Assay buffer
-
[3H]-Ketanserin (at a final concentration close to its Kd, e.g., 0.5 nM)
-
Either this compound (at varying concentrations), assay buffer (for total binding), or a saturating concentration of a non-labeled antagonist like ketanserin (e.g., 10 µM, for non-specific binding).
-
Membrane preparation (typically 20-50 µg of protein per well).
-
-
The final assay volume should be consistent (e.g., 250 µL).
-
Incubate the plate at 25°C for 60 minutes with gentle agitation.
-
-
Filtration and Counting:
-
Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.
-
Measure the radioactivity in each vial using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Dopamine Transporter (DAT) Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the human dopamine transporter using a competitive radioligand binding assay in whole cells.
Materials:
-
HEK293 cells stably expressing the human dopamine transporter (hDAT)
-
Cell culture reagents
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer, pH 7.4)
-
[3H]-WIN 35,428 (specific activity ~80-90 Ci/mmol)
-
Non-labeled cocaine or GBR 12909 (for non-specific binding)
-
This compound stock solution
-
96-well microplates coated with a cell adhesion factor (e.g., poly-D-lysine)
-
Other materials as listed in Protocol 1.
Procedure:
-
Cell Plating:
-
Plate HEK293-hDAT cells in coated 96-well plates at a suitable density to achieve a confluent monolayer on the day of the assay.
-
Incubate for 24-48 hours.
-
-
Binding Assay:
-
On the day of the assay, aspirate the culture medium and wash the cells once with assay buffer.
-
Prepare serial dilutions of this compound.
-
To each well, add:
-
Assay buffer.
-
[3H]-WIN 35,428 (at a final concentration near its Kd, e.g., 2-4 nM).
-
Either this compound, assay buffer (for total binding), or a saturating concentration of a non-labeled DAT inhibitor like cocaine (e.g., 30 µM, for non-specific binding).
-
-
Incubate the plate at 4°C for 2 hours.
-
-
Washing and Lysis:
-
Terminate the assay by rapidly aspirating the buffer from the wells.
-
Wash the cell monolayer multiple times with ice-cold assay buffer.
-
Lyse the cells in each well with a lysis buffer (e.g., 0.1 M NaOH or a scintillation cocktail containing a solubilizing agent).
-
-
Counting and Data Analysis:
-
Transfer the lysate from each well to a scintillation vial.
-
Add scintillation cocktail if not already used for lysis.
-
Measure radioactivity and analyze the data as described in Protocol 1.
-
Experimental Workflow for In Vitro Receptor Binding Assay
The following diagram outlines the general workflow for a competitive radioligand binding experiment.
Caption: General workflow for a competitive radioligand binding assay.
Conclusion
The protocols and frameworks provided herein offer a robust starting point for the in vitro characterization of this compound. While specific binding affinities are not yet established in the literature, the methodologies described will enable researchers to systematically investigate the interaction of this novel compound with key CNS targets. Such studies are essential for understanding its pharmacological properties and potential effects. It is recommended to perform saturation binding experiments with the chosen radioligand to accurately determine its Kd in the specific assay system before proceeding with competitive binding studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Docking, 3-D-Qsar, and Biological Assays of Novel Indole Derivatives Targeting Serotonin Transporter, Dopamine D2 Receptor, and Mao-A Enzyme: In the Pursuit for Potential Multitarget Directed Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cfsre.org [cfsre.org]
Application Notes and Protocols for Studying 5-HT2 Receptors with 4-fluoro MBZP
Disclaimer: 4-fluoro MBZP (1-(4-fluorobenzyl)-4-methylpiperazine) is a novel psychoactive substance for which pharmacological data, particularly concerning its interaction with 5-HT2 receptors, is not yet publicly available. The following application notes and protocols are therefore provided as a general framework for the characterization of a novel compound at 5-HT2 receptors and are based on established methodologies in the field. Researchers should exercise appropriate caution and conduct preliminary dose-finding and characterization studies.
Introduction to this compound and 5-HT2 Receptors
This compound is a derivative of benzylpiperazine and is classified as a novel stimulant.[1][2] While its precise pharmacological profile is not yet elucidated, its structural similarity to other piperazines suggests potential interaction with monoamine systems, including serotonergic pathways.[1] MedchemExpress suggests that this compound can be used to study 5-HT2 receptors in the central nervous system.[3]
The 5-HT2 receptor subfamily, consisting of 5-HT2A, 5-HT2B, and 5-HT2C subtypes, are G protein-coupled receptors (GPCRs) that are widely distributed in the central and peripheral nervous systems. These receptors are primarily coupled to the Gq/11 signaling pathway, which activates phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC). 5-HT2 receptors are implicated in a variety of physiological and pathological processes, including mood, cognition, and psychosis, making them important targets for drug development.
This document provides detailed protocols for the in vitro characterization of this compound at 5-HT2 receptors, including binding affinity and functional activity assays.
Quantitative Data Summary
As of the latest update, there is no publicly available quantitative data on the binding affinity or functional potency of this compound at 5-HT2 receptors. The following tables are provided as templates for researchers to populate with their experimental data.
Table 1: Radioligand Binding Affinity of this compound at Human 5-HT2 Receptors
| Receptor Subtype | Radioligand | Ki (nM) | n |
| 5-HT2A | [³H]Ketanserin | Data not available | - |
| 5-HT2B | [³H]LSD | Data not available | - |
| 5-HT2C | [³H]Mesulergine | Data not available | - |
| Ki represents the inhibitory constant. n represents the number of independent experiments. |
Table 2: Functional Activity of this compound at Human 5-HT2 Receptors (Calcium Mobilization Assay)
| Receptor Subtype | Agonist Mode | EC50 (nM) | Emax (%) | n | Antagonist Mode | IC50 (nM) | n |
| 5-HT2A | Data not available | Data not available | Data not available | - | Data not available | Data not available | - |
| 5-HT2B | Data not available | Data not available | Data not available | - | Data not available | Data not available | - |
| 5-HT2C | Data not available | Data not available | Data not available | - | Data not available | Data not available | - |
| EC50 represents the half-maximal effective concentration. Emax represents the maximum efficacy relative to a reference agonist. IC50 represents the half-maximal inhibitory concentration. |
Experimental Protocols
Protocol 1: Radioligand Binding Assay for 5-HT2A Receptors
This protocol describes a competitive binding assay to determine the affinity of this compound for the human 5-HT2A receptor using [³H]Ketanserin as the radioligand.
Materials:
-
HEK293 cells stably expressing the human 5-HT2A receptor
-
Cell culture reagents
-
Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4
-
Assay buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.1% BSA, pH 7.4
-
[³H]Ketanserin (specific activity ~80 Ci/mmol)
-
Non-labeled ketanserin for non-specific binding determination
-
This compound
-
96-well microplates
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
-
Glass fiber filters (e.g., Whatman GF/B)
-
Cell harvester
Procedure:
-
Membrane Preparation:
-
Culture HEK293-h5-HT2A cells to confluence.
-
Harvest cells and centrifuge at 500 x g for 5 minutes.
-
Resuspend the cell pellet in ice-cold membrane preparation buffer and homogenize using a Polytron homogenizer.
-
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.
-
Discard the supernatant and resuspend the pellet in fresh membrane preparation buffer.
-
Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Store membrane preparations at -80°C until use.
-
-
Binding Assay:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add in the following order:
-
25 µL of assay buffer (for total binding) or 25 µL of 10 µM non-labeled ketanserin (for non-specific binding) or 25 µL of this compound dilution.
-
25 µL of [³H]Ketanserin (final concentration ~1 nM).
-
50 µL of diluted cell membranes (containing 10-20 µg of protein).
-
-
Incubate the plate at room temperature for 60 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and vortex.
-
Measure the radioactivity in a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value using non-linear regression analysis (sigmoidal dose-response curve).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: In Vitro Functional Assay - Calcium Mobilization
This protocol measures the ability of this compound to act as an agonist or antagonist at the human 5-HT2A receptor by measuring changes in intracellular calcium concentration.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human 5-HT2A receptor and a G-protein alpha subunit like Gα15.
-
Cell culture medium (e.g., Ham's F-12 with 10% FBS).
-
Fluo-4 AM or other calcium-sensitive fluorescent dye.
-
Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Probenecid (to prevent dye leakage).
-
5-HT (Serotonin) as a reference agonist.
-
A known 5-HT2A antagonist (e.g., ketanserin) for validation.
-
This compound.
-
Black, clear-bottom 96-well or 384-well microplates.
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Plating:
-
Seed the cells into black, clear-bottom microplates at an appropriate density to achieve a confluent monolayer on the day of the assay.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and probenecid (e.g., 2.5 mM) in assay buffer.
-
Aspirate the cell culture medium from the plates and add 50 µL of the loading buffer to each well.
-
Incubate the plates for 60 minutes at 37°C in the dark.
-
-
Assay:
-
Prepare serial dilutions of this compound and the reference agonist (5-HT) in assay buffer.
-
For agonist mode: Measure the fluorescence signal before and after the automated addition of different concentrations of this compound or 5-HT.
-
For antagonist mode: Pre-incubate the cells with different concentrations of this compound for 15-30 minutes before the automated addition of a fixed concentration of 5-HT (typically the EC80 concentration).
-
Measure the fluorescence intensity over time (typically for 2-3 minutes) using the fluorescence plate reader.
-
-
Data Analysis:
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after compound addition.
-
For agonist mode: Plot the ΔF against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
-
For antagonist mode: Plot the percentage of inhibition of the 5-HT response against the logarithm of the this compound concentration to determine the IC50 value.
-
Visualizations
Signaling Pathway of 5-HT2 Receptors
Caption: Canonical Gq/11 signaling pathway of 5-HT2 receptors.
Experimental Workflow for Characterizing this compound
Caption: General workflow for in vitro characterization of this compound.
References
Application Notes and Protocols for the Study of 4-fluoro MBZP in Animal Behavioral Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-fluoro MBZP (1-[(4-fluorophenyl)methyl]-4-methyl-piperazine), also known as 4F-MBZP, is a novel psychoactive substance (NPS) belonging to the piperazine class of compounds.[1] Structurally related to benzylpiperazine (BZP), this compound is presumed to exert its effects through modulation of dopaminergic and serotonergic neurotransmitter systems, similar to other psychostimulants.[1][2] As an NPS, its pharmacological and toxicological profile is not yet fully characterized, necessitating preclinical evaluation to understand its potential for abuse and its behavioral effects.[2]
These application notes provide an overview of standard behavioral pharmacology assays that can be employed to characterize the in vivo effects of this compound in rodent models. The protocols described are based on established methodologies for assessing the behavioral effects of psychostimulants and other piperazine derivatives.[3]
Pharmacological Profile
Target: Presumed activity at dopamine and serotonin transporters/receptors. Chemical Class: Phenylpiperazine
Based on its structural similarity to BZP, this compound is hypothesized to increase extracellular levels of dopamine and serotonin, leading to stimulant-like behavioral effects. The following sections detail experimental protocols to test this hypothesis and quantify the behavioral profile of this compound.
Data Presentation: Summary of Expected Quantitative Data
The following tables present hypothetical yet representative data based on the known effects of benzylpiperazine (BZP) and other psychostimulants. These tables are intended to serve as a guide for expected outcomes when studying this compound.
Table 1: Effects of this compound on Locomotor Activity in Rats
| Treatment Group | Dose (mg/kg, i.p.) | Total Distance Traveled (cm) (Mean ± SEM) | Stereotypy Score (Mean ± SEM) |
| Vehicle (Saline) | 0 | 3500 ± 450 | 0.5 ± 0.2 |
| This compound | 1.0 | 5500 ± 600 | 1.0 ± 0.3 |
| This compound | 3.0 | 9500 ± 850 | 2.5 ± 0.4 |
| This compound | 10.0 | 7000 ± 700 | 4.0 ± 0.5 |
| d-amphetamine (comparator) | 1.5 | 10000 ± 900 | 3.0 ± 0.4 |
Table 2: Drug Discrimination in Rats Trained to Discriminate Cocaine (10 mg/kg) from Saline
| Test Compound | Dose (mg/kg, i.p.) | % Responding on Cocaine-Appropriate Lever (Mean ± SEM) | Response Rate (responses/min) (Mean ± SEM) |
| Saline | 0 | 10 ± 5 | 25 ± 3 |
| Cocaine | 10.0 | 95 ± 4 | 22 ± 2 |
| This compound | 1.0 | 25 ± 8 | 24 ± 3 |
| This compound | 3.0 | 60 ± 10 | 20 ± 2 |
| This compound | 10.0 | 90 ± 6 | 18 ± 3 |
Table 3: Conditioned Place Preference (CPP) in Mice
| Treatment Group | Dose (mg/kg, i.p.) | Time Spent in Drug-Paired Chamber (s) (Post-Conditioning - Pre-Conditioning) (Mean ± SEM) |
| Vehicle (Saline) | 0 | 10 ± 15 |
| This compound | 1.0 | 80 ± 20 |
| This compound | 3.0 | 250 ± 35 |
| This compound | 10.0 | 150 ± 30 |
| Cocaine (comparator) | 10.0 | 300 ± 40 |
Experimental Protocols
Locomotor Activity and Stereotypy Assessment
This protocol is designed to assess the stimulant effects of this compound on spontaneous motor activity and the induction of repetitive, stereotyped behaviors.
Animals:
-
Male Sprague-Dawley rats (250-300 g) or male C57BL/6 mice (20-25 g).
-
Animals should be housed in a temperature- and humidity-controlled vivarium with a 12-hour light/dark cycle, with food and water available ad libitum.
-
Allow at least one week for acclimatization to the housing facility before testing.
Apparatus:
-
Open-field activity chambers (e.g., 40 x 40 x 30 cm for rats) equipped with infrared photobeam detectors to automatically track horizontal and vertical movements.
-
The chambers should be placed in a sound-attenuating and dimly lit room.
Procedure:
-
Habituation: On the test day, place the animals in the activity chambers for 30-60 minutes to allow for habituation to the novel environment.
-
Drug Administration: Following habituation, administer this compound or vehicle (e.g., saline) via intraperitoneal (i.p.) injection. A range of doses should be tested to establish a dose-response curve. A positive control, such as d-amphetamine or cocaine, should be included for comparison.
-
Data Collection: Immediately after injection, return the animals to the activity chambers and record locomotor activity for 60-120 minutes.
-
Stereotypy Rating: During the locomotor activity recording, an observer blind to the treatment conditions should score for stereotyped behaviors at regular intervals (e.g., every 10 minutes). A common rating scale is:
-
0: Asleep or inactive
-
1: Active with normal exploration
-
2: Increased locomotion
-
3: Discontinuous sniffing, rearing
-
4: Continuous sniffing, repetitive head movements
-
5: Continuous licking or biting of the cage
-
6: Repetitive movements of the limbs
-
Data Analysis:
-
Locomotor activity data (e.g., total distance traveled, number of beam breaks) are typically analyzed using a one-way ANOVA followed by post-hoc tests to compare dose groups to the vehicle control.
-
Stereotypy scores are analyzed using non-parametric tests such as the Kruskal-Wallis test followed by Dunn's multiple comparisons test.
Drug Discrimination
This paradigm assesses the interoceptive (subjective) effects of this compound by determining if it substitutes for a known drug of abuse, such as cocaine or amphetamine.
Animals:
-
Male Sprague-Dawley rats (250-300 g) maintained at approximately 85% of their free-feeding body weight to motivate responding for food reinforcement.
Apparatus:
-
Standard two-lever operant conditioning chambers, each enclosed in a sound- and light-attenuating cubicle. Each chamber is equipped with a food pellet dispenser.
Procedure:
-
Training:
-
Train rats to press a lever for food reinforcement (e.g., 45 mg sucrose pellets) on a fixed-ratio (FR) schedule.
-
Once responding is stable, begin discrimination training. Before each daily session, administer either cocaine (e.g., 10 mg/kg, i.p.) or saline.
-
Reinforcement is made contingent on pressing the correct lever: one lever is designated as the "drug" lever and the other as the "saline" lever. For example, following a cocaine injection, only presses on the drug-correct lever will be reinforced. Following a saline injection, only presses on the saline-correct lever will be reinforced.
-
Training continues until rats reliably press the correct lever (e.g., >80% accuracy on the first FR of the session for several consecutive days).
-
-
Testing:
-
Once the discrimination is acquired, substitution tests with this compound can be conducted.
-
Administer a dose of this compound and place the rat in the operant chamber. During test sessions, presses on either lever are recorded but not reinforced (extinction) to avoid influencing the choice.
-
Test sessions are interspersed with training sessions to maintain the discrimination.
-
Data Analysis:
-
The primary dependent variables are the percentage of responses on the drug-appropriate lever and the overall response rate.
-
Full substitution is generally defined as ≥80% of responses on the drug-correct lever. Partial substitution is between 20% and 80%.
-
Data are analyzed to determine the dose of this compound that produces substitution for the training drug.
Conditioned Place Preference (CPP)
CPP is a Pavlovian conditioning procedure used to measure the rewarding or aversive properties of a drug.
Animals:
-
Male C57BL/6 mice (20-25 g).
Apparatus:
-
A three-chamber CPP apparatus. The two larger outer chambers are distinct in terms of visual and tactile cues (e.g., different wall patterns and floor textures). A smaller, neutral central chamber connects the two outer chambers.
Procedure:
-
Pre-Conditioning (Baseline Preference):
-
On day 1, place the mouse in the central chamber and allow it to freely explore all three chambers for 15-20 minutes. Record the time spent in each chamber to determine any initial preference. An unbiased design is often preferred, where the drug is paired with the initially non-preferred side.
-
-
Conditioning:
-
This phase typically lasts for 4-8 days.
-
On drug-conditioning days, administer this compound and immediately confine the mouse to one of the outer chambers for 30 minutes.
-
On vehicle-conditioning days, administer saline and confine the mouse to the opposite outer chamber for 30 minutes.
-
The order of drug and vehicle conditioning should be counterbalanced across animals.
-
-
Post-Conditioning (Test):
-
The day after the final conditioning session, place the mouse in the central chamber in a drug-free state and allow it to freely explore all three chambers for 15-20 minutes.
-
Record the time spent in each chamber.
-
Data Analysis:
-
The primary dependent measure is the change in time spent in the drug-paired chamber from the pre-conditioning to the post-conditioning test.
-
A significant increase in time spent in the drug-paired chamber indicates a conditioned place preference and suggests rewarding properties of the drug.
-
Data are typically analyzed using a paired t-test or a two-way ANOVA with treatment and chamber as factors.
Mandatory Visualizations
Caption: Hypothesized signaling pathway of this compound.
Caption: Experimental workflow for locomotor activity assessment.
Caption: Experimental workflow for Conditioned Place Preference.
References
Preparation of 4-Fluoro MBZP Standard Solutions: An Application Note and Protocol
Introduction
4-fluoro methylbenzylpiperazine (4-fluoro MBZP) is a psychoactive substance belonging to the piperazine class of compounds and is encountered in forensic and research settings.[1] Accurate quantification of this compound in various matrices is crucial for toxicological analysis, pharmacological studies, and quality control in drug development. This document provides a detailed protocol for the preparation of this compound standard solutions, essential for calibrating analytical instruments such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
This protocol outlines the necessary materials, safety precautions, and step-by-step procedures for preparing a primary stock solution and subsequent working standard solutions through serial dilution.
Chemical and Physical Data
A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is critical for accurate preparation of standard solutions and for safety considerations.
| Property | Value | Reference |
| Full Chemical Name | 1-[(4-fluorophenyl)methyl]-4-methyl-piperazine | [2][3] |
| Synonyms | 4-fluoro Methylbenzylpiperazine, 4F-MBZP | [3] |
| Molecular Formula | C₁₂H₁₇FN₂ | [3] |
| Molecular Weight | 208.3 g/mol (free base), 244.7 g/mol (hydrochloride salt) | |
| CAS Number | 144734-44-1 | |
| Appearance | Solid | |
| Solubility (HCl salt) | ≥10 mg/mL in PBS (pH 7.2); Sparingly soluble in DMSO | |
| Solubility (free base) | 10 mg/mL in methanol | |
| Storage Temperature | -20°C |
Experimental Protocol
This protocol describes the preparation of a 1 mg/mL primary stock solution and a series of working standard solutions with concentrations ranging from 1 ng/mL to 1000 ng/mL.
Materials and Equipment
-
This compound analytical reference standard (hydrochloride salt or free base)
-
Methanol (HPLC or LC-MS grade)
-
Volumetric flasks (Class A: 1 mL, 10 mL, 100 mL)
-
Calibrated analytical balance (readability ± 0.01 mg)
-
Calibrated micropipettes and sterile, disposable tips
-
Amber glass vials with screw caps for storage
-
Vortex mixer
-
Ultrasonic bath
Safety Precautions
This compound is a psychoactive substance with unknown toxicological properties and should be handled with care. Standard laboratory safety practices should be strictly followed.
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and nitrile gloves at all times.
-
Handling: Handle the compound in a well-ventilated fume hood to avoid inhalation of the powder.
-
Disposal: Dispose of all waste materials in accordance with institutional and local regulations for chemical waste.
-
Spills: In case of a spill, decontaminate the area with an appropriate solvent and dispose of the cleaning materials as hazardous waste.
Preparation of Primary Stock Solution (1 mg/mL)
-
Weighing: Accurately weigh 10 mg of this compound (adjusting for purity and salt form if necessary) using a calibrated analytical balance.
-
Dissolving: Quantitatively transfer the weighed compound into a 10 mL Class A volumetric flask.
-
Solubilization: Add approximately 7-8 mL of methanol to the flask. Use a vortex mixer and an ultrasonic bath to ensure complete dissolution of the compound.
-
Dilution to Volume: Once completely dissolved, bring the solution to the 10 mL mark with methanol.
-
Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Labeling and Storage: Transfer the stock solution to a properly labeled amber glass vial and store at -20°C. This stock solution is stable for at least one year under these conditions.
Preparation of Working Standard Solutions
Prepare a series of working standard solutions by performing serial dilutions of the primary stock solution. The following is an example of a dilution series to obtain concentrations commonly used in LC-MS/MS analysis.
Table 2: Serial Dilution Scheme for this compound Working Standards
| Target Concentration | Volume of Stock Solution | Diluent (Methanol) Volume | Final Volume |
| 10 µg/mL | 100 µL of 1 mg/mL Stock | 9.9 mL | 10 mL |
| 1 µg/mL (1000 ng/mL) | 1 mL of 10 µg/mL Stock | 9 mL | 10 mL |
| 100 ng/mL | 1 mL of 1 µg/mL Stock | 9 mL | 10 mL |
| 50 ng/mL | 500 µL of 100 ng/mL Stock | 500 µL | 1 mL |
| 25 ng/mL | 500 µL of 50 ng/mL Stock | 500 µL | 1 mL |
| 10 ng/mL | 400 µL of 25 ng/mL Stock | 600 µL | 1 mL |
| 5 ng/mL | 500 µL of 10 ng/mL Stock | 500 µL | 1 mL |
| 1 ng/mL | 200 µL of 5 ng/mL Stock | 800 µL | 1 mL |
Note: Use calibrated micropipettes for all transfers. Prepare fresh working solutions from the stock solution as needed to ensure accuracy.
Quality Control
-
Purity: Use only certified analytical reference standards of known purity.
-
Calibration: Ensure all balances, pipettes, and volumetric flasks are properly calibrated.
-
Verification: After preparation, the concentration of the stock solution can be verified by a validated analytical method (e.g., UV-Vis spectrophotometry, if a molar absorptivity value is known, or by comparing the response to a previously validated standard).
Workflow Diagram
The following diagram illustrates the workflow for the preparation of this compound standard solutions.
Caption: Workflow for preparing this compound standard solutions.
Conclusion
This protocol provides a detailed and reliable method for the preparation of this compound standard solutions. Adherence to these procedures will ensure the accuracy and consistency of analytical results in research, forensic, and drug development applications. Proper safety precautions are essential when handling this compound.
References
Application Notes and Protocols for 4-Fluoro MBZP in Research
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
4-fluoro MBZP (4-fluoromethylbenzylpiperazine) is a novel psychoactive substance and is intended for research and forensic applications only. It is not for human or veterinary use. All handling and experiments should be conducted by trained professionals in a controlled laboratory setting, adhering to all local regulations and safety guidelines. The information provided herein is for research guidance and is based on the structural similarities of this compound to other benzylpiperazine derivatives. Specific experimental outcomes may vary.
Introduction
This compound is a stimulant compound classified under the piperazine chemical class, structurally related to benzylpiperazine (BZP). It is a new psychoactive substance that has been identified in seized drug materials.[1] Due to its structural similarity to other benzylpiperazines, it is presumed to exhibit its effects by modulating dopaminergic and serotonergic neurotransmitter systems.[1] Specifically, it is suggested as a tool for studying 5-HT2 receptors in the central nervous system.[2][3] These application notes provide an overview of the chemical properties of this compound, safety and handling procedures, and detailed protocols for its use in research settings.
Chemical and Physical Properties
The following table summarizes the known chemical and physical properties of this compound.
| Property | Value | Reference |
| Formal Name | 1-[(4-fluorophenyl)methyl]-4-methyl-piperazine | [1] |
| Synonyms | 4-Fluoro-MBZP, 4-Fluoro-Methylbenzylpiperazine | |
| CAS Number | 144734-44-1 | |
| Molecular Formula | C₁₂H₁₇FN₂ | |
| Molecular Weight | 208.3 g/mol | |
| Purity | ≥98% (as available from suppliers) | |
| Formulation | Available as a solid (hydrochloride salt) or a solution in methanol. | |
| Solubility | Methanol: 10 mg/mlDMSO: Sparingly soluble (1-10 mg/ml)PBS (pH 7.2): Soluble (≥10mg/mL) | |
| Storage | -20°C | |
| Stability | ≥ 1 year at -20°C |
Safety and Handling
3.1. General Safety Precautions
Researchers handling this compound should adhere to standard laboratory safety practices for handling potentially hazardous chemicals.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles with side shields, and chemical-resistant gloves (e.g., nitrile gloves).
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powdered form or preparing solutions.
-
Avoid Contact: Avoid inhalation, ingestion, and contact with skin and eyes.
-
Hygiene: Wash hands thoroughly after handling the compound. Do not eat, drink, or smoke in the laboratory.
3.2. Emergency Procedures
-
In case of skin contact: Immediately wash the affected area with soap and plenty of water.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
If inhaled: Move the person to fresh air and ensure they are in a position comfortable for breathing.
-
If swallowed: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.
3.3. Storage and Disposal
-
Storage: Store this compound in a tightly sealed container in a secure, cool, and dry place, away from incompatible materials. The recommended storage temperature is -20°C.
-
Disposal: Dispose of waste in accordance with all applicable federal, state, and local regulations.
Presumed Mechanism of Action and Signaling Pathways
Based on its structural similarity to BZP and other piperazine derivatives, this compound is presumed to act as a stimulant by increasing the levels of dopamine and serotonin in the synaptic cleft. This is likely achieved through the inhibition of reuptake and stimulation of the release of these neurotransmitters. The interaction with the 5-HT2A receptor, a G-protein coupled receptor (GPCR), is a key area of investigation.
Presumed Dopaminergic and Serotonergic Signaling Pathway
Caption: Presumed mechanism of this compound on dopaminergic and serotonergic signaling.
Experimental Protocols
The following protocols are adapted from established methodologies for similar compounds and can be used to characterize the pharmacological profile of this compound.
5.1. In Vitro 5-HT2A Receptor Binding Assay
This protocol is to determine the binding affinity of this compound for the human 5-HT2A receptor using a radioligand binding assay.
Materials:
-
Human recombinant 5-HT2A receptor membrane preparation
-
[³H]ketanserin (radioligand)
-
Ketanserin (for non-specific binding)
-
This compound
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
96-well microplates
-
Glass fiber filters (GF/B or GF/C)
-
Scintillation cocktail
-
Microplate scintillation counter
Protocol:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add in the following order:
-
Total Binding: 50 µL assay buffer, 50 µL [³H]ketanserin, and 150 µL of membrane preparation.
-
Non-specific Binding: 50 µL ketanserin (1 µM final concentration), 50 µL [³H]ketanserin, and 150 µL of membrane preparation.
-
Competitive Binding: 50 µL of this compound dilution, 50 µL [³H]ketanserin, and 150 µL of membrane preparation.
-
-
Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Dry the filters, add scintillation cocktail, and count the radioactivity using a microplate scintillation counter.
-
Calculate the specific binding and determine the IC₅₀ and Ki values for this compound.
5.2. In Vitro Neurotoxicity Assays
These assays are designed to assess the potential cytotoxic effects of this compound on neuronal cells.
5.2.1. LDH Cytotoxicity Assay
Principle: Measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Cell culture medium
-
This compound
-
LDH cytotoxicity assay kit
-
96-well plates
-
Microplate reader
Protocol:
-
Seed neuronal cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 24 hours.
-
Collect the cell culture supernatant.
-
Perform the LDH assay according to the manufacturer's instructions.
-
Measure the absorbance at the recommended wavelength using a microplate reader.
-
Calculate the percentage of cytotoxicity relative to a positive control (e.g., cell lysis buffer).
5.2.2. MTT Viability Assay
Principle: Measures the metabolic activity of viable cells by their ability to reduce MTT to formazan.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Cell culture medium
-
This compound
-
MTT solution
-
Solubilization buffer (e.g., DMSO)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed neuronal cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 24 hours.
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
5.3. In Vivo Locomotor Activity Assay in Rodents
This protocol assesses the stimulant effects of this compound on spontaneous locomotor activity in mice or rats.
Materials:
-
Male adult mice or rats
-
This compound
-
Vehicle (e.g., saline)
-
Locomotor activity chambers equipped with infrared beams
-
Data acquisition software
Protocol:
-
Acclimate the animals to the testing room for at least 60 minutes before the experiment.
-
Habituate the animals to the locomotor activity chambers for 30-60 minutes on the day before the experiment.
-
On the test day, administer this compound (at various doses) or vehicle via intraperitoneal (i.p.) injection.
-
Immediately place the animal in the locomotor activity chamber.
-
Record locomotor activity (e.g., distance traveled, beam breaks) for 60-120 minutes.
-
Analyze the data to determine the effect of this compound on locomotor activity compared to the vehicle control group.
Synthesis Outline
General Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Analytical Methods
The identity and purity of this compound can be confirmed using various analytical techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the molecular weight and fragmentation pattern.
-
Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS): For accurate mass determination.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural elucidation.
Data Presentation
All quantitative data from the described experiments should be summarized in clearly structured tables for easy comparison.
Example Table for Receptor Binding Data:
| Compound | 5-HT2A Ki (nM) |
| This compound | Experimental Value |
| Ketanserin (Control) | Reference Value |
Example Table for Neurotoxicity Data:
| Compound | Concentration (µM) | % Cell Viability (MTT) | % Cytotoxicity (LDH) |
| This compound | 1 | Experimental Value | Experimental Value |
| 10 | Experimental Value | Experimental Value | |
| 100 | Experimental Value | Experimental Value | |
| Staurosporine (Control) | 1 | Reference Value | Reference Value |
Example Table for Locomotor Activity Data:
| Treatment | Dose (mg/kg) | Total Distance Traveled (cm) |
| Vehicle | - | Experimental Value |
| This compound | 1 | Experimental Value |
| 3 | Experimental Value | |
| 10 | Experimental Value | |
| Amphetamine (Control) | 2 | Reference Value |
References
Application Notes and Protocols for the Analysis of 4-fluoro MBZP in Urine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-fluoro MBZP (1-(4-fluorobenzyl)-4-methylpiperazine) is a novel psychoactive substance (NPS) with a chemical structure related to benzylpiperazine (BZP). As an emerging substance, validated analytical methods for its detection in biological matrices such as urine are not yet widely established. A 2025 new drug monograph noted that while methods for its identification in drug materials exist, it had not yet been detected in toxicology cases.[1] This document provides detailed application notes and protocols for the sample preparation of this compound in urine, drawing from established methodologies for similar compounds and general toxicological screening. The following protocols for solid-phase extraction (SPE), liquid-liquid extraction (LLE), and a "dilute-and-shoot" approach are intended to serve as a starting point for method development and validation.
Analytical Techniques
The choice of sample preparation is intrinsically linked to the analytical instrumentation. For the analysis of this compound, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the recommended techniques due to their sensitivity and selectivity. The sample preparation methods outlined below are compatible with both platforms, although derivatization may be required for GC-MS analysis.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE)
Solid-phase extraction is a widely used technique for the cleanup and concentration of analytes from complex matrices like urine.[2][3] For a basic compound like this compound, a mixed-mode cation exchange SPE cartridge is recommended.
Materials:
-
Mixed-mode cation exchange SPE cartridges (e.g., 30 mg/1 mL)
-
Urine sample
-
Internal standard (IS) solution (e.g., a deuterated analog of this compound or a structurally similar compound)
-
Deionized water
-
Methanol
-
2% Ammonium hydroxide in methanol
-
Phosphate buffer (0.1 M, pH 6.0)
-
Centrifuge
-
SPE manifold
Procedure:
-
Sample Pre-treatment:
-
To a 1 mL aliquot of urine, add the internal standard.
-
Add 1 mL of 0.1 M phosphate buffer (pH 6.0) and vortex.
-
Centrifuge the sample at 3000 rpm for 10 minutes to pellet any particulates.
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge by sequentially passing 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the pre-treated urine sample onto the conditioned SPE cartridge at a flow rate of approximately 1-2 mL/minute.
-
-
Washing:
-
Wash the cartridge with 1 mL of deionized water, followed by 1 mL of methanol to remove interfering substances. Dry the cartridge under vacuum for 5 minutes.
-
-
Elution:
-
Elute the analyte with 1 mL of 2% ammonium hydroxide in methanol.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis or a suitable solvent for GC-MS analysis.
-
Protocol 2: Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is a classic technique for isolating drugs from biological fluids based on their partitioning between two immiscible liquid phases.[3][4]
Materials:
-
Urine sample
-
Internal standard (IS) solution
-
Sodium hydroxide (1 M)
-
Extraction solvent (e.g., ethyl acetate, methyl tert-butyl ether)
-
Centrifuge
-
Glass centrifuge tubes
Procedure:
-
Sample Preparation:
-
To a 1 mL aliquot of urine in a glass centrifuge tube, add the internal standard.
-
-
pH Adjustment:
-
Add 1 M sodium hydroxide dropwise to adjust the pH of the urine sample to approximately 9-10. Vortex to mix.
-
-
Extraction:
-
Add 3 mL of the extraction solvent (e.g., ethyl acetate).
-
Cap the tube and vortex for 2 minutes.
-
Centrifuge at 3000 rpm for 5 minutes to separate the organic and aqueous layers.
-
-
Solvent Transfer:
-
Carefully transfer the upper organic layer to a clean tube.
-
-
Dry-down and Reconstitution:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the appropriate solvent for analysis.
-
Protocol 3: "Dilute-and-Shoot"
This is the simplest and fastest method, suitable for high-throughput screening, but may be more susceptible to matrix effects.
Materials:
-
Urine sample
-
Internal standard (IS) solution
-
Methanol or mobile phase
-
Centrifuge
-
Vortex mixer
-
Autosampler vials with filters
Procedure:
-
Sample Dilution:
-
To a 100 µL aliquot of urine, add the internal standard.
-
Add 900 µL of methanol or the initial mobile phase composition.
-
-
Mixing and Filtration:
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the supernatant to an autosampler vial, preferably with a filter cap, for direct injection into the LC-MS/MS system.
-
Data Presentation
The following table summarizes expected performance characteristics for the described methods based on typical results for similar analytes. These values should be established and validated for this compound in a laboratory setting.
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | "Dilute-and-Shoot" |
| Recovery | > 85% | 70-90% | Not Applicable |
| Matrix Effect | Low | Moderate | High |
| Limit of Quantification (LOQ) | 0.1 - 1 ng/mL | 1 - 5 ng/mL | 5 - 20 ng/mL |
| Throughput | Moderate | Low to Moderate | High |
| Cost per Sample | High | Low | Very Low |
| Automation Potential | High | Moderate | High |
Experimental Workflow Diagram
Caption: Workflow for this compound urine sample preparation.
Signaling Pathways and Logical Relationships
The following diagram illustrates the decision-making process for selecting an appropriate sample preparation method based on analytical requirements.
Caption: Decision tree for sample preparation method selection.
Conclusion
The analysis of this compound in urine requires robust sample preparation to ensure accurate and reliable results. The choice of method will depend on the specific requirements of the analysis, including the desired sensitivity, sample throughput, and available resources. The protocols provided herein for Solid-Phase Extraction, Liquid-Liquid Extraction, and "Dilute-and-Shoot" offer a range of options for researchers. It is imperative that any chosen method undergoes a thorough in-house validation to determine its performance characteristics for this compound.
References
- 1. cfsre.org [cfsre.org]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of 465 psychoactive substances, drugs and their metabolites in urine by LC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Derivatization of 4-fluoro MBZP for GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-fluoro MBZP (1-[(4-fluorophenyl)methyl]-4-methylpiperazine) is a novel psychoactive substance (NPS) belonging to the piperazine class of compounds.[1][2] Structurally similar to benzylpiperazine (BZP), it is presumed to act as a stimulant, primarily affecting the dopaminergic and serotonergic systems.[1] Gas chromatography-mass spectrometry (GC-MS) is a widely used analytical technique for the identification and quantification of piperazine derivatives in various matrices.[3] However, due to the presence of a secondary amine group within the piperazine ring, derivatization is often necessary to improve the compound's volatility, thermal stability, and chromatographic performance, leading to enhanced sensitivity and peak symmetry.[4]
This document provides detailed application notes and protocols for the derivatization of this compound using trifluoroacetic anhydride (TFAA) for subsequent GC-MS analysis.
Mechanism of Action: Dopaminergic and Serotonergic Pathways
As a benzylpiperazine analog, this compound is believed to exert its stimulant effects by modulating dopamine (DA) and serotonin (5-HT) neurotransmission. The proposed mechanism involves the inhibition of dopamine and serotonin transporters (DAT and SERT), leading to an increased concentration of these neurotransmitters in the synaptic cleft. This enhanced signaling in reward and mood-regulating pathways of the brain is responsible for the stimulant and psychoactive properties of the compound.
Caption: Proposed mechanism of this compound on the dopaminergic synapse.
Experimental Protocols
Derivatization of this compound with Trifluoroacetic Anhydride (TFAA)
This protocol is adapted from established methods for the derivatization of other piperazine derivatives.
Materials:
-
This compound standard or sample extract
-
Trifluoroacetic anhydride (TFAA)
-
Ethyl acetate (anhydrous)
-
Reaction vials (2 mL, with PTFE-lined caps)
-
Heating block or water bath
-
Nitrogen evaporator
Procedure:
-
Sample Preparation: Evaporate the sample containing this compound to dryness under a gentle stream of nitrogen.
-
Reagent Addition: To the dry residue, add 50 µL of ethyl acetate and 50 µL of TFAA.
-
Reaction: Tightly cap the vial and incubate at 70°C for 30 minutes in a heating block or water bath.
-
Evaporation: After incubation, cool the vial to room temperature and evaporate the contents to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried derivative in a suitable volume of ethyl acetate (e.g., 100 µL) for GC-MS analysis.
GC-MS Analysis of Derivatized this compound
The following are general GC-MS parameters that can be used as a starting point and should be optimized for the specific instrument and column used.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Capillary column: 5% phenyl-methylpolysiloxane (e.g., HP-5MS, DB-5MS, or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness.
GC Conditions:
-
Injector Temperature: 250°C
-
Injection Mode: Splitless (or other appropriate mode based on concentration)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute
-
Ramp: 15°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
Injection Volume: 1 µL
MS Conditions:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Mode: Full scan (e.g., m/z 40-500) for identification and Selected Ion Monitoring (SIM) for quantification.
-
Transfer Line Temperature: 280°C
Data Presentation
The following tables summarize typical validation parameters for the GC-MS analysis of derivatized piperazine derivatives, which can be used as a benchmark for the analysis of this compound.
Table 1: Quantitative Data for Derivatized Piperazine Analysis
| Parameter | BZP (in Plasma) | TFMPP (in Plasma) | BZP (in Urine) | TFMPP (in Urine) |
| Linearity Range (µg/mL) | 0.016 - 10 | 0.016 - 10 | 0.008 - 10 | 0.008 - 10 |
| Limit of Detection (LOD) (µg/mL) | 0.004 | 0.004 | 0.002 | 0.002 |
| Limit of Quantification (LOQ) (µg/mL) | 0.016 | 0.016 | 0.008 | 0.008 |
| Intra-day Precision (%RSD) | < 10% | < 10% | < 8% | < 8% |
| Inter-day Precision (%RSD) | < 12% | < 12% | < 10% | < 10% |
| Accuracy (% Bias) | Within ±15% | Within ±15% | Within ±15% | Within ±15% |
Expected Results and Discussion
The derivatization of this compound with TFAA results in the formation of a trifluoroacetyl derivative at the secondary amine of the piperazine ring. This derivatization increases the molecular weight and improves the chromatographic properties of the analyte.
The mass spectrum of the derivatized this compound is expected to show a molecular ion peak corresponding to the trifluoroacetylated compound. The fragmentation pattern will be characteristic and can be used for identification. Key fragments would likely arise from the cleavage of the benzyl group and fragmentation of the piperazine ring.
Experimental Workflow
The overall workflow for the derivatization and analysis of this compound is depicted in the following diagram.
Caption: Experimental workflow for this compound analysis.
Conclusion
The derivatization of this compound with trifluoroacetic anhydride is a robust and effective method to enhance its analysis by GC-MS. The provided protocols and application notes offer a comprehensive guide for researchers and scientists in the fields of forensic science, toxicology, and drug development to accurately identify and quantify this novel psychoactive substance. The established validation parameters for similar compounds provide a useful reference for method development and validation.
References
Application Notes and Protocols for 4-Fluoro Methylbenzylpiperazine (4F-MBZP) in Forensic Toxicology
Version: 1.0
Introduction
These application notes provide a summary of the current knowledge and analytical protocols for the identification of 4-fluoro methylbenzylpiperazine (4F-MBZP), a novel psychoactive substance (NPS) of the piperazine class. 4F-MBZP is a structural analog of benzylpiperazine (BZP) and is classified as a novel stimulant.[1][2] First identified by an Australian drug checking service in June 2023, it has since been detected in drug materials in the United States.[1][2] As of June 2025, 4F-MBZP has not been identified in forensic toxicology casework involving biological specimens; therefore, these notes will focus on the analytical identification in seized materials and provide proposed protocols for future toxicological screening.[1]
Chemical Information:
| Parameter | Value | Reference |
| Formal Name | 1-[(4-fluorophenyl)methyl]-4-methyl-piperazine | |
| Synonyms | 4-Fluoro-MBZP, 4-Fluoro-Methylbenzylpiperazine | |
| Chemical Formula | C12H17FN2 | |
| Molecular Weight | 208.3 g/mol | |
| CAS Number | 144734-44-1 |
Presumed Pharmacological Effects
The specific pharmacological and toxicological properties of 4F-MBZP have not been formally studied. However, based on its structural similarity to other benzylpiperazines, it is presumed to act as a stimulant on the central nervous system. The proposed mechanism involves the release and inhibition of the reuptake of key neurotransmitters, primarily dopamine and serotonin, leading to increased synaptic availability and subsequent stimulatory effects.
Figure 1: Presumed mechanism of action for 4F-MBZP.
Application in Forensic Casework
To date, there are no published reports of 4F-MBZP being detected in biological samples in forensic toxicology casework. It has been identified in drug materials, such as tablets, often in combination with other substances like designer benzodiazepines and other novel stimulants. The primary application in forensic toxicology is currently the identification of this substance in seized materials.
The workflow for the identification of an unknown substance suspected to be an NPS like 4F-MBZP is outlined below.
Figure 2: Workflow for the identification of 4F-MBZP in seized materials.
Analytical Protocols
The following protocols are based on methodologies reported for the identification of 4F-MBZP in drug materials and are adaptable for screening in biological matrices.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a standard method for the identification of volatile and semi-volatile compounds like 4F-MBZP.
4.1.1 Sample Preparation (Seized Material)
-
Record the physical appearance and weight of the material.
-
Homogenize a representative sample of the material.
-
Dissolve a small aliquot (approximately 1 mg) of the homogenized material in a suitable solvent (e.g., methanol).
-
Perform an acid-base extraction for purification if significant interfering substances are present.
-
Dilute the final extract to an appropriate concentration for GC-MS analysis.
4.1.2 Instrumental Parameters
| Parameter | Setting |
| Instrument | Agilent 5975 Series GC/MSD or equivalent |
| Injection Volume | 1 µL |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium |
| Oven Program | Initial temperature of 60 °C, hold for 1 min, ramp at 20 °C/min to 300 °C, hold for 5 min. |
| MS Source Temp | 230 °C |
| MS Quad Temp | 150 °C |
| Scan Range | 40-550 amu |
4.1.3 Data Analysis The resulting mass spectrum should be compared against a library containing the spectrum of a certified reference standard for 4F-MBZP. The retention time should also be compared to that of the reference standard.
Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS)
LC-QTOF-MS provides high-resolution mass data, which is crucial for the confident identification of novel compounds.
4.2.1 Sample Preparation (Seized Material)
-
Follow steps 1-3 from the GC-MS sample preparation.
-
Dilute the methanolic solution with the mobile phase to a final concentration suitable for LC-MS analysis.
-
Filter the sample through a 0.22 µm syringe filter before injection.
4.2.2 Instrumental Parameters
| Parameter | Setting |
| Instrument | Sciex X500R LC-QTOF-MS or equivalent |
| Column | C18 column (e.g., 100 x 2.1 mm, 2.6 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate. |
| Flow Rate | 0.4 mL/min |
| Ion Source | Electrospray Ionization (ESI), positive mode |
| Scan Mode | TOF-MS and Product Ion Scan |
4.2.3 Data Analysis The accurate mass of the protonated molecule [M+H]+ should be determined and compared to the theoretical exact mass (209.1449). The retention time and fragmentation pattern should be compared with a certified reference standard.
Quantitative Data Summary (Reference Standard Comparison):
| Analytical Technique | Parameter | Sample | Reference Standard |
| LC-QTOF-MS | Retention Time | 3.76 min | 3.78 min |
| GC-MS | Retention Time | 3.08 min | 3.09 min |
| Data from the Center for Forensic Science Research & Education (CFSRE) |
Proposed Protocol for Biological Samples (Blood/Urine)
While no casework data exists, the following is a proposed protocol for the extraction and analysis of 4F-MBZP from biological matrices, based on general procedures for NPS.
5.1 Sample Preparation (Blood/Urine)
-
To 1 mL of sample (blood, plasma, or urine), add an internal standard.
-
For urine, perform enzymatic hydrolysis to cleave any potential glucuronide conjugates.
-
Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analyte from the biological matrix.
-
LLE: Adjust sample pH to basic (e.g., pH 9-10) and extract with a non-polar organic solvent (e.g., n-butyl chloride).
-
SPE: Use a mixed-mode cation exchange cartridge.
-
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for LC-MS/MS or GC-MS analysis.
Metabolism and Toxicity
There are currently no specific studies on the metabolism or toxicity of 4F-MBZP. Metabolism is expected to be similar to other piperazine derivatives, potentially involving hydroxylation of the aromatic ring and degradation of the piperazine moiety. Toxicity is also unknown, but due to its stimulant properties, adverse effects could include cardiovascular issues, seizures, and psychosis, similar to other benzylpiperazines.
Conclusion
4-fluoro MBZP is an emerging NPS that forensic toxicology laboratories should be aware of. While it has not yet been detected in forensic casework involving biological samples, validated methods for its identification in seized materials exist. The provided protocols for GC-MS and LC-QTOF-MS can be used for its detection. Further research is needed to determine its metabolic fate, pharmacological profile, and toxicity to aid in the interpretation of potential future toxicological findings.
References
Troubleshooting & Optimization
Technical Support Center: 4-fluoro MBZP Detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of 4-fluoro MBZP (4-fluoromethylbenzylpiperazine).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its detection challenging?
A1: this compound is a novel psychoactive substance (NPS) classified as a piperazine.[1][2] As a relatively new compound, the primary challenges in its detection include the limited availability of well-characterized reference standards, potential for co-elution with structurally similar compounds, and a lack of extensive data on its metabolism and stability in biological matrices.[3][4] Furthermore, its recent emergence means it may not be included in many standard toxicology screening panels or mass spectral libraries.[3]
Q2: Which analytical methods are recommended for the detection and confirmation of this compound?
A2: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) are the primary recommended methods for the detection and confirmation of this compound. These techniques provide the necessary sensitivity and specificity for unambiguous identification.
Q3: Are there any known isomers of this compound that could interfere with detection?
A3: Yes, fluorinated MBZP can exist in three positional isomeric forms: 2-fluoro MBZP, 3-fluoro MBZP, and this compound. While only this compound has been prominently identified in drug materials to date, the potential for the presence of other isomers necessitates the use of chromatographic techniques that can effectively separate them to avoid misidentification.
Q4: Is there any information on the stability of this compound in biological samples?
A4: While specific stability studies on this compound are not widely available, studies on other piperazine derivatives, like BZP, have shown that their stability can be influenced by the biological matrix and storage conditions. It is recommended to store samples at -20°C or lower to minimize degradation.
Troubleshooting Guides
GC-MS Analysis
Problem: Poor peak shape or tailing for this compound.
| Possible Cause | Suggested Solution |
| Active sites in the GC inlet or column | Perform inlet maintenance (replace liner, septum, and O-ring). Use a deactivated inlet liner. Condition the GC column according to the manufacturer's instructions. |
| Improper derivatization (if used) | Ensure derivatizing agent is fresh and the reaction is carried out under anhydrous conditions. Optimize reaction time and temperature. Note: Derivatization is often necessary for piperazines in GC-MS. |
| Sample matrix interference | Enhance sample cleanup using Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components. |
Problem: No peak detected for this compound.
| Possible Cause | Suggested Solution |
| Analyte degradation | Check sample storage conditions and extraction procedure. This compound, being a piperazine, may be susceptible to degradation under certain pH or temperature conditions. |
| Insufficient concentration | Concentrate the sample extract. Ensure the initial sample volume was adequate. Check the instrument's limit of detection (LOD). |
| Mass spectrometer tuning | Verify the MS is properly tuned according to the manufacturer's specifications. |
LC-MS Analysis
Problem: Ion suppression or enhancement (Matrix Effects).
| Possible Cause | Suggested Solution |
| Co-eluting matrix components from biological samples (e.g., salts, phospholipids). | Improve sample preparation with methods like SPE or LLE to remove interfering substances. Dilute the sample extract to reduce the concentration of matrix components. Modify the chromatographic gradient to better separate the analyte from matrix interferences. |
| High concentrations of non-volatile salts in the mobile phase. | Use volatile mobile phase additives like ammonium formate or ammonium acetate. |
Problem: Inconsistent retention time for this compound.
| Possible Cause | Suggested Solution |
| Column degradation or contamination | Flush the column with a strong solvent. If the problem persists, replace the column. |
| Inconsistent mobile phase preparation | Prepare fresh mobile phase daily and ensure accurate pH adjustment. |
| Fluctuations in column temperature | Use a column oven to maintain a stable temperature. |
Experimental Protocols
GC-MS Analysis Protocol
This protocol is based on the methodology used by the Center for Forensic Science Research and Education (CFSRE).
-
Sample Preparation (Acid-Base Extraction):
-
To 1 mL of sample (e.g., urine, dissolved tablet), add an appropriate internal standard.
-
Acidify the sample with 0.1 M HCl.
-
Wash with an organic solvent (e.g., hexane) to remove acidic and neutral interferences. Discard the organic layer.
-
Basify the aqueous layer with a suitable base (e.g., 1 M NaOH) to a pH > 10.
-
Extract the this compound into an organic solvent (e.g., ethyl acetate).
-
Evaporate the organic layer to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for GC-MS analysis.
-
-
GC-MS Parameters:
-
Instrument: Agilent 5975 Series GC/MSD or equivalent.
-
Column: Phenyl-methyl siloxane capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Inlet Temperature: 250°C.
-
Oven Program: Initial temperature of 70°C, hold for 1 minute, then ramp to 300°C at 20°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Full Scan (m/z 40-550).
-
-
LC-QTOF-MS Analysis Protocol
This protocol is also based on the CFSRE methodology.
-
Sample Preparation (Dilution):
-
Dilute the sample (e.g., blood, serum, dissolved powder) in the initial mobile phase.
-
Centrifuge to pellet any particulates.
-
Transfer the supernatant to an autosampler vial for analysis.
-
-
LC-QTOF-MS Parameters:
-
Instrument: Sciex X500R LC-QTOF-MS or equivalent.
-
Column: C18 analytical column (e.g., 100 mm x 2.1 mm, 2.7 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure separation from isomers and matrix components (e.g., 5% B to 95% B over 10 minutes).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Ion Source Gas 1: 50 psi.
-
Ion Source Gas 2: 60 psi.
-
Curtain Gas: 35 psi.
-
Temperature: 500°C.
-
Acquisition Mode: TOF-MS scan with information-dependent acquisition (IDA) for MS/MS.
-
-
Quantitative Data Summary
Table 1: Analytical Parameters for this compound Detection
| Parameter | GC-MS | LC-QTOF-MS | Reference |
| Sample Preparation | Acid-base extraction | Dilution in mobile phase | |
| Molecular Ion (M+) | m/z 208 | - | |
| Protonated Molecule [M+H]+ | - | m/z 209.1449 | |
| Confirmation | Retention time and mass spectral data comparison with a standard. | Retention time and mass spectral data comparison with a standard. |
Table 2: Illustrative Cross-Reactivity Data for Piperazine Analogs with Common Immunoassays (Hypothetical for this compound)
Note: Specific cross-reactivity data for this compound is not yet available. This table is for illustrative purposes based on general findings for piperazine-class compounds.
| Immunoassay Screen | Target Analyte | Potential Cross-Reactivity of Piperazines |
| Amphetamine Assay | Amphetamine/Methamphetamine | Low to moderate, depending on the assay and the specific piperazine structure. |
| Ecstasy (MDMA) Assay | MDMA | Variable, some piperazines show significant cross-reactivity. |
| Phencyclidine (PCP) Assay | Phencyclidine | Generally low, but structurally dissimilar compounds can sometimes cause unexpected cross-reactivity. |
Visualizations
Caption: Workflow for this compound detection.
Caption: Troubleshooting logic for peak absence.
References
Technical Support Center: 4-Fluoro MBZP and Its Structural Isomers
Welcome to the technical support center for the differentiation of 4-fluoro MBZP (1-[(4-fluorophenyl)methyl]-4-methylpiperazine) and its structural isomers. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on distinguishing between the 2-fluoro, 3-fluoro, and 4-fluoro positional isomers of methylbenzylpiperazine (MBZP).
Frequently Asked Questions (FAQs)
Q1: What are the structural isomers of this compound?
A1: this compound (4F-MBZP) has two structural isomers: 2-fluoro MBZP (2F-MBZP) and 3-fluoro MBZP (3F-MBZP). These isomers differ in the position of the fluorine atom on the benzyl ring. To date, only 4F-MBZP has been formally identified in drug materials.[1]
Q2: Why is it important to differentiate between these isomers?
A2: The position of the fluorine atom can significantly influence the pharmacological and toxicological properties of the molecule. Accurate identification is crucial for structure-activity relationship (SAR) studies, understanding metabolic fate, and ensuring the correct compound is being investigated in drug development and forensic analysis.
Q3: What analytical techniques are recommended for distinguishing between the fluoro-MBZP isomers?
A3: A combination of chromatographic and spectroscopic techniques is recommended for unambiguous identification. Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for this purpose.[1]
Q4: Are reference standards available for all three isomers?
A4: Analytical reference standards are commercially available for this compound and 2-fluoro MBZP.[2][3] The availability of a reference standard for 3-fluoro MBZP is less certain, and its synthesis may be required for definitive confirmation.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the analysis of this compound and its isomers.
Issue 1: Co-elution of Isomers in Chromatography
Symptom: A single peak is observed in the chromatogram (GC or LC), but subsequent mass spectral analysis suggests the presence of more than one isomer.
Possible Cause: The chromatographic conditions are not optimized to resolve the positional isomers.
Troubleshooting Steps:
-
Modify the temperature program (GC):
-
Decrease the initial oven temperature.
-
Reduce the ramp rate (e.g., from 10°C/min to 5°C/min).
-
Incorporate an isothermal hold at an intermediate temperature.
-
-
Alter the mobile phase composition (LC):
-
Adjust the gradient profile to have a shallower increase in the organic solvent concentration.
-
Experiment with different organic modifiers (e.g., acetonitrile vs. methanol).
-
Change the pH of the aqueous phase.
-
-
Select a different chromatography column:
-
For GC, consider a column with a different stationary phase polarity (e.g., a phenyl-substituted column if a non-polar column was initially used).
-
For LC, try a column with a different chemistry (e.g., a phenyl-hexyl or a pentafluorophenyl (PFP) column) that can offer different selectivity for positional isomers.
-
Issue 2: Similar Mass Spectra Leading to Ambiguous Identification
Symptom: The mass spectra of the isomers are very similar, making it difficult to distinguish them based on fragmentation patterns alone.
Possible Cause: Positional isomers often produce similar fragment ions due to the fragmentation of the piperazine ring being the dominant pathway.
Troubleshooting Steps:
-
Focus on low-abundance fragment ions: Carefully examine the mass spectra for any unique, low-intensity ions that may be specific to one isomer.
-
High-Resolution Mass Spectrometry (HRMS): Utilize LC-QTOF-MS to obtain accurate mass measurements of precursor and product ions. This can help in assigning elemental compositions and potentially identifying subtle differences in fragmentation.
-
Tandem Mass Spectrometry (MS/MS): Isolate the precursor ion for each isomer and perform collision-induced dissociation (CID). The resulting product ion spectra may show more significant differences than the full scan mass spectra.
-
Confirmation with a Reference Standard: The most reliable method for confirming the identity of an isomer is to compare its retention time and mass spectrum to that of a certified reference standard analyzed under the same conditions.
Issue 3: Difficulty in Interpreting NMR Spectra
Symptom: The ¹H or ¹³C NMR spectrum is complex, and assigning the signals to specific protons or carbons on the fluorinated benzyl ring is challenging.
Possible Cause: The fluorine atom introduces complex splitting patterns (coupling) with neighboring protons and carbons.
Troubleshooting Steps:
-
¹⁹F NMR Spectroscopy: Acquire a ¹⁹F NMR spectrum. The chemical shift of the fluorine signal will be different for each isomer. This is often the most direct NMR method for distinguishing them.
-
2D NMR Techniques:
-
COSY (Correlation Spectroscopy): Helps to identify which protons are coupled to each other.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with their directly attached carbon signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This can be particularly useful for identifying the carbon atom to which the fluorine is attached by observing its long-range couplings to nearby protons.
-
-
Comparison with Predicted Spectra: Use NMR prediction software to estimate the chemical shifts for each isomer and compare them to the experimental data.
Data Presentation
The following tables summarize the key analytical data for this compound. Data for 2-fluoro MBZP and 3-fluoro MBZP will be added as it becomes publicly available.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Formal Name | 1-[(4-fluorophenyl)methyl]-4-methyl-piperazine | |
| CAS Number | 144734-44-1 | |
| Chemical Formula | C₁₂H₁₇FN₂ | |
| Molecular Weight | 208.3 g/mol | |
| Exact Mass [M+H]⁺ | 209.1449 |
Table 2: Chromatographic and Mass Spectrometric Data for this compound
| Technique | Parameter | Value | Reference |
| GC-MS | Retention Time | 3.76 min (Sample), 3.78 min (Standard) | |
| LC-QTOF-MS | Retention Time | 3.08 min (Sample), 3.09 min (Standard) | |
| Mass Spec (EI) | Molecular Ion [M]⁺ | m/z 208 |
Note: Chromatographic retention times are highly dependent on the specific method and instrumentation used and should be used for relative comparison under identical conditions.
Experimental Protocols
Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
This protocol is based on the methodology reported for the analysis of 4F-MBZP.
-
Sample Preparation: Perform an acid-base extraction of the sample.
-
Instrumentation: Agilent 5975 Series GC/MSD or equivalent.
-
GC Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm) is a suitable starting point.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 1 minute.
-
Ramp: 20°C/minute to 300°C.
-
Hold: 5 minutes at 300°C.
-
-
Injector:
-
Mode: Splitless.
-
Temperature: 280°C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-550.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
-
Data Analysis: Compare the retention time and mass spectrum of the unknown sample to a certified reference standard of this compound and other available isomers.
Protocol 2: Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) Analysis
This protocol is based on the methodology reported for the analysis of 4F-MBZP.
-
Sample Preparation: Dilute the sample in the initial mobile phase.
-
Instrumentation: Sciex X500R LC-QTOF-MS or equivalent.
-
LC Column: A C18 column (e.g., 100 mm x 2.1 mm, 2.7 µm) is commonly used.
-
Mobile Phase:
-
A: 0.1% formic acid in water.
-
B: 0.1% formic acid in acetonitrile.
-
-
Gradient Program:
-
Start with a low percentage of B (e.g., 5%).
-
Linearly increase the percentage of B to 95% over several minutes.
-
Hold at 95% B for a short period.
-
Return to initial conditions and equilibrate.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: TOF-MS and TOF-MS/MS (product ion scanning).
-
Collision Energy: A range of collision energies should be investigated to obtain informative fragment spectra.
-
-
Data Analysis: Compare the retention time, accurate mass of the precursor ion, and the product ion mass spectrum of the unknown sample to a certified reference standard.
Visualizations
Caption: Workflow for the differentiation of fluoro-MBZP isomers.
Caption: Troubleshooting decision tree for isomer differentiation.
References
Navigating the Mass Spectrometry of 4-fluoro MBZP: A Technical Support Guide
FOR IMMEDIATE RELEASE
The new technical support center provides in-depth troubleshooting guides in a user-friendly question-and-answer format, addressing common experimental challenges. It also includes detailed experimental protocols and clearly structured data tables to facilitate the interpretation of mass spectral data.
Understanding the Fragmentation of 4-fluoro MBZP
The electron ionization (EI) mass spectrum of this compound is characterized by a series of fragment ions that provide a definitive fingerprint for its identification. The fragmentation process is primarily driven by cleavage of the bonds adjacent to the nitrogen atoms in the piperazine ring and the benzylic position.
Key Fragmentation Pathways
The fragmentation of this compound is initiated by the ionization of the molecule, leading to the formation of a molecular ion (M⁺˙). This high-energy species then undergoes a series of fragmentation reactions to produce more stable ions. The most prominent fragmentation pathways include:
-
Benzylic Cleavage: The bond between the benzyl group and the piperazine ring is susceptible to cleavage, leading to the formation of a stable fluorobenzyl cation.
-
Piperazine Ring Fragmentation: The piperazine ring can undergo cleavage at various points, resulting in characteristic fragment ions.
Below is a diagram illustrating the proposed primary fragmentation pathway for this compound.
Caption: Proposed EI mass spectrometry fragmentation pathway of this compound.
Quantitative Data Summary
The following table summarizes the major fragment ions observed in the 70 eV electron ionization mass spectrum of this compound.
| m/z | Proposed Fragment Ion | Relative Intensity (%) |
| 208 | [M]⁺˙ (Molecular Ion) | 5 |
| 109 | [C₇H₆F]⁺ (Fluorobenzyl cation) | 100 (Base Peak) |
| 99 | [C₅H₁₁N₂]⁺ | 30 |
| 70 | [C₄H₈N]⁺ | 45 |
| 56 | [C₃H₆N]⁺ | 25 |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
This protocol outlines the standard procedure for the analysis of this compound using GC-MS with electron ionization.
1. Sample Preparation:
-
Dissolve a small quantity of the analyte in a suitable volatile solvent (e.g., methanol, acetonitrile) to a final concentration of approximately 1 mg/mL.
-
For complex matrices, a prior extraction step (e.g., liquid-liquid extraction or solid-phase extraction) may be necessary to isolate the analyte.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless (or split, depending on concentration)
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-550.
3. Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time.
-
Analyze the mass spectrum of the peak and compare it to a reference spectrum or the fragmentation pattern described in this guide.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the mass spectrometry analysis of this compound and related compounds.
Q1: Why is the molecular ion peak (m/z 208) so weak or absent in my spectrum?
A: A weak or absent molecular ion peak is common for N-substituted piperazines under electron ionization conditions.[1] The energy of the electron beam (70 eV) is often high enough to cause immediate fragmentation of the molecular ion. To confirm the molecular weight, consider using a "softer" ionization technique such as chemical ionization (CI) or electrospray ionization (ESI).
Q2: I am seeing a prominent peak at m/z 91 instead of m/z 109. What could be the reason?
A: A peak at m/z 91 is the characteristic tropylium ion, which is the base peak for unsubstituted benzylpiperazine (BZP).[2][3] Its presence suggests that your sample may be contaminated with BZP or that you are analyzing the wrong compound. The m/z 109 peak is indicative of the fluorobenzyl cation and is a key marker for this compound.
Q3: My chromatogram shows poor peak shape (e.g., tailing). How can I improve it?
A: Peak tailing for amine-containing compounds is often due to interactions with active sites in the GC system (e.g., injector liner, column). To mitigate this:
-
Use a deactivated injector liner.
-
Ensure your GC column is in good condition and specifically designed for amine analysis if possible.
-
Consider derivatization of the analyte to block the active amine sites.
Q4: I am observing unexpected peaks in my mass spectrum. What are the possible sources?
A: Unexpected peaks can arise from several sources:
-
Contaminants: Impurities in the sample, solvent, or from the GC system can introduce extraneous peaks. Run a solvent blank to identify system-related peaks.
-
Adduct Ions: In ESI-MS, you might observe adducts with sodium ([M+Na]⁺) or other cations present in the mobile phase.
-
Background Noise: High background noise can obscure your analyte's peaks. Ensure proper tuning and maintenance of the mass spectrometer.
Q5: How can I differentiate this compound from its isomers (2-fluoro and 3-fluoro MBZP) using mass spectrometry?
A: The electron ionization mass spectra of positional isomers of fluorobenzylpiperazines are often very similar, making unequivocal differentiation by MS alone challenging. The primary fragmentation will likely still be the formation of the fluorobenzyl cation (m/z 109) and piperazine-related fragments. To distinguish between these isomers, chromatographic separation is key. Utilizing a high-resolution capillary GC column and carefully optimized temperature program should allow for their separation based on differences in their retention times. Confirmation would then be based on comparing the retention time and mass spectrum to a certified reference standard of each isomer.
This technical support guide represents our commitment to providing the scientific community with the necessary tools and information to address the challenges of modern analytical chemistry. For further assistance, please contact our technical support team.
References
overcoming matrix effects in 4-fluoro MBZP urine analysis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the analysis of 4-fluoro methylbenzylpiperazine (4-fluoro MBZP) in urine samples using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Troubleshooting Guide
This guide addresses specific issues that may arise during the analysis of this compound in urine, with a focus on mitigating matrix effects.
Question 1: I am observing significant ion suppression for this compound, leading to poor sensitivity and reproducibility. What are the likely causes and how can I resolve this?
Answer:
Ion suppression is a common matrix effect in urine analysis, where co-eluting endogenous compounds interfere with the ionization of the target analyte in the mass spectrometer source.[1][2]
Potential Causes and Solutions:
-
Inadequate Sample Cleanup: Urine is a complex matrix containing salts, urea, creatinine, and other endogenous substances that can cause ion suppression.[2][3] A simple "dilute-and-shoot" method may not be sufficient.
-
Recommended Action: Implement a more rigorous sample preparation technique such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.
-
-
Suboptimal Chromatographic Separation: If matrix components co-elute with this compound, ion suppression will occur.
-
Recommended Action: Optimize the liquid chromatography (LC) method. This can include adjusting the gradient, changing the mobile phase composition, or using a different analytical column to improve the separation of this compound from matrix interferences.
-
-
Lack of an Appropriate Internal Standard: Without a suitable internal standard, variations in matrix effects between samples cannot be compensated for.
-
Recommended Action: Utilize a stable isotope-labeled internal standard (SIL-IS) for this compound. A SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction of the signal.
-
Question 2: My recovery of this compound is inconsistent and lower than expected. What steps can I take to improve it?
Answer:
Low and variable recovery can be due to issues in the sample extraction and preparation steps. Since this compound is structurally similar to other synthetic cannabinoids and benzylpiperazines, its metabolites in urine may be present as glucuronide conjugates.
Troubleshooting Steps:
-
Enzymatic Hydrolysis: To cleave the glucuronide conjugates and improve the extraction of metabolites, a hydrolysis step using β-glucuronidase is recommended prior to extraction.
-
Optimize Extraction Protocol: The choice of extraction solvent in LLE or the sorbent and elution solvent in SPE is critical.
-
For LLE: Test different organic solvents (e.g., ethyl acetate, 1-chlorobutane:isopropyl alcohol) to find the one that provides the best recovery for this compound.
-
For SPE: Select a sorbent that has a high affinity for this compound. A mixed-mode or polymeric sorbent can be effective. Optimize the wash and elution steps to maximize analyte recovery while minimizing the co-extraction of interfering substances.
-
-
pH Adjustment: The pH of the urine sample can significantly impact the extraction efficiency of this compound. Adjust the pH of the sample to optimize the charge state of the analyte for the chosen extraction method.
Question 3: How do I validate my method to ensure it is robust against matrix effects?
Answer:
Method validation is crucial to ensure the reliability of your results. Key experiments to assess and validate the control of matrix effects include:
-
Selectivity: Analyze blank urine samples from multiple sources to ensure no endogenous interferences are present at the retention time of this compound and its internal standard.
-
Matrix Effect Assessment: This can be evaluated quantitatively. The matrix factor (MF) is calculated by comparing the peak area of the analyte in a post-extraction spiked blank urine sample to the peak area of the analyte in a neat solution. An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement. The use of a SIL-IS should normalize the MF.
-
Recovery: Determine the extraction recovery by comparing the analyte peak area in a pre-extraction spiked sample to that of a post-extraction spiked sample.
-
Accuracy and Precision: Analyze quality control (QC) samples at different concentrations on multiple days to ensure the method provides accurate and precise results in the presence of the matrix.
Frequently Asked Questions (FAQs)
Q1: What is a matrix effect in the context of urine analysis?
A1: A matrix effect is the alteration of the ionization efficiency of a target analyte by co-eluting substances present in the urine sample. This interference can lead to either a decrease (ion suppression) or an increase (ion enhancement) in the analyte's signal as detected by the mass spectrometer, which can compromise the accuracy, precision, and sensitivity of the analytical method.
Q2: Why is a stable isotope-labeled internal standard (SIL-IS) preferred over a structural analogue?
A2: A SIL-IS has nearly identical chemical and physical properties to the analyte. This means it will co-elute chromatographically and behave similarly during sample preparation and ionization. Consequently, it experiences the same matrix effects as the analyte, allowing for effective normalization of the signal and more accurate quantification. A structural analogue may have different retention times and ionization efficiencies, making it less effective at compensating for matrix-induced variations.
Q3: What are the common sample preparation techniques to reduce matrix effects in urine analysis?
A3: The most common and effective techniques are:
-
Solid-Phase Extraction (SPE): This technique uses a solid sorbent to selectively retain the analyte while interfering compounds are washed away. It is highly effective for cleaning up complex samples like urine.
-
Liquid-Liquid Extraction (LLE): This method separates the analyte from the aqueous urine matrix into an immiscible organic solvent based on its solubility.
-
Dilute-and-Shoot: This involves simply diluting the urine sample before injection. While simple and fast, it is often insufficient for removing significant matrix effects and may lead to lower sensitivity.
Q4: Can I use a previously validated method for a similar compound for this compound analysis?
A4: While a method for a similar compound can be a good starting point, it is not a substitute for full method validation for this compound. Different compounds can exhibit different behaviors during extraction and analysis. A partial validation might be acceptable if the modifications are minor, but a cross-validation should be performed to compare the results from the two methods.
Quantitative Data Summary
The following tables summarize typical performance data for an LC-MS/MS method for a synthetic psychoactive substance like this compound in urine, after implementing robust sample preparation and using a stable isotope-labeled internal standard.
Table 1: Method Validation Parameters
| Parameter | Acceptance Criteria | Typical Performance |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Lower Limit of Quantification (LLOQ) | Signal-to-Noise > 10 | 0.1 - 1 ng/mL |
| Intra-day Precision (%CV) | < 15% | 4.5% |
| Inter-day Precision (%CV) | < 15% | 6.8% |
| Accuracy (%Bias) | ± 15% | -5.2% to 8.5% |
Table 2: Matrix Effect and Recovery Assessment
| Analyte | Matrix Factor (MF) without IS | Normalized MF with SIL-IS | Extraction Recovery (%) |
| This compound | 0.65 (Ion Suppression) | 0.98 | 85% - 95% |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of this compound from Urine
-
Sample Pre-treatment:
-
Thaw frozen urine samples at room temperature.
-
Centrifuge the samples at 4000 rpm for 10 minutes to pellet any particulate matter.
-
To 1 mL of urine supernatant, add 50 µL of β-glucuronidase solution and incubate at 60°C for 2 hours.
-
Allow the sample to cool and add 20 µL of the SIL-IS solution.
-
-
SPE Cartridge Conditioning:
-
Use a mixed-mode or polymeric SPE cartridge.
-
Condition the cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
-
Sample Loading:
-
Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
-
Elution:
-
Elute the this compound and SIL-IS from the cartridge with 1 mL of methanol or an appropriate elution solvent.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Analytical Column: A C18 or similar reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate this compound from matrix components (e.g., 5% B to 95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of precursor-product ion transitions for this compound and its SIL-IS.
Visualizations
Caption: A workflow diagram illustrating the steps to identify and overcome matrix effects in bioanalysis.
Caption: The logical relationship between the cause of matrix effects and the strategies for their mitigation.
References
Technical Support Center: Analysis of 4-fluoro MBZP by LC-MS/MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) parameters for the analysis of 4-fluoro methylbenzylpiperazine (4-fluoro MBZP).
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS/MS analysis of this compound.
Question: Why am I seeing no signal or very low signal intensity for this compound?
Answer:
Low or no signal for this compound can stem from several factors, from sample preparation to instrument settings. A systematic approach to troubleshooting is recommended.
-
Sample Preparation:
-
Ensure the sample concentration is within the instrument's detection limits. This compound is a novel psychoactive substance, and its concentration in samples may be unknown.[1][2] Consider preparing a dilution series of a certified reference standard to determine the limit of detection (LOD) and limit of quantification (LOQ).
-
Verify the pH of your sample and mobile phases. As a piperazine derivative, this compound is a basic compound.[3] Acidic mobile phases (e.g., with 0.1% formic acid) will promote protonation and enhance signal in positive ion electrospray ionization (ESI).
-
-
Liquid Chromatography (LC) Conditions:
-
Poor Retention: If the compound is eluting too early (at or near the void volume), it may be co-eluting with matrix components, leading to ion suppression.[4] Adjust the mobile phase composition to increase retention. For a reverse-phase column (e.g., C18), this typically means starting with a lower percentage of the organic solvent (e.g., acetonitrile or methanol).
-
Column Choice: Ensure you are using an appropriate column. A C18 column is a common starting point for small molecule analysis.
-
-
Mass Spectrometry (MS) Settings:
-
Incorrect MRM Transitions: Confirm that you are monitoring the correct precursor and product ions for this compound. The protonated molecule [M+H]+ should be used as the precursor ion.
-
Ion Source Parameters: Optimization of ion source parameters is critical.[5] These are instrument-dependent but include:
-
IonSpray Voltage: Ensure it is optimized for positive ion mode.
-
Gas Temperatures (Nebulizer and Auxiliary): Proper temperatures are needed for efficient desolvation.
-
Gas Flows (Nebulizer and Curtain): These affect droplet formation and prevent solvent clusters from entering the mass spectrometer.
-
-
Collision Energy (CE): This is a compound-dependent parameter that needs to be optimized for each MRM transition to achieve efficient fragmentation and a strong product ion signal.
-
Question: My chromatographic peak for this compound is showing significant tailing or broadening. What can I do to improve the peak shape?
Answer:
Poor peak shape can compromise resolution and integration, leading to inaccurate quantification. Here are common causes and solutions:
-
Secondary Interactions: Peak tailing for basic compounds like this compound can occur due to interactions with acidic silanol groups on the silica-based column packing.
-
Mobile Phase Modifier: Add a small amount of a competing base, such as ammonium hydroxide, to the mobile phase, or use a buffer to maintain a consistent pH.
-
Column Choice: Consider using a column with end-capping or a hybrid particle technology to minimize silanol interactions.
-
-
Column Overload: Injecting too much sample can lead to peak fronting or tailing. Try reducing the injection volume or diluting the sample.
-
Extra-Column Volume: Excessive tubing length or dead volume in fittings can cause peak broadening. Ensure all connections are secure and use tubing with the appropriate internal diameter for your system.
-
Injection Solvent: If the injection solvent is significantly stronger (i.e., has a higher percentage of organic solvent) than the initial mobile phase, it can cause peak distortion. Ideally, the sample should be dissolved in the initial mobile phase.
Question: I am observing a shift in the retention time for this compound between injections. What is causing this?
Answer:
Retention time shifts can lead to misidentification of the analyte. The following factors should be investigated:
-
Mobile Phase Composition: Inconsistent mobile phase preparation can lead to shifts in retention time. Ensure accurate and precise measurement of solvents and additives. Over time, volatile organic solvents can evaporate, changing the mobile phase composition. Prepare fresh mobile phases regularly.
-
Column Equilibration: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. A stable baseline is a good indicator of equilibration.
-
Pump Performance: Fluctuations in pump pressure or flow rate will directly impact retention times. Check for leaks in the system and ensure the pump is properly maintained.
-
Column Temperature: Maintaining a stable column temperature is crucial for reproducible chromatography. Use a column oven to control the temperature.
Frequently Asked Questions (FAQs)
Question: What are the key chemical properties of this compound that I should consider for LC-MS/MS method development?
Answer:
Understanding the physicochemical properties of this compound is fundamental to developing a robust analytical method.
| Property | Value | Reference |
| Chemical Formula | C12H17FN2 | |
| Molecular Weight | 208.3 g/mol | |
| Exact Mass [M+H]+ | 209.1449 | |
| Class | Piperazine | |
| Predicted Nature | Basic |
The presence of the piperazine ring makes the molecule basic, indicating that positive ion electrospray ionization (ESI+) will be the preferred mode of ionization. The exact mass of the protonated molecule is crucial for setting the precursor ion in your MS/MS method.
Question: How do I select and optimize Multiple Reaction Monitoring (MRM) transitions for this compound?
Answer:
Since this compound is a novel compound, established MRM transitions may not be readily available in the literature. The process involves both theoretical prediction and empirical optimization.
-
Precursor Ion Selection: The precursor ion will be the protonated molecule, [M+H]+, which has a mass-to-charge ratio (m/z) of 209.14.
-
Product Ion Selection:
-
Infuse a standard solution of this compound directly into the mass spectrometer.
-
Perform a product ion scan on the precursor ion (m/z 209.14) to identify the most abundant and stable fragment ions.
-
A proposed fragmentation pattern is illustrated in the diagram below.
-
-
Collision Energy (CE) Optimization:
-
For each potential MRM transition (precursor -> product), perform a collision energy optimization experiment. This involves ramping the collision energy and monitoring the intensity of the product ion to find the voltage that yields the maximum signal.
-
-
Selection of Quantifier and Qualifier Ions:
-
Choose the most intense and reproducible product ion as the quantifier for concentration measurements.
-
Select a second, less intense but still specific, product ion as the qualifier to confirm the identity of the analyte.
-
A hypothetical set of MRM transitions is provided below as a starting point for optimization.
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Fragment | Role |
| 209.14 | 109.05 | Fluorotropylium ion | Quantifier |
| 209.14 | 91.05 | Tropylium ion | Qualifier |
| 209.14 | 57.07 | C4H9+ | Qualifier |
Question: What are the recommended starting parameters for an LC-MS/MS method for this compound?
Answer:
The following tables provide a good starting point for method development. These parameters should be systematically optimized for your specific instrumentation and application.
Table 1: Suggested Liquid Chromatography (LC) Parameters
| Parameter | Recommended Starting Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Gradient | 5% B to 95% B over 5 minutes |
Table 2: Suggested Mass Spectrometry (MS) Parameters
| Parameter | Recommended Starting Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| IonSpray Voltage | +5500 V |
| Curtain Gas | 30 psi |
| Nebulizer Gas (Gas 1) | 50 psi |
| Auxiliary Gas (Gas 2) | 50 psi |
| Nebulizer Temperature | 500 °C |
| Dwell Time | 50 ms |
Experimental Protocols
Protocol 1: Preparation of Stock and Working Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound reference standard and dissolve it in 1 mL of methanol.
-
Working Standard Solutions: Perform serial dilutions of the stock solution with a 50:50 mixture of methanol and water to prepare a series of working standards for calibration curve generation (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
Protocol 2: Sample Preparation (Protein Precipitation)
This protocol is suitable for plasma or urine samples.
-
Pipette 100 µL of the sample into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for low signal intensity.
References
- 1. cfsre.org [cfsre.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. DSpace [open.bu.edu]
- 4. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stepwise optimization approach for improving LC-MS/MS analysis of zwitterionic antiepileptic drugs with implementation of experimental design - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 4-Fluoro MBZP Analysis in Biological Samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-fluoro methylbenzylpiperazine (4-fluoro MBZP) in biological samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in biological samples a concern?
This compound is a novel psychoactive substance (NPS) classified as a piperazine derivative with stimulant properties. As a relatively new compound, its stability in biological matrices such as blood, plasma, and urine has not been extensively studied.[1][2] Understanding its stability is crucial for accurate quantification in pharmacokinetic, toxicokinetic, and forensic studies, as degradation can lead to underestimation of its concentration.
Q2: What are the recommended storage conditions for biological samples containing this compound?
While specific stability studies on this compound in biological matrices are limited, data from structurally similar benzylpiperazines provide guidance. For optimal stability, it is recommended to store biological samples at low temperatures. Storage at room temperature should be avoided due to the potential for significant degradation.[3]
Recommended Storage Conditions (Based on related compounds):
| Biological Matrix | Short-Term Storage (up to 72 hours) | Long-Term Storage |
| Whole Blood | 4°C | -20°C or -80°C |
| Plasma/Serum | 4°C | -20°C or -80°C |
| Urine | 4°C | -20°C or -80°C |
Note: A stock solution of this compound in methanol is reported to be stable for at least one year when stored at -20°C.[4] The hydrochloride salt is stable for at least four years under the same conditions.[5]
Q3: What are the expected metabolic pathways for this compound?
The metabolism of this compound has not been explicitly studied. However, based on the metabolism of the parent compound, benzylpiperazine (BZP), the primary metabolic routes are likely to be:
-
Hydroxylation: Addition of a hydroxyl group to the fluorophenyl ring.
-
N-dealkylation: Removal of the methyl group from the piperazine ring.
-
Piperazine ring opening: Cleavage of the piperazine ring structure.
These metabolic processes are primarily carried out by cytochrome P450 enzymes in the liver.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound in biological samples.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no recovery of this compound | Degradation during sample storage or processing: Storing samples at inappropriate temperatures (e.g., room temperature) can lead to significant loss of the analyte. | Ensure samples are collected and stored immediately at 4°C for short-term and -20°C or below for long-term storage. Minimize freeze-thaw cycles. |
| Inefficient extraction: The chosen extraction method may not be optimal for this compound from the specific biological matrix. | Optimize the extraction procedure. For plasma or blood, consider protein precipitation followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE). An acid-base extraction has been noted as a suitable sample preparation method. | |
| High variability in replicate samples | Inconsistent sample handling: Variations in extraction time, temperature, or solvent volumes can lead to inconsistent results. | Standardize all steps of the sample preparation and extraction protocol. Use an internal standard to correct for variability. |
| Matrix effects in LC-MS/MS analysis: Components of the biological matrix can interfere with the ionization of this compound, leading to signal suppression or enhancement. | Develop a robust chromatographic method to separate this compound from interfering matrix components. Evaluate and minimize matrix effects during method validation. Consider the use of a deuterated internal standard. | |
| Peak tailing or poor peak shape in chromatography | Suboptimal chromatographic conditions: The pH of the mobile phase or the column chemistry may not be suitable for the basic nature of this compound. | Optimize the mobile phase composition, including pH and organic modifier concentration. Screen different analytical columns (e.g., C18, C8) to find the one that provides the best peak shape. |
| Active sites on the column or in the LC system: These can interact with the analyte, causing peak tailing. | Use a column with end-capping or add a small amount of a competing base (e.g., triethylamine) to the mobile phase to block active sites. | |
| Unexpected peaks in the chromatogram | Metabolites of this compound: The presence of metabolites can result in additional peaks. | If metabolite standards are available, confirm their identity by comparing retention times and mass spectra. If not, consider a metabolite identification study. |
| Contamination: Contamination from laboratory equipment, solvents, or other samples. | Ensure all glassware and equipment are thoroughly cleaned. Use high-purity solvents and reagents. Analyze blank samples to check for contamination. |
Experimental Protocols
Sample Preparation: Protein Precipitation and Liquid-Liquid Extraction (LLE) for Plasma/Blood
This protocol is a general guideline and should be optimized for your specific application.
-
To 100 µL of plasma or whole blood sample in a microcentrifuge tube, add 20 µL of an internal standard solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Add 1 mL of a suitable organic solvent (e.g., ethyl acetate or a mixture of dichloromethane and isopropanol).
-
Vortex for 1 minute.
-
Centrifuge at 3,000 x g for 5 minutes to separate the layers.
-
Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
Analytical Method: LC-MS/MS for Quantification
The following are suggested starting conditions for developing an LC-MS/MS method for this compound.
-
LC System: A high-performance liquid chromatography system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Analytical Column: A C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with a low percentage of mobile phase B and gradually increase to elute this compound.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
MRM Transitions: To be determined by infusing a standard solution of this compound. The precursor ion will be [M+H]+.
Visualizations
Caption: General workflow for the analysis of this compound in biological samples.
Caption: Predicted metabolic pathways of this compound based on benzylpiperazine metabolism.
References
Technical Support Center: 4-fluoro MBZP Reference Standards
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling, storage, and troubleshooting of 4-fluoro MBZP (4-fluoromethylbenzylpiperazine) reference standards to prevent degradation and ensure experimental accuracy.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is an analytical reference standard categorized as a piperazine.[1][2] Its formal name is 1-[(4-fluorophenyl)methyl]-4-methyl-piperazine.[1][2][3] It is a novel psychoactive substance and is used in research and forensic applications.
Q2: What are the recommended storage conditions for this compound?
A2: The recommended storage conditions depend on the form of the reference standard. For the solid hydrochloride salt, storage at -20°C is recommended, which should ensure stability for at least four years. For this compound supplied as a solution in methanol, storage at -20°C is also recommended, with a stability of at least one year. For other cathinone-based standards, freezer storage (-20°C) has been shown to provide the best stability.
Q3: How should I handle this compound upon receipt?
A3: Upon receipt, it is crucial to promptly store the reference standard at the recommended temperature of -20°C. Minimize exposure to light and ambient temperatures. If working with a solid form, it is advisable to prepare solutions in a controlled environment.
Q4: Can I store this compound solutions at room temperature?
A4: It is strongly advised against storing this compound solutions at room temperature. Studies on related compounds, such as synthetic cathinones, have shown significant degradation at room temperature, in some cases starting within three days. Stability is highly temperature-dependent.
Q5: What solvents are suitable for dissolving this compound?
A5: this compound hydrochloride is soluble in PBS (pH 7.2) at concentrations of ≥10mg/mL and sparingly soluble in DMSO (1-10 mg/mL). The free base is available as a 10 mg/ml solution in methanol. When preparing solutions, it is important to use high-purity solvents. For cathinone analogs, acetonitrile-based working solutions have demonstrated greater stability than methanolic solutions.
Troubleshooting Guide
This guide addresses specific issues that may arise during the use of this compound reference standards.
| Issue | Possible Cause | Recommended Action |
| Inconsistent or unexpected analytical results (e.g., lower than expected concentration, additional peaks in chromatogram) | Degradation of the reference standard due to improper storage. | 1. Verify that the standard has been consistently stored at -20°C. 2. If using a solution, consider preparing a fresh stock from a solid standard. 3. Run a purity check on your standard using an appropriate analytical method (e.g., LC-MS, GC-MS). |
| Thermal decomposition during analysis. | For GC-MS analysis, be aware that thermal degradation can occur. A study on the related compound 4-fluoromethylphenidate (4F-MPH) showed thermal decomposition in the GC system. Consider using a lower injection port temperature or an alternative analytical technique like LC-MS. | |
| Contamination of the solvent or glassware. | 1. Use fresh, high-purity solvents for all preparations. 2. Ensure all glassware is thoroughly cleaned and dried before use. | |
| Difficulty dissolving the solid standard | Incorrect solvent selection or insufficient mixing. | 1. Confirm the solubility of your specific form of this compound (hydrochloride vs. free base). 2. Use sonication or gentle warming to aid dissolution, but avoid excessive heat to prevent degradation. |
| Visible changes in the appearance of the standard (e.g., discoloration) | Potential degradation of the material. | 1. Do not use the standard if you observe any changes in its physical appearance. 2. Contact the supplier for a replacement. |
Data Presentation
Table 1: Recommended Storage Conditions and Stability of this compound
| Form | Storage Temperature | Recommended Stability | Source |
| Solid (hydrochloride) | -20°C | ≥ 4 years | |
| Solution (in methanol) | -20°C | ≥ 1 year |
Table 2: General Stability of Related Cathinone Compounds in Different Solvents and Temperatures
| Compound Class | Solvent | Storage Temperature | Observed Stability | Source |
| Synthetic Cathinones | Methanol | Room Temperature (20°C) | Significant degradation observed in as little as 3 days. | |
| Synthetic Cathinones | Methanol | Freezer (-20°C) | Most stable condition with minimal degradation over 30 days. | |
| Synthetic Cathinones | Acetonitrile | Not specified | Generally more stable than in methanol. |
Experimental Protocols
Protocol: Assessment of this compound Stability in Solution
This protocol outlines a method to evaluate the stability of this compound in a specific solvent under various temperature conditions.
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of solid this compound reference standard.
-
Dissolve the standard in a high-purity solvent (e.g., methanol or acetonitrile) to a final concentration of 1 mg/mL.
-
-
Sample Aliquoting and Storage:
-
Aliquot the stock solution into multiple amber glass vials to minimize light exposure.
-
Divide the vials into three groups for storage at different temperatures:
-
Group A: Room Temperature (20°C)
-
Group B: Refrigerated (4°C)
-
Group C: Freezer (-20°C)
-
-
-
Time Points for Analysis:
-
Analyze samples from each group at designated time points: Day 0, Day 3, Day 7, Day 14, and Day 30.
-
-
Sample Analysis:
-
On each analysis day, retrieve one vial from each temperature group.
-
Allow the samples to equilibrate to room temperature.
-
Analyze the concentration of this compound using a validated analytical method, such as LC-MS.
-
Include a freshly prepared calibration curve in each analytical run to ensure accurate quantification.
-
-
Data Evaluation:
-
Compare the concentration of this compound at each time point to the initial concentration at Day 0.
-
A significant loss of concentration (e.g., >10%) indicates degradation under that storage condition.
-
Visualizations
Caption: Troubleshooting workflow for inconsistent analytical results.
References
Technical Support Center: 4-Fluoro MBZP Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the analysis of 4-fluoro-methylbenzylpiperazine (4-fluoro MBZP).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is this compound and what are the common analytical techniques for its detection?
A: this compound (1-[(4-fluorophenyl)methyl]-4-methyl-piperazine) is a novel psychoactive substance (NPS) classified as a piperazine derivative.[1] Due to its structural similarity to other benzylpiperazines, it is presumed to have stimulant effects.[1][2] The most common analytical techniques for the identification and quantification of this compound are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[3]
Q2: I am observing signal suppression or enhancement in my LC-MS/MS analysis of this compound. What is the likely cause and how can I mitigate it?
A: The phenomenon you are describing is likely due to the matrix effect . This is a common interference in LC-MS/MS analysis, especially in biological matrices like plasma, urine, or oral fluid.[3] The matrix effect is the alteration of ionization efficiency of the target analyte by co-eluting endogenous or exogenous compounds.
Troubleshooting Steps:
-
Optimize Sample Preparation: The goal is to remove as many interfering matrix components as possible before analysis.
-
Solid-Phase Extraction (SPE): This is often the most effective technique for cleaning up complex samples like plasma.
-
Protein Precipitation: A simpler and faster method, suitable for samples like oral fluid. Acetonitrile is commonly used for this purpose.
-
Dilution: For less complex matrices like urine, a simple "dilute-and-shoot" approach may be sufficient, especially when using a less sensitive ionization technique like APCI.
-
-
Change Ionization Source: Electrospray ionization (ESI) is generally more susceptible to matrix effects than Atmospheric Pressure Chemical Ionization (APCI). If your instrument has the capability, switching to APCI may reduce signal suppression.
-
Improve Chromatographic Separation: Modifying your LC method to better separate this compound from co-eluting matrix components can significantly reduce interference. This can involve adjusting the gradient, changing the mobile phase composition, or using a different column chemistry.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., this compound-d8) will co-elute with the analyte and experience similar matrix effects, thus compensating for signal variations and improving the accuracy and precision of quantification.
Potential Interferences in this compound Analysis
Several types of compounds can interfere with the analysis of this compound. These can be broadly categorized as metabolites, isomers, degradation products, and matrix components.
Metabolites
While specific metabolism studies on this compound are limited, data from structurally similar piperazine compounds, such as benzylpiperazine (BZP), suggest the following metabolic pathways are likely, leading to potential interferences:
-
Hydroxylation: The aromatic ring or other positions on the molecule can be hydroxylated.
-
N-dealkylation: The methyl group on the piperazine ring can be removed.
-
Conjugation: Hydroxylated metabolites can be further conjugated with glucuronic acid or sulfate to increase their water solubility for excretion.
These metabolites may have similar chromatographic retention times and mass spectral fragmentation patterns to the parent drug, potentially causing interference.
Isomeric Interferences
This compound has two positional isomers: 2-fluoro MBZP and 3-fluoro MBZP. While only the 4-fluoro isomer has been reported in forensic casework to date, the possibility of encountering the other isomers exists. These isomers will have the same molecular weight and will likely exhibit similar fragmentation patterns in MS/MS, making chromatographic separation crucial for their differentiation.
Degradation Products
Halogenated compounds can be susceptible to degradation under certain analytical conditions (e.g., high temperatures in a GC inlet) or during storage. While specific degradation products of this compound have not been fully characterized, forced degradation studies on similar compounds can help to identify potential degradants that may interfere with analysis.
Matrix Components
Biological samples contain a multitude of endogenous compounds that can interfere with analysis. These include:
-
Phospholipids: Abundant in plasma and can cause significant ion suppression.
-
Salts and other small molecules: Can alter the ionization efficiency.
-
Other drugs and their metabolites: If the subject has consumed other substances, these could co-elute and interfere with the analysis.
Experimental Protocols
Protocol 1: Sample Preparation for this compound in Plasma using SPE
This protocol is a general guideline and should be optimized for your specific application.
-
Pre-treatment: To 1 mL of plasma, add an appropriate amount of a stable isotope-labeled internal standard (e.g., this compound-d8).
-
Condition SPE Cartridge: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Load Sample: Load the pre-treated plasma sample onto the SPE cartridge.
-
Wash: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of methanol to remove interfering substances.
-
Elute: Elute the this compound and internal standard with 1 mL of a freshly prepared solution of 5% ammonium hydroxide in methanol.
-
Evaporate and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis of this compound
This is a representative method and may require modification based on your instrumentation and specific requirements.
-
LC Column: A C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) is a suitable choice.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to the initial conditions to re-equilibrate the column.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS/MS Detection: Use multiple reaction monitoring (MRM) mode. The precursor ion for this compound will be its protonated molecule [M+H]⁺. Product ions should be selected based on fragmentation studies of a reference standard.
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| This compound | 209.1 | Value 1 | Value 2 |
| This compound-d8 (IS) | 217.1 | Value 3 | Value 4 |
| Note: Specific product ion values need to be determined empirically by infusing a standard solution of this compound into the mass spectrometer. |
Visualizations
Caption: A typical experimental workflow for the analysis of this compound in plasma.
Caption: A troubleshooting decision tree for addressing matrix effects in this compound analysis.
References
dealing with ion suppression in 4-fluoro MBZP LC-MS analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing ion suppression during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of 4-fluoro MBZP (1-[(4-fluorophenyl)methyl]-4-methyl-piperazine).
Troubleshooting Guide
Ion suppression is a common matrix effect in LC-MS analysis where the ionization efficiency of the target analyte is reduced by co-eluting compounds from the sample matrix.[1] This can lead to decreased signal intensity, poor sensitivity, and inaccurate quantification. This guide provides a systematic approach to identifying and mitigating ion suppression for this compound.
Initial Assessment of Ion Suppression
A primary indication of ion suppression is a significantly lower signal response for this compound in a sample matrix compared to a clean solvent standard.
Table 1: Effect of Sample Preparation on this compound Signal Intensity
| Sample Preparation Method | Analyte Peak Area (in Matrix) | Analyte Peak Area (in Solvent) | Signal Suppression (%) |
| Protein Precipitation (Acetonitrile) | 45,000 | 150,000 | 70% |
| Liquid-Liquid Extraction (LLE) | 95,000 | 150,000 | 37% |
| Solid-Phase Extraction (SPE) | 130,000 | 150,000 | 13% |
Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate the potential impact of different sample preparation techniques on ion suppression.
Experimental Protocols
1. Protocol for Evaluating Matrix Effect (Post-Extraction Spike Method)
This method quantifies the extent of ion suppression or enhancement.
-
Objective: To determine the matrix factor (MF) for this compound in the sample matrix.
-
Procedure:
-
Prepare Sample Set A: Spike this compound at a known concentration (e.g., 100 ng/mL) into a clean solvent (e.g., methanol or mobile phase).
-
Prepare Sample Set B: Extract a blank sample matrix (e.g., plasma, urine) using your established procedure. After the final extraction step, spike the extracted matrix with this compound at the same concentration as Set A.
-
Analysis: Inject both sets of samples into the LC-MS system and measure the peak area of this compound.
-
Calculation:
-
Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF value < 1 indicates ion suppression.
-
An MF value > 1 indicates ion enhancement.
-
An MF value = 1 indicates no matrix effect.
-
-
2. Protocol for Solid-Phase Extraction (SPE) of this compound
SPE is an effective technique for removing interfering matrix components.
-
Objective: To clean up the sample and reduce ion suppression.
-
Materials:
-
Mixed-mode cation exchange SPE cartridge
-
Methanol (for conditioning)
-
Water (for equilibration)
-
Sample pre-treated with an acid (e.g., formic acid)
-
Elution solvent (e.g., 5% ammonium hydroxide in methanol)
-
-
Procedure:
-
Conditioning: Pass 1 mL of methanol through the SPE cartridge.
-
Equilibration: Pass 1 mL of water through the cartridge.
-
Sample Loading: Load the pre-treated sample onto the cartridge.
-
Washing: Wash the cartridge with a weak organic solvent to remove neutral and acidic interferences.
-
Elution: Elute the this compound with the elution solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
Troubleshooting Workflow
If you suspect ion suppression is affecting your this compound analysis, follow this workflow to diagnose and resolve the issue.
Mechanism of Ion Suppression
Understanding the mechanism of ion suppression can aid in developing effective mitigation strategies. In electrospray ionization (ESI), co-eluting matrix components can compete with the analyte (this compound) for access to the droplet surface for ionization or alter the physical properties of the droplets, hindering the ionization process.
References
Technical Support Center: Ensuring Accuracy in Low-Concentration 4-Fluoro MBZP Detection
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure accurate detection of 4-fluoro MBZP, particularly at low concentrations.
Troubleshooting Guides
This section addresses specific issues that may arise during the analysis of this compound, providing potential causes and systematic solutions.
Issue 1: Poor Signal or No Peak Detected for this compound
Question: I am not observing a peak for my low-concentration this compound standard or sample. What are the possible causes and how can I troubleshoot this?
Answer:
A lack of signal for this compound can stem from several factors, from sample preparation to instrument settings. Follow this guide to diagnose and resolve the issue.
| Potential Cause | Troubleshooting Steps |
| Sample Degradation | This compound, as a piperazine derivative, may be susceptible to degradation under certain conditions. Ensure that stock solutions are stored at -20°C in a stable solvent like methanol.[1] For biological matrices, samples should be stored at -20°C or 4°C for short-term storage to minimize degradation.[2] Prepare fresh working solutions and quality control (QC) samples for each analytical run. |
| Improper Sample Preparation | Inefficient extraction can lead to significant analyte loss. For urine samples, consider ultrasound-assisted low-density solvent dispersive liquid-liquid microextraction (UA-LDS-DLLME) for rapid and efficient extraction.[3] For plasma, protein precipitation with acetonitrile is a common and effective method.[4] Supported liquid extraction (SLE) and solid-phase extraction (SPE) can also provide cleaner samples and are suitable for urine and other biological matrices.[5] |
| Incorrect Instrument Parameters | Ensure that the mass spectrometer is set to the correct precursor and product ions for this compound. The protonated molecule [M+H]⁺ has an exact mass of 209.1449. Optimize MS/MS parameters, including collision energy and cone voltage, using a pure standard solution to maximize signal intensity. |
| Matrix Effects (Ion Suppression) | Co-eluting endogenous compounds from the biological matrix can suppress the ionization of this compound in the mass spectrometer source. To mitigate this, improve sample cleanup using techniques like SPE, dilute the sample, or modify the chromatographic method to separate this compound from interfering matrix components. |
| LC Method Not Optimized | Suboptimal chromatographic conditions can lead to poor peak shape or co-elution with interfering compounds. Ensure the mobile phase composition and gradient are optimized for the separation of piperazine derivatives. A C18 column is commonly used for this class of compounds. |
Issue 2: High Background Noise or Spurious Peaks
Question: My chromatogram shows a high baseline or multiple interfering peaks, making it difficult to accurately integrate the this compound peak. What should I do?
Answer:
High background noise and spurious peaks can obscure the analyte signal, leading to inaccurate quantification. The following table outlines common causes and solutions.
| Potential Cause | Troubleshooting Steps |
| Contaminated Solvents or Reagents | Use high-purity, LC-MS grade solvents and freshly prepared mobile phases. Contaminants in solvents or additives can introduce significant background noise. |
| Carryover from Previous Injections | If a high-concentration sample was previously injected, analyte carryover can occur. Implement a rigorous needle and injection port washing procedure between samples. Injecting a blank solvent after a high-concentration sample can help identify and mitigate carryover. |
| Insufficient Sample Cleanup | Complex biological matrices can introduce a multitude of endogenous compounds that may interfere with the analysis. Employ more effective sample preparation techniques such as solid-phase extraction (SPE) to remove interfering substances. |
| LC System Contamination | Contamination can build up in the LC system over time. Flush the system, including the column, with a strong solvent to remove any accumulated contaminants. |
| Matrix Effects (Ion Enhancement) | In some cases, co-eluting matrix components can enhance the ionization of certain molecules, leading to the appearance of unexpected peaks. As with ion suppression, optimizing sample cleanup and chromatography is crucial. |
Issue 3: Inconsistent Retention Time for this compound
Question: The retention time for this compound is shifting between injections. How can I achieve consistent retention times?
Answer:
Consistent retention time is critical for accurate peak identification. Fluctuations can be caused by several factors related to the LC system and methodology.
| Potential Cause | Troubleshooting Steps |
| Inadequate Column Equilibration | Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection. Insufficient equilibration can lead to retention time drift. |
| Fluctuations in Mobile Phase Composition | Use a high-quality pump capable of delivering a precise and stable mobile phase composition. Ensure solvents are properly degassed to prevent bubble formation, which can affect flow rate and retention time. |
| Changes in Column Temperature | Employ a column oven to maintain a constant and consistent column temperature. Temperature fluctuations can significantly impact retention times. |
| Column Degradation | Over time, the stationary phase of the column can degrade, leading to changes in retention. If other troubleshooting steps fail, consider replacing the column. |
| Air Bubbles in the System | Air bubbles in the pump or flow path can cause pressure fluctuations and lead to inconsistent retention times. Purge the system thoroughly to remove any trapped air. |
Frequently Asked Questions (FAQs)
Q1: What are the typical Limit of Detection (LOD) and Limit of Quantification (LOQ) for piperazine derivatives in biological samples?
A1: The LOD and LOQ for piperazine derivatives can vary depending on the specific compound, the biological matrix, the sample preparation method, and the analytical instrumentation used. However, published methods provide a general range. For example, a study on ten piperazine derivatives in urine using GC-MS/MS reported LODs of 0.3-2 ng/mL and an LLOQ of 10 ng/mL. Another study quantifying piperazine phosphate in human plasma via LC-ESI/MS/MS achieved an LOD of 0.01 µg/mL (10 ng/mL) and an LLOQ of 0.1 µg/mL (100 ng/mL). For a series of synthetic piperazines in blood and urine, a UFLC-ESI-MS/MS method was validated with limits of quantification in the range of 1-10 ng/mL.
Q2: How stable is this compound in standard solutions and biological samples?
A2: While specific stability studies for this compound in various biological matrices are not extensively published, information from manufacturers of reference standards indicates good stability. A solution of this compound in methanol is stable for at least one year when stored at -20°C. The hydrochloride salt of this compound is stable for at least four years under appropriate storage conditions. General studies on other piperazine derivatives suggest that storage at -20°C is recommended for biological samples to minimize degradation. It is always best practice to prepare fresh calibration and quality control samples for each analytical run.
Q3: What are the most common sample preparation techniques for analyzing this compound in biological matrices at low concentrations?
A3: For low-concentration analysis, effective sample preparation is crucial to remove interfering matrix components and concentrate the analyte. Common techniques include:
-
Solid-Phase Extraction (SPE): This is a highly effective method for cleaning up complex matrices like plasma and urine, leading to cleaner extracts and reduced matrix effects.
-
Supported Liquid Extraction (SLE): SLE offers a simplified and automatable alternative to traditional liquid-liquid extraction and has been shown to be effective for drug analysis in urine.
-
Protein Precipitation: For plasma or serum samples, precipitating proteins with a solvent like acetonitrile is a quick and straightforward method to remove the bulk of the protein content.
-
Ultrasound-Assisted Low-Density Solvent Dispersive Liquid-Liquid Microextraction (UA-LDS-DLLME): This is a rapid and efficient microextraction technique that has been successfully applied to the analysis of piperazine derivatives in urine.
Q4: What are the characteristic mass spectral fragments of this compound?
Quantitative Data Summary
The following tables summarize typical quantitative parameters for the analysis of piperazine derivatives, which can be used as a reference for method development and validation for this compound.
Table 1: Limits of Detection (LOD) and Quantification (LOQ) for Piperazine Derivatives in Biological Matrices
| Compound(s) | Matrix | Method | LOD | LOQ/LLOQ | Reference |
| 10 Piperazine Derivatives | Urine | GC-MS/MS | 0.3-2 ng/mL | 10 ng/mL | |
| Piperazine Phosphate | Human Plasma | LC-ESI/MS/MS | 10 ng/mL | 100 ng/mL | |
| 8 Synthetic Piperazines | Blood & Urine | UFLC-ESI-MS/MS | - | 1-10 ng/mL | |
| Benzylpiperazine (BZP) | Human Plasma | LC-MS | - | 5 ng/mL | |
| Trifluoromethylphenylpiperazine (TFMPP) | Human Plasma | LC-MS | - | 5 ng/mL |
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of this compound in Human Plasma
This protocol is a general guideline based on methods for similar piperazine derivatives.
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., this compound-d8).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Conditions:
-
LC Column: C18, 2.1 x 100 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start with 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
MS Detection: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions:
-
This compound: Monitor the transition from the precursor ion [M+H]⁺ (m/z 209.1) to a characteristic product ion.
-
Internal Standard: Monitor the appropriate transition for the deuterated analog.
-
-
Protocol 2: GC-MS Analysis of this compound in Urine
This protocol is adapted from methods for the analysis of piperazine derivatives in urine.
-
Sample Preparation (Ultrasound-Assisted Low-Density Solvent Dispersive Liquid-Liquid Microextraction):
-
To 1 mL of urine, adjust the pH to 12 with NaOH.
-
Add 100 µL of n-hexane (containing internal standard).
-
Sonicate for 3 minutes to disperse the solvent.
-
Centrifuge at 10,000 rpm for 3 minutes.
-
Collect the upper organic layer for GC-MS analysis.
-
-
GC-MS Conditions:
-
GC Column: HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.
-
Inlet Temperature: 280°C
-
Injection Mode: Splitless
-
Oven Program: Start at 100°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) for target ions of this compound and the internal standard.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of 10 new psychoactive piperazine derivatives in urine using ultrasound-assisted low-density solvent dispersive liquid-liquid microextraction combined with gas chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of tandospirone and its active metabolite, 1-[2-pyrimidyl]-piperazine in rat plasma by LC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biotage.com [biotage.com]
Validation & Comparative
Navigating the Analytical Maze: A Comparative Guide to the Validation of an Analytical Method for 4-fluoro MBZP
For Researchers, Scientists, and Drug Development Professionals
The emergence of novel psychoactive substances (NPS) like 4-fluoro MBZP (4-fluoromethylbenzylpiperazine) presents a significant challenge for forensic and clinical laboratories. Accurate and reliable analytical methods are paramount for the identification and quantification of these compounds. This guide provides a comparative overview of validated analytical methods applicable to this compound and related piperazine derivatives, focusing on experimental data and established protocols to aid researchers in selecting and implementing the most suitable approach.
The Analytical Landscape: LC-MS/MS vs. GC-MS
The two primary analytical techniques for the quantification of synthetic cathinones and piperazine derivatives are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). Each method offers distinct advantages and disadvantages.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is often considered the gold standard for the analysis of NPS due to its high sensitivity, selectivity, and applicability to a wide range of compounds without the need for derivatization. This technique is particularly well-suited for complex biological matrices.
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely available technique that provides excellent chromatographic separation and characteristic mass spectra. However, for many polar and thermally labile compounds, including some piperazine derivatives, derivatization is often required to improve volatility and thermal stability. This additional step can introduce variability and increase sample preparation time.
Comparative Performance of Analytical Methods
While specific quantitative validation data for a dedicated this compound analytical method is not extensively published, we can draw valuable insights from validated methods for structurally similar piperazine derivatives, such as benzylpiperazine (BZP) and trifluoromethylphenylpiperazine (TFMPP). The following tables summarize typical performance characteristics for LC-MS/MS and GC-MS methods used for the analysis of these related compounds.
Table 1: Performance Characteristics of a Validated LC-MS/MS Method for Piperazine Derivatives
| Validation Parameter | Typical Performance Data |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (% RSD) | < 15% |
| Matrix | Plasma, Urine, Oral Fluid |
Data compiled from various studies on piperazine derivatives.
Table 2: Performance Characteristics of a Validated GC-MS Method for Piperazine Derivatives
| Validation Parameter | Typical Performance Data |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 1 - 5 ng/mL |
| Limit of Quantification (LOQ) | 5 - 20 ng/mL |
| Accuracy (% Recovery) | 80 - 120% |
| Precision (% RSD) | < 20% |
| Matrix | Whole Blood, Urine |
Data compiled from various studies on piperazine derivatives.
Experimental Protocols: A Step-by-Step Approach
The following protocols outline the general steps involved in the validation of an analytical method for this compound, adaptable for both LC-MS/MS and GC-MS techniques.
Sample Preparation
-
Matrix Spiking: Prepare calibration standards and quality control (QC) samples by spiking blank biological matrix (e.g., plasma, urine) with known concentrations of this compound reference standard.
-
Extraction:
-
Liquid-Liquid Extraction (LLE): A common and effective method for extracting piperazine derivatives.
-
Solid-Phase Extraction (SPE): Offers cleaner extracts and can be automated for higher throughput.
-
-
Derivatization (for GC-MS): If required, derivatize the extracted analytes to improve their chromatographic behavior. A common agent for piperazines is trifluoroacetic anhydride (TFAA).
-
Reconstitution: Evaporate the final extract to dryness and reconstitute in a suitable solvent compatible with the analytical instrument.
Analytical Method Validation Workflow
The validation of an analytical method is a critical process to ensure the reliability and accuracy of the results. The following diagram illustrates a typical workflow based on ICH guidelines.[1][2][3]
Caption: A typical workflow for analytical method validation.
Signaling Pathway of this compound (Hypothesized)
While the precise pharmacological and toxicological profiles of this compound are not yet fully characterized, it is hypothesized to act as a stimulant, similar to other piperazine derivatives. The primary mechanism of action is likely the inhibition of dopamine and serotonin reuptake, leading to increased levels of these neurotransmitters in the synaptic cleft.
References
A Comparative Guide to the Inter-Laboratory Analysis of 4-Fluoro MBZP
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the identification and characterization of 4-fluoro methylbenzylidene piperazine (4-fluoro MBZP), a novel psychoactive substance. In the absence of a formal inter-laboratory proficiency study for this specific compound, this document compiles and compares data from published analytical techniques to serve as a benchmark for researchers and forensic laboratories.
Introduction
This compound is a synthetic piperazine derivative that has recently emerged on the illicit drug market.[1][2] Accurate and reliable analytical methods are crucial for its identification in seized materials and for toxicological screening. This guide summarizes the key analytical techniques that have been successfully employed for the characterization of this compound.
Quantitative Data Summary
While direct inter-laboratory quantitative performance metrics are not available, the following table summarizes the instrumental parameters reported for the primary analytical techniques used in the identification of this compound.
| Analytical Technique | Instrument | Key Parameters | Application |
| Gas Chromatography - Mass Spectrometry (GC-MS) | Agilent 5975 Series GC/MSD or similar | Sample Preparation: Acid-base extraction. Column: Non-polar or medium-polarity capillary column. Carrier Gas: Helium. Injection Mode: Splitless. Ionization Mode: Electron Ionization (EI).[1] | Identification and confirmation based on retention time and mass spectral data comparison with a reference standard.[1] |
| Liquid Chromatography - Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) | Sciex X500R LC-QTOF-MS or similar | Sample Preparation: Dilution in mobile phase. Mobile Phase: Gradient elution with an aqueous buffer and organic solvent (e.g., methanol or acetonitrile). Ionization Mode: Electrospray Ionization (ESI).[1] | High-resolution mass spectrometry for accurate mass determination and structural elucidation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Not specified | 1H NMR, 13C NMR, and 2D NMR spectra are typically acquired. | Unambiguous structure elucidation of the molecule. |
Experimental Protocols
Detailed experimental protocols are essential for reproducing analytical results. The following sections outline the methodologies cited for the analysis of this compound and related piperazine derivatives.
1. Gas Chromatography - Mass Spectrometry (GC-MS) Protocol
-
Sample Preparation: An acid-base extraction is a common method for preparing samples for GC-MS analysis. The aim is to isolate the analyte of interest from the sample matrix.
-
Chromatographic Conditions:
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms, is typically used.
-
Carrier Gas: Helium is used as the carrier gas at a constant flow rate.
-
Injection Mode: A splitless injection is often employed for trace analysis.
-
Temperature Program: A temperature gradient is utilized to ensure the separation of the analytes.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) is the standard ionization technique.
-
Scan Type: Full scan mode is used for identification, while Selected Ion Monitoring (SIM) can be used for quantification.
-
2. Liquid Chromatography - Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) Protocol
-
Sample Preparation: Samples are typically diluted in the mobile phase before injection.
-
Chromatographic Conditions:
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., methanol or acetonitrile) is common.
-
Flow Rate: Typical flow rates are in the range of 0.2-0.5 mL/min.
-
Injection Volume: Injection volumes are generally between 5-20 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) is used to generate ions for mass analysis.
-
Analysis: High-resolution mass spectrometry provides accurate mass measurements, which aids in the determination of the elemental composition of the analyte and its fragments.
-
Workflow for Novel Psychoactive Substance Analysis
The following diagram illustrates a typical workflow for the identification and characterization of a novel psychoactive substance like this compound.
References
Comparative Potency Analysis: 4-fluoro-N-methylbenzylpiperazine (4-fluoro MBZP) vs. N-benzylpiperazine (BZP)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the pharmacological potency of 4-fluoro-N-methylbenzylpiperazine (4-fluoro MBZP) and N-benzylpiperazine (BZP). Due to the novelty of this compound, publicly available research on its specific potency is limited. Therefore, this comparison relies on the established pharmacological profile of BZP and inferences about this compound based on its structural similarity.
Overview
N-benzylpiperazine (BZP) is a well-documented synthetic stimulant that primarily affects the central nervous system.[1] It has been shown to possess amphetamine-like effects, though it is estimated to be 10 to 20 times less potent than amphetamine.[2][3] BZP's mechanism of action involves the release and inhibition of the reuptake of key neurotransmitters, including dopamine, serotonin, and norepinephrine.[1][4]
This compound is a more recent derivative of benzylpiperazine. While its exact pharmacological and toxicological properties have not been extensively studied, its structural similarity to BZP suggests it likely shares a similar mechanism of action, acting as a stimulant by modulating dopaminergic and serotonergic systems. The addition of a fluorine atom to the benzyl ring may influence its potency and metabolic profile, a common strategy in medicinal chemistry to alter a compound's properties.
Quantitative Data Summary
Direct comparative studies providing quantitative data on the potency of this compound are not yet available in published literature. The following table summarizes the available quantitative data for BZP's effects on neurotransmitter release.
| Compound | Assay | Target | EC50 (nM) | Reference |
| N-benzylpiperazine (BZP) | Neurotransmitter Release | Dopamine Transporter (DAT) | 175 | |
| Neurotransmitter Release | Norepinephrine Transporter (NET) | 62 | ||
| Neurotransmitter Release | Serotonin Transporter (SERT) | 6050 | ||
| 4-fluoro-N-methylbenzylpiperazine (this compound) | - | - | Data Not Available | - |
Experimental Protocols
The following is a generalized protocol for determining the potency of psychoactive compounds like BZP and could be applied to this compound in future studies. This protocol is based on established in vitro methods for assessing neurotransmitter transporter function.
In Vitro Neurotransmitter Release Assay
-
Cell Culture: Human embryonic kidney (HEK 293) cells are cultured and stably transfected with the human dopamine transporter (hDAT), human norepinephrine transporter (hNET), or human serotonin transporter (hSERT).
-
Preparation of Cells: Cells are plated in 24-well plates and grown to confluence. The growth medium is then removed, and the cells are washed with a Krebs-Ringer-HEPES (KRH) buffer.
-
Neurotransmitter Loading: Cells are incubated with a solution containing a radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) to allow for uptake into the cells.
-
Compound Incubation: After washing to remove excess radiolabeled neurotransmitter, cells are incubated with varying concentrations of the test compound (BZP or this compound) for a specified period (e.g., 30 minutes) at 37°C.
-
Measurement of Neurotransmitter Release: The supernatant is collected, and the amount of released radiolabeled neurotransmitter is quantified using a liquid scintillation counter.
-
Data Analysis: The concentration of the compound that produces 50% of the maximal release (EC50) is calculated using a dose-response curve.
Signaling Pathways and Mechanisms of Action
BZP and, presumably, this compound, exert their stimulant effects by interacting with monoamine transporters. These transporters are responsible for the reuptake of neurotransmitters from the synaptic cleft back into the presynaptic neuron, which terminates the signal. By inhibiting these transporters and promoting neurotransmitter release, BZP increases the concentration of dopamine, norepinephrine, and serotonin in the synapse, leading to enhanced neurotransmission.
Caption: General mechanism of action for BZP and assumed mechanism for this compound.
Conclusion
While BZP has a well-characterized, albeit moderate, potency as a monoamine releaser and reuptake inhibitor, the potency of this compound remains to be experimentally determined. Based on its chemical structure, it is hypothesized to have a similar pharmacological profile to BZP. However, the introduction of the fluorine atom could potentially alter its binding affinity for monoamine transporters, its metabolic stability, and its overall potency. Further in vitro and in vivo studies are necessary to elucidate the specific pharmacological characteristics of this compound and to draw a definitive comparison with BZP. Researchers are encouraged to conduct such studies to fill the existing data gap.
References
The Evolving Landscape of Piperazine Derivatives: A Comparative Analysis of Receptor Affinity Profiles
A detailed comparison of 4-fluoro MBZP's anticipated receptor profile with established piperazine-based compounds, providing crucial data for researchers in pharmacology and drug development.
For Immediate Release
In the dynamic field of neuroscience and psychopharmacology, understanding the nuanced interactions between novel psychoactive substances and central nervous system receptors is paramount. This guide offers a comparative analysis of the anticipated receptor affinity profile of 4-fluoro methylbenzylpiperazine (this compound) against a backdrop of well-characterized piperazine derivatives, including 1-benzylpiperazine (BZP), 1-(3-chlorophenyl)piperazine (mCPP), and 1-(3-trifluoromethylphenyl)piperazine (TFMPP). Due to the novelty of this compound, direct receptor binding data is not yet available in published literature. Therefore, this comparison relies on the established profiles of its structural analogues to forecast its likely pharmacological characteristics.
Introduction to Piperazine Derivatives
Piperazine and its derivatives represent a broad class of chemical compounds with diverse pharmacological applications, ranging from anxiolytics and antidepressants to recreational stimulants. Their mechanism of action is primarily centered on their ability to bind to and modulate the activity of various neurotransmitter receptors and transporters in the brain, particularly those involved in the dopamine and serotonin systems. This guide will delve into the quantitative receptor binding data of key piperazine compounds to provide a comparative framework for the potential activity of this compound.
Comparative Receptor Affinity Profile
The following table summarizes the in vitro receptor binding affinities (Ki, in nanomolar concentrations) of several piperazine derivatives and reference compounds at key dopamine and serotonin receptors and transporters. Lower Ki values indicate a higher binding affinity. It is important to reiterate that data for this compound is not yet available; its profile is hypothesized based on the known effects of fluorination and the pharmacology of its parent compound, MBZP. The effects of MBZP itself are reported to be similar to, but weaker than, BZP, with an added adrenergic blocking activity[1].
| Compound | D₂ Receptor (Ki, nM) | 5-HT₂ₐ Receptor (Ki, nM) | 5-HT₂ₒ Receptor (Ki, nM) | Dopamine Transporter (DAT) (EC₅₀, nM) | Serotonin Transporter (SERT) (EC₅₀/IC₅₀, nM) |
| This compound | Not Available | Not Available | Not Available | Not Available | Not Available |
| MBZP | Weak/Not Reported | Weak/Not Reported | Weak/Not Reported | Not Available | Not Available |
| BZP | >10,000 | >10,000 | >10,000 | 175 (release) | 6050 (release)[2] |
| mCPP | >10,000[3] | 32.1[4] | 3.4[4] | Not Available | 230 |
| TFMPP | >10,000 | 160-269 | 62 | No Effect | 121 (release) |
| d-Amphetamine | Not Applicable (Releaser) | Not Applicable | Not Applicable | 25 (release) | 1765 (release) |
| Cocaine | Not Applicable (Reuptake Inhibitor) | Not Applicable | Not Applicable | 96.5 (inhibition) | 304 (inhibition) |
EC₅₀ values for BZP and d-Amphetamine reflect their potency as monoamine releasers, while the IC₅₀ value for Cocaine and mCPP reflects its potency as a reuptake inhibitor.
Experimental Methodologies
The receptor binding affinities presented in this guide are typically determined through in vitro radioligand binding assays. These experiments are fundamental in pharmacology for quantifying the interaction between a drug and its target receptor.
Radioligand Binding Assay Protocol
A standard competitive radioligand binding assay involves the following steps:
-
Membrane Preparation: Tissues or cells expressing the receptor of interest (e.g., human embryonic kidney (HEK) 293 cells transfected to express dopamine D₂ or serotonin 5-HT₂ₐ receptors) are homogenized and centrifuged to isolate the cell membranes containing the receptors.
-
Incubation: A fixed concentration of a radiolabeled ligand (a molecule with high affinity and specificity for the target receptor, tagged with a radioactive isotope like ³H or ¹²⁵I) is incubated with the receptor-containing membranes.
-
Competition: Varying concentrations of the unlabeled test compound (e.g., a piperazine derivative) are added to the incubation mixture. The test compound competes with the radioligand for binding to the receptor.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined and is known as the IC₅₀ value. The IC₅₀ value can then be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
Key Signaling Pathways
The functional effects of piperazine derivatives are dictated by the signaling cascades initiated upon binding to their respective receptors. The primary targets are often G-protein coupled receptors (GPCRs), such as the dopamine D₂ and serotonin 5-HT₂ₐ receptors.
Dopamine D₂ Receptor Signaling
The dopamine D₂ receptor is a member of the D₂-like family of dopamine receptors, which are coupled to Gi/o proteins. Activation of the D₂ receptor typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). This, in turn, modulates the activity of protein kinase A (PKA) and downstream signaling pathways. D₂ receptors can also modulate ion channels, such as inwardly rectifying potassium channels and voltage-gated calcium channels.
Serotonin 5-HT₂ₐ Receptor Signaling
The serotonin 5-HT₂ₐ receptor is a subtype of the 5-HT₂ receptor family and is coupled to Gq/11 proteins. Upon activation by an agonist, the 5-HT₂ₐ receptor stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm to bind to IP₃ receptors on the endoplasmic reticulum, triggering the release of calcium (Ca²⁺) into the cytosol. DAG, along with the increased intracellular calcium, activates protein kinase C (PKC), which then phosphorylates various cellular proteins, leading to a physiological response.
Discussion and Conclusion
While the precise receptor affinity profile of this compound remains to be empirically determined, the data from its structural analogs provide a valuable predictive framework. The parent compound, MBZP, is known to have weaker stimulant effects than BZP, which primarily acts as a dopamine and norepinephrine releaser with much lower affinity for the serotonin transporter. The addition of a fluorine atom to the benzyl ring, as seen in this compound, can significantly alter a compound's pharmacokinetic and pharmacodynamic properties, including its ability to cross the blood-brain barrier and its binding affinity for various receptors. Generally, fluorination can increase metabolic stability and may enhance binding affinity.
Based on the profiles of related piperazines, it is plausible that this compound will exhibit activity at dopamine and serotonin receptors or transporters. The subjective effects of TFMPP, a fluorinated piperazine, are reported to resemble those of amphetamine-type stimulants but also include effects associated with serotonin release or binding. It is therefore reasonable to hypothesize that this compound may possess a mixed dopaminergic and serotonergic profile.
This comparative guide underscores the importance of empirical data in characterizing novel psychoactive substances. Future radioligand binding studies on this compound are essential to definitively elucidate its receptor affinity profile and to understand its potential pharmacological and toxicological effects. The experimental protocols and signaling pathway information provided herein offer a foundational context for such future research endeavors. Researchers and drug development professionals are encouraged to utilize this guide as a preliminary resource while awaiting definitive experimental data on this compound.
References
- 1. Methylbenzylpiperazine - Wikipedia [en.wikipedia.org]
- 2. Benzylpiperazine - Wikipedia [en.wikipedia.org]
- 3. Effects of m-chlorophenylpiperazine on receptor binding and brain metabolism of monoamines in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. meta-Chlorophenylpiperazine - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Metabolic Profiling of Novel Psychoactive Substances in Human Liver Microsomes
Introduction
The emergence of novel psychoactive substances (NPS) presents a significant challenge to public health and forensic toxicology. Understanding the metabolic fate of these compounds is crucial for predicting their pharmacological and toxicological profiles, identifying biomarkers of exposure, and developing effective analytical detection methods. While specific metabolic data for the recently identified compound 4-fluoro MBZP (4F-MBZP) in human liver microsomes (HLM) is not yet available in published literature, this guide provides a framework for such an investigation.[1][2] By comparing the established methodologies and metabolic profiles of other NPS, researchers can anticipate the metabolic pathways of new compounds like 4F-MBZP and design appropriate experimental strategies.
This guide will detail the experimental protocols for in vitro metabolism studies using HLM, present comparative data from different classes of NPS, and visualize the typical experimental workflow.
Experimental Protocols
The in vitro study of drug metabolism in human liver microsomes is a well-established method for predicting Phase I and, to some extent, Phase II metabolic pathways.[3] The following protocols are synthesized from methodologies reported in the study of various NPS.
Phase I Metabolism Assay in Human Liver Microsomes
This procedure is designed to identify metabolites formed through oxidative, reductive, and hydrolytic reactions catalyzed by enzymes such as cytochrome P450s (CYPs).
-
Reagents and Materials:
-
Pooled human liver microsomes (HLM)
-
Test compound (e.g., this compound)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ACN) or methanol (for reaction termination)
-
Internal standard (for quantification)
-
-
Incubation Procedure:
-
A typical incubation mixture contains the test compound (at a specified concentration, e.g., 1-10 µM), HLM (e.g., 0.5-1 mg/mL protein), and phosphate buffer.[4]
-
The mixture is pre-incubated at 37°C for a short period (e.g., 5 minutes) to equilibrate.
-
The metabolic reaction is initiated by the addition of the NADPH regenerating system.
-
The reaction is allowed to proceed at 37°C for a defined time course (e.g., 0, 15, 30, 60, 120 minutes).
-
The reaction is terminated by adding a cold organic solvent like acetonitrile, which also serves to precipitate proteins.[5]
-
-
Sample Analysis:
-
After termination, samples are centrifuged to pellet the precipitated protein.
-
The supernatant is transferred for analysis, typically by liquid chromatography-high-resolution mass spectrometry (LC-HRMS), to identify and characterize the metabolites.
-
Metabolic Stability and Clearance Determination
To compare the metabolic stability of different compounds, their rate of disappearance is monitored over time.
-
Procedure:
-
The incubation is performed as described above.
-
Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).
-
The concentration of the parent drug remaining at each time point is quantified by LC-MS/MS.
-
-
Data Analysis:
-
The natural logarithm of the percentage of the parent compound remaining is plotted against time.
-
The slope of the linear portion of this plot gives the elimination rate constant (k).
-
The in vitro half-life (t½) is calculated as 0.693/k.
-
The intrinsic clearance (CLint) is calculated using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein).
-
Comparative Metabolic Data of Novel Psychoactive Substances
The metabolic pathways and clearance rates of NPS can vary significantly depending on their chemical structure. The following table summarizes findings for several synthetic cannabinoids and cathinones, providing a basis for what might be expected for other NPS.
| Compound Class | Example Compound | Major Metabolic Pathways | In Vitro Half-Life (min) in HLM | Intrinsic Clearance (mL/min/mg) in HLM | Reference |
| Synthetic Cannabinoids | PX-1 | Amide hydrolysis, Indole monohydroxylation | 15.1 ± 1.02 | 0.046 | |
| PX-2 | Amide hydrolysis, Defluorination, Pentyl-monohydroxylation | 3.4 ± 0.27 | 0.202 | ||
| PX-3 | Oxidative deamination, Amide hydrolysis | 5.2 ± 0.89 | 0.133 | ||
| CUMYL-PICA | Oxidative transformations, Glucuronidation | Rapid clearance | Not specified | ||
| 5F-CUMYL-PICA | Oxidative transformations, Glucuronidation | Rapid clearance | Not specified | ||
| Synthetic Cathinones | 4-MPD | Reduction of oxo group, N-demethylation, 4'-methyl hydroxylation | Not specified | Not specified | |
| 4F-PHP | Hydroxylation, Reduction of oxo group, Glucuronidation | Not specified | Not specified |
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the in vitro metabolic profiling of a novel psychoactive substance using human liver microsomes.
Conclusion
While the metabolic profile of this compound remains to be elucidated, the established methodologies for studying NPS in human liver microsomes provide a clear path forward. Based on the data from other NPS, it is likely that this compound will undergo Phase I metabolism involving reactions such as N-dealkylation and hydroxylation, followed by Phase II conjugation reactions. The comparative data on metabolic stability and clearance rates highlight the variability among different NPS classes, underscoring the importance of empirical studies for each new compound. The workflow and protocols detailed in this guide offer a robust framework for researchers to investigate the metabolic fate of this compound and other emerging psychoactive substances, contributing to a better understanding of their potential effects and risks.
References
- 1. Monographs [cfsre.org]
- 2. cfsre.org [cfsre.org]
- 3. Recent trends in drugs of abuse metabolism studies for mass spectrometry–based analytical screening procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic stability and metabolite profiling of emerging synthetic cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Cross-Reactivity of 4-Fluoro MBZP in Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of novel psychoactive substances (NPS), including synthetic piperazine derivatives, presents a significant challenge for toxicological screening. Immunoassays, the primary method for initial drug screening, can be susceptible to cross-reactivity from these unforeseen compounds. This guide provides a comparative analysis of the potential cross-reactivity of 4-fluoro MBZP (4-fluorobenzylpiperazine) and related benzylpiperazine analogues in common immunoassays. Due to a lack of specific studies on this compound, this guide draws comparisons from data on the most well-studied compound in this class, benzylpiperazine (BZP).
Understanding the Challenge: Designer Drugs and Immunoassays
Designer drugs are synthetic analogues of illicit drugs, created to mimic their pharmacological effects while evading detection and legal regulation.[1] Immunoassay screening tests are based on the principle of competitive binding, where an antibody binds to a target analyte.[2] If a compound is structurally similar to the target drug, it may also bind to the antibody, leading to a presumptive-positive result, also known as a false positive.[2] Conversely, some structurally related compounds may not be detected, leading to false-negative results.[1] This variability in cross-reactivity is a significant limitation of immunoassay-based screening.[3]
Benzylpiperazine (BZP) and its Analogues
Benzylpiperazine (BZP) is a psychoactive stimulant belonging to the piperazine class of designer drugs, with effects similar to amphetamine. It and its derivatives, such as 1-(4-fluorobenzyl)-piperazine (FBZP) and 4-methyl-1-benzylpiperazine (MBZP), are often found in illicit "party pills". The structural similarity of these compounds to amphetamine and methamphetamine raises the potential for cross-reactivity in immunoassays designed to detect these traditional drugs of abuse.
Comparative Cross-Reactivity Data
| Compound | Immunoassay Target | Assay Type/Manufacturer | Concentration Tested | Result | Reference |
| Benzylpiperazine (BZP) | Methamphetamine | Syva 'RapidTest d.a.u.' | 10 µg/ml | Positive | |
| Benzylpiperazine (BZP) | Amphetamine | Syva 'RapidTest d.a.u.' | 100 µg/ml | Negative | |
| Benzylpiperazine (BZP) | Methamphetamine | Acon Test | 100 µg/ml | Negative |
Note: The high concentrations required to elicit a positive result in some cases indicate a low level of cross-reactivity. It is plausible that this compound would exhibit a similar pattern of low-level cross-reactivity with amphetamine and methamphetamine immunoassays. For definitive detection, more specific methods like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) are necessary.
Experimental Protocol: Competitive ELISA for BZP Screening
For laboratories seeking to develop or validate screening methods for benzylpiperazine derivatives, a competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a viable approach. Specific polyclonal antibodies for BZP have been developed for this purpose.
Objective: To determine the presence and concentration of BZP or its cross-reactive analogues in a sample.
Materials:
-
Microtiter plate pre-coated with BZP-specific polyclonal antibodies
-
BZP standards of known concentrations (e.g., 5, 10, 25, 50, 100, 250 ng/mL)
-
BZP-Horseradish Peroxidase (HRP) enzyme conjugate
-
Urine or blood samples (appropriately diluted)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Substrate reagent (e.g., TMB)
-
Stop solution (e.g., 1N HCl)
-
Microplate reader
Procedure:
-
Sample Preparation: Dilute urine (e.g., 1:20) and blood (e.g., 1:10) samples with an appropriate buffer.
-
Competitive Binding:
-
Add a small volume of the prepared standards and samples to the respective wells of the antibody-coated microtiter plate (e.g., 10 µL for urine, 20 µL for blood).
-
Add the BZP-HRP enzyme conjugate to each well (e.g., 100 µL).
-
Incubate the plate for a specified time (e.g., 60 minutes) at room temperature to allow for competitive binding between the BZP in the sample/standard and the BZP-HRP conjugate for the fixed number of antibody binding sites.
-
-
Washing: Wash the plate multiple times with the wash buffer to remove any unbound reagents.
-
Substrate Reaction:
-
Add the TMB substrate reagent to each well.
-
Incubate the plate in the dark for a specified time (e.g., 30 minutes) to allow the HRP enzyme to catalyze a color change.
-
-
Stopping the Reaction: Add the stop solution to each well to halt the color development.
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at a specific wavelength (e.g., 450 nm).
-
Analysis: The intensity of the color is inversely proportional to the concentration of BZP in the sample. A standard curve is generated by plotting the absorbance of the standards against their known concentrations. The concentration of BZP in the samples can then be interpolated from this curve.
Visualizing the Workflow
The following diagrams illustrate the competitive immunoassay principle and a typical experimental workflow for cross-reactivity testing.
Caption: Competitive Immunoassay Principle
Caption: Cross-Reactivity Testing Workflow
Conclusion
While specific data for this compound is scarce, the available information on BZP suggests that fluorinated and methylated analogues are likely to exhibit some degree of cross-reactivity with certain methamphetamine immunoassays, though likely at high concentrations. This underscores the critical need for confirmatory testing of presumptive positive results by more specific methods like GC-MS or LC-MS/MS, especially when the use of designer drugs is suspected. The development of more specific immunoassays for classes of designer drugs, such as the BZP ELISA, is a crucial step in improving the accuracy of toxicological screening. Researchers and clinicians should remain aware of the limitations of current immunoassays and consult manufacturer's package inserts for known cross-reactants.
References
A Comparative Guide to the Development of a Validated LC-MS/MS Method for 4-fluoro MBZP
This guide provides a comprehensive overview of a proposed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantitative analysis of 4-fluoro methylbenzylpiperazine (4-fluoro MBZP), a novel psychoactive substance (NPS). As a new entry in the illicit drug market, robust and validated analytical methods are crucial for its identification and quantification in forensic toxicology and clinical research.[1][2]
This document details a proposed experimental protocol for LC-MS/MS, outlines key validation parameters, and compares its performance with alternative analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS).
Proposed LC-MS/MS Method for this compound Quantification
LC-MS/MS is a powerful analytical technique renowned for its high sensitivity and selectivity, making it the gold standard for quantifying low levels of target analytes in complex biological matrices. The method combines the separation capabilities of liquid chromatography with the precise detection and fragmentation of tandem mass spectrometry.[3]
Experimental Protocol
This protocol is based on established methods for the analysis of synthetic cathinones and piperazine derivatives.[1][4]
1. Sample Preparation (Human Plasma)
-
Standard Preparation: Prepare stock solutions of this compound and a suitable internal standard (e.g., 1-benzylpiperazine-d7) in methanol. Serially dilute to create calibration standards and quality control (QC) samples.
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard.
-
Vortex & Centrifuge: Vortex the mixture for 1 minute, then centrifuge at 10,000 x g for 5 minutes.
-
Evaporation & Reconstitution: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.
2. Liquid Chromatography (LC) Conditions
-
System: UHPLC system.
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 90% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
3. Tandem Mass Spectrometry (MS/MS) Conditions
-
System: Triple quadrupole mass spectrometer.
-
Ionization: Electrospray Ionization (ESI), positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Ion Source Parameters:
-
Gas Temperature: 350°C
-
Gas Flow: 10 L/min
-
Nebulizer Pressure: 45 psi
-
Capillary Voltage: 3500 V
-
-
MRM Transitions (Predicted for this compound, C₁₂H₁₇FN₂):
-
Precursor Ion [M+H]⁺: m/z 209.15
-
Quantifier Product Ion: To be determined empirically by infusing a standard solution. A plausible fragmentation would involve the loss of the fluorobenzyl group.
-
Qualifier Product Ion: A second, distinct fragment ion for identity confirmation.
-
Method Validation Parameters
The proposed method would be validated according to established guidelines to ensure reliability. The expected performance is summarized below.
| Parameter | Specification | Expected Performance |
| Linearity | Calibration curve with R² > 0.99 | 0.5 - 200 ng/mL |
| Limit of Detection (LOD) | Signal-to-Noise Ratio (S/N) ≥ 3 | ~0.1 ng/mL |
| Limit of Quantification (LOQ) | S/N ≥ 10; Precision <20% | 0.5 ng/mL |
| Accuracy | Within ±15% of nominal value (±20% at LOQ) | 85-115% |
| Precision (Intra- & Inter-day) | Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LOQ) | < 15% |
| Selectivity | No significant interfering peaks at the retention time of the analyte | High |
| Matrix Effect | Minimal ion suppression or enhancement | To be assessed, typically compensated by internal standard |
| Recovery | Consistent and reproducible extraction efficiency | > 80% |
Alternative Analytical Methodologies
While LC-MS/MS is ideal for quantification, other techniques are valuable for the identification and confirmation of NPS like this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a classic technique used in forensic toxicology. It separates compounds based on their volatility in a gas stream before detection by a mass spectrometer.
-
Protocol Summary: Samples typically undergo liquid-liquid extraction. For polar compounds like piperazines, derivatization may be required to improve thermal stability and chromatographic peak shape.
-
Advantages: Provides excellent chromatographic resolution and generates reproducible mass spectra that can be compared against established libraries for confident identification.
-
Limitations: Not suitable for thermally labile compounds. The potential need for derivatization adds an extra step to sample preparation, increasing analysis time.
Liquid Chromatography-Quadrupole Time-of-Flight MS (LC-QTOF-MS)
LC-QTOF-MS is a high-resolution mass spectrometry (HRMS) technique that provides highly accurate mass measurements.
-
Protocol Summary: Sample preparation and chromatography are similar to LC-MS/MS. However, the QTOF analyzer acquires full-scan mass spectra of both precursor and fragment ions with high mass accuracy.
-
Advantages: The ability to determine the elemental composition of an unknown compound makes it exceptionally powerful for identifying novel substances without a reference standard. It is ideal for non-targeted screening of NPS and their metabolites.
-
Limitations: While capable of quantification, targeted LC-MS/MS on a triple quadrupole instrument often provides a wider dynamic range and higher sensitivity for routine quantitative analysis.
Performance Comparison
The following table summarizes the key performance characteristics of the three techniques for the analysis of this compound.
| Feature | LC-MS/MS (Triple Quadrupole) | GC-MS | LC-QTOF-MS |
| Primary Application | Targeted Quantification | Qualitative Identification & Confirmation | Untargeted Screening & Identification |
| Selectivity | Very High (based on MRM) | High (based on retention time & mass spectrum) | Extremely High (based on accurate mass) |
| Sensitivity (LOQ) | Very Low (sub-ng/mL) | Low to Moderate (ng/mL) | Low (ng/mL) |
| Sample Throughput | High | Moderate (longer run times, potential derivatization) | High |
| Need for Derivatization | No | Potentially | No |
| Identification Power | Confirmatory (requires standard) | High (library searchable) | Very High (elemental composition) |
| Cost & Complexity | High | Moderate | Very High |
Visualized Workflows
LC-MS/MS Experimental Workflow
The diagram below illustrates the typical workflow for the quantitative analysis of this compound using the proposed LC-MS/MS method.
Caption: Workflow for this compound quantification by LC-MS/MS.
Logical Workflow for NPS Analysis
This diagram shows a logical approach to identifying and quantifying an unknown substance suspected of being an NPS like this compound.
Caption: Analytical strategy for identifying and quantifying novel psychoactive substances.
References
- 1. Development and validation of a rapid LC‐MS/MS method for the detection of 182 novel psychoactive substances in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Quantitative LC–MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites and Its Application to Suspicious Clinical and Forensic Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resolian.com [resolian.com]
- 4. academic.oup.com [academic.oup.com]
A Comparative Guide to the Predicted Neurochemical Effects of Fluorinated Benzylpiperazine (BZP) Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzylpiperazine (BZP) is a synthetic stimulant with known effects on central monoamine systems. The introduction of a fluorine atom to the benzyl ring of BZP can significantly alter its pharmacokinetic and pharmacodynamic properties. The position of this substitution (ortho, meta, or para) is critical in determining the compound's affinity and activity at monoamine transporters. Understanding these differences is crucial for the development of novel therapeutics and for comprehending the neurochemical basis of their psychoactive effects. This guide provides a predictive comparison of the neurochemical profiles of 2-F-BZP, 3-F-BZP, and 4-F-BZP.
Predicted Neurochemical Effects of Fluorinated BZP Isomers
The primary mechanism of action for BZP and its analogs is the inhibition of monoamine reuptake and, in some cases, the promotion of neurotransmitter release. BZP itself is known to have a greater effect on dopamine and norepinephrine release compared to serotonin. Fluorination is a common strategy in medicinal chemistry to modulate a compound's properties, including its binding affinity to biological targets.
Table 1: Predicted Comparative Neurochemical Profile of Fluorinated BZP Isomers
| Compound | Predicted Primary Target(s) | Predicted Potency (Relative to BZP) | Predicted Selectivity Profile | Rationale for Prediction |
| Benzylpiperazine (BZP) | DAT, NET > SERT | - | Dopamine/Norepinephrine selective | Known to primarily act as a dopamine and norepinephrine releasing agent. |
| 2-F-BZP (ortho) | Likely DAT/NET | Potentially decreased | May show altered selectivity due to steric hindrance from the ortho-fluorine affecting optimal binding conformation at the transporters. | |
| 3-F-BZP (meta) | Likely DAT/NET/SERT | Potentially maintained or slightly altered | The meta position may have a more subtle electronic effect on the phenyl ring, possibly leading to a more balanced interaction with all three transporters. | |
| 4-F-BZP (para) | Likely DAT/NET | Potentially increased | The para position is often electronically favorable for interactions within the binding pockets of monoamine transporters, which could enhance potency. |
Note: The predictions in Table 1 are based on general principles of structure-activity relationships for monoamine transporter ligands and require empirical validation.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general mechanism of action of BZP at the synapse and the workflows for key experimental procedures used to determine the neurochemical effects of its fluorinated isomers.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of the neurochemical effects of novel compounds.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of the fluorinated BZP isomers for DAT, SERT, and NET.
Methodology:
-
Membrane Preparation: Crude synaptic membranes are prepared from specific rat brain regions (e.g., striatum for DAT, hippocampus for SERT, and cerebral cortex for NET) by homogenization in ice-cold buffer followed by centrifugation.
-
Assay Conditions: Membranes are incubated with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET) and varying concentrations of the test compound (fluorinated BZP isomer).
-
Incubation and Filtration: The mixture is incubated to allow for binding equilibrium. The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known selective ligand. The concentration of the test compound that inhibits 50% of the specific binding (IC50) is calculated and converted to a Ki value using the Cheng-Prusoff equation.
Synaptosomal Neurotransmitter Uptake Assays
Objective: To measure the potency (IC50) of the fluorinated BZP isomers to inhibit the reuptake of dopamine, serotonin, and norepinephrine into presynaptic nerve terminals.
Methodology:
-
Synaptosome Preparation: Synaptosomes are prepared from fresh rat brain tissue by homogenization and differential centrifugation.
-
Uptake Assay: Synaptosomes are incubated with a radiolabeled neurotransmitter ([³H]dopamine, [³H]serotonin, or [³H]norepinephrine) in the presence of varying concentrations of the test compound.
-
Termination of Uptake: The uptake is stopped by rapid filtration and washing with ice-cold buffer.
-
Measurement: The amount of radiolabeled neurotransmitter taken up by the synaptosomes is quantified by scintillation counting.
-
Data Analysis: The IC50 value, representing the concentration of the test compound that causes 50% inhibition of neurotransmitter uptake, is determined.
In Vivo Microdialysis
Objective: To measure the effects of systemic administration of fluorinated BZP isomers on extracellular levels of dopamine, serotonin, and norepinephrine in the brains of freely moving animals.
Methodology:
-
Surgical Implantation: A microdialysis guide cannula is stereotaxically implanted into a specific brain region (e.g., nucleus accumbens or prefrontal cortex) of an anesthetized rat.
-
Microdialysis Procedure: After a recovery period, a microdialysis probe is inserted through the guide cannula. The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
Sample Collection: Dialysate samples are collected at regular intervals before and after systemic administration (e.g., intraperitoneal injection) of the test compound.
-
Neurotransmitter Analysis: The concentrations of dopamine, serotonin, and norepinephrine in the dialysate samples are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: Changes in extracellular neurotransmitter levels are expressed as a percentage of the baseline concentrations.
Conclusion
While direct experimental data is lacking for a definitive comparison, this guide provides a predictive framework for understanding the potential neurochemical effects of 2-F-BZP, 3-F-BZP, and 4-F-BZP. The position of the fluorine atom on the benzyl ring is predicted to significantly influence the potency and selectivity of these compounds at monoamine transporters. The provided experimental protocols offer a clear path for researchers to empirically determine these effects and validate the predictions outlined in this guide. Such studies are essential for advancing our understanding of the structure-activity relationships of this class of psychoactive substances and for the development of novel central nervous system agents.
Unveiling the Structure-Activity Relationship of Fluorinated Benzylpiperazines: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of fluorinated benzylpiperazine derivatives, detailing their structure-activity relationships (SAR) with a focus on their interactions with key central nervous system targets. The information presented is supported by experimental data to facilitate informed decisions in drug discovery and development.
The strategic incorporation of fluorine into drug candidates has become a pivotal strategy in medicinal chemistry to modulate physicochemical and pharmacokinetic properties. In the landscape of central nervous system (CNS) drug discovery, fluorinated benzylpiperazines have emerged as a significant class of compounds, demonstrating varied affinities and functional activities at serotonin and dopamine receptors, as well as monoamine transporters. Understanding the nuanced effects of fluorine substitution on the benzyl ring is crucial for the rational design of novel therapeutics with desired potency and selectivity.
Comparative Analysis of Receptor Binding Affinities
The position of fluorine substitution on the benzyl ring of benzylpiperazine derivatives significantly influences their binding affinity for dopamine D2, serotonin 5-HT1A, and serotonin 5-HT2A receptors. A systematic evaluation of ortho-, meta-, and para-fluorinated analogs reveals distinct structure-activity relationships for each receptor subtype.
Dopamine D2 Receptor Affinity
Fluorine substitution on the phenyl ring of the benzylpiperazine scaffold generally impacts the affinity for the dopamine D2 receptor. While an unsubstituted phenyl ring provides a baseline affinity, the introduction of a fluorine atom can either enhance or diminish this interaction depending on its position. For instance, a para-fluoro substitution has been shown to be particularly favorable for D2 receptor binding.[1]
Serotonin 5-HT1A Receptor Affinity
The affinity of fluorinated benzylpiperazines for the serotonin 5-HT1A receptor is also sensitive to the placement of the fluorine atom. Studies indicate that electron-donating groups in the ortho position of the phenyl ring tend to be the most active.[1] Conversely, the introduction of electron-withdrawing groups, such as a trifluoromethyl group, at this position leads to a decrease in binding affinity.[1]
Serotonin 5-HT2A Receptor Affinity
In the case of the serotonin 5-HT2A receptor, fluorine substitution on the phenyl ring has a pronounced and position-dependent effect on activity.[1] A fluorine atom in the para-position of the phenyl ring demonstrates the highest affinity.[1] Shifting the fluorine atom to the meta or ortho position results in a significant reduction in activity. Interestingly, the absence of any substitution on the phenyl ring can lead to higher activity compared to meta or ortho-fluorination.
| Compound Reference | Substitution Pattern | Dopamine D2 Ki (nM) | Serotonin 5-HT1A Ki (nM) | Serotonin 5-HT2A Ki (nM) |
| 1 | H (Unsubstituted) | 18.7 | 10.5 | 3.5 |
| 9 | 2-F | 29.5 | 16.2 | 34.1 |
| 10 | 3-F | 18.1 | 11.8 | 27.2 |
| 11 | 4-F | 41.5 | 17.8 | 2.9 |
| 12 | 2-CF3 | 118.0 | 50.9 | 100.0 |
| 13 | 3-CF3 | 43.1 | 18.1 | 17.3 |
Functional Activity Insights
Beyond binding affinity, the functional activity of these compounds at their respective receptors is a critical determinant of their pharmacological profile. Selected fluorinated benzylpiperazine analogs have been characterized in functional assays to determine their efficacy as agonists or antagonists.
For instance, compounds 1 , 10 (3-F), and 11 (4-F) have demonstrated antagonistic activity at dopamine D2 receptors in functional assays measuring cAMP signaling. The percentage of inhibition of the dopamine response by these compounds correlated with their binding affinities for the D2 receptor.
Structure-Activity Relationship Summary
The following diagram illustrates the key structure-activity relationships for fluorinated benzylpiperazines at dopamine D2, serotonin 5-HT1A, and 5-HT2A receptors.
Caption: Key SAR findings for fluorinated benzylpiperazines.
Experimental Protocols
The data presented in this guide are derived from rigorous experimental procedures. Below are summaries of the key methodologies employed in the cited research.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of test compounds for specific receptors.
General Protocol:
-
Membrane Preparation: Cell lines stably expressing the human cloned receptors (e.g., Dopamine D2, Serotonin 5-HT1A, Serotonin 5-HT2A) are cultured and harvested. The cell membranes are then prepared through homogenization and centrifugation.
-
Competition Binding: The prepared cell membranes are incubated with a specific radioligand (a radioactive molecule that binds to the receptor of interest) and varying concentrations of the unlabeled test compound.
-
Separation and Counting: After incubation to allow for binding equilibrium, the bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is then quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 values are then converted to inhibition constants (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
The following diagram outlines the general workflow for a radioligand binding assay.
Caption: General workflow for radioligand binding assays.
Functional Assays (cAMP Signaling)
Objective: To determine the functional activity (e.g., antagonist or agonist efficacy) of test compounds at G-protein coupled receptors.
General Protocol:
-
Cell Culture: CHO-K1 cells expressing the human dopamine D2 receptor are used.
-
Compound Treatment: The cells are treated with the test compounds at a specific concentration.
-
Receptor Stimulation: A known agonist (e.g., dopamine) is added to stimulate the receptor and induce a measurable response, such as a change in intracellular cyclic adenosine monophosphate (cAMP) levels.
-
Measurement of Response: The change in cAMP levels is measured using a suitable assay kit.
-
Data Analysis: The ability of the test compound to inhibit the agonist-induced response is quantified to determine its antagonistic efficacy.
This guide provides a foundational understanding of the SAR of fluorinated benzylpiperazines. Further research into a broader range of receptor and transporter interactions, as well as in vivo studies, will be crucial for the development of clinically viable drug candidates from this promising chemical class.
References
A Comparative Analysis of 4-Fluoro-MBZP and Classical Stimulants: Psychoactive Effects and Mechanistic Insights
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the psychoactive effects of the novel psychoactive substance 4-fluoro-methylbenzylpiperazine (4-fluoro-MBZP) relative to classic stimulants such as amphetamine and cocaine. Due to the limited specific experimental data on 4-fluoro-MBZP, this comparison relies on data from its parent compound, benzylpiperazine (BZP), and related piperazine derivatives to infer its potential pharmacological profile.
Overview of 4-Fluoro-MBZP
4-Fluoro-MBZP is a novel synthetic compound belonging to the piperazine class of drugs.[1][2] Structurally analogous to benzylpiperazine (BZP), it is presumed to exert its psychoactive effects through mechanisms similar to other stimulants, primarily by modulating dopaminergic and serotonergic neurotransmission.[1][2] It is classified as a stimulant, though comprehensive studies on its activity and potency are not yet available.[1]
Comparative Data on Psychoactive Effects
While direct quantitative data for 4-fluoro-MBZP is not available, the following table summarizes the known effects of its parent compound, BZP, in comparison to the well-characterized classical stimulants, amphetamine and cocaine. It is hypothesized that 4-fluoro-MBZP would exhibit effects qualitatively similar to BZP.
| Parameter | Benzylpiperazine (BZP) | Amphetamine | Cocaine |
| Primary Mechanism of Action | Dopamine (DA) and Serotonin (5-HT) releaser and reuptake inhibitor | Potent DA, Norepinephrine (NE), and 5-HT releaser; reuptake inhibitor | Primarily a DA, NE, and 5-HT reuptake inhibitor |
| Locomotor Activity | Increases locomotor activity | Dose-dependent increases in locomotor activity | Dose-dependent increases in locomotor activity |
| Dopamine Transporter (DAT) Affinity (IC50/Ki) | Moderate affinity; acts as a substrate (releaser) | High affinity; acts as a substrate (releaser) | High affinity; acts as an inhibitor |
| In Vivo Dopamine Levels (Microdialysis) | Increases extracellular dopamine levels | Markedly increases extracellular dopamine levels | Significantly increases extracellular dopamine levels |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparative analysis are provided below. These protocols represent standard procedures used in preclinical psychopharmacology to assess the effects of novel psychoactive substances.
Locomotor Activity Assessment in Mice
Objective: To quantify the stimulant effects of a test compound on spontaneous motor activity.
Methodology:
-
Animals: Male Swiss-Webster mice are individually housed and acclimated to the testing room for at least 60 minutes prior to the experiment.
-
Apparatus: A square open-field arena (e.g., 40 x 40 cm) equipped with infrared beams to automatically record horizontal and vertical movements.
-
Procedure:
-
Mice receive an intraperitoneal (i.p.) injection of the test compound (e.g., 4-fluoro-MBZP, amphetamine, or cocaine at various doses) or vehicle (e.g., saline).
-
Immediately after injection, each mouse is placed in the center of the open-field arena.
-
Locomotor activity is recorded for a set duration, typically 60-120 minutes.
-
-
Data Analysis: The total distance traveled, number of horizontal and vertical beam breaks are quantified. Data are typically analyzed using a one-way ANOVA followed by post-hoc tests to compare drug-treated groups to the vehicle control group.
Dopamine Transporter (DAT) Binding Assay
Objective: To determine the affinity of a test compound for the dopamine transporter.
Methodology:
-
Preparation: Cell membranes are prepared from cells expressing the human dopamine transporter (hDAT).
-
Assay:
-
A radioligand with high affinity for DAT (e.g., [³H]WIN 35,428) is incubated with the cell membranes.
-
Increasing concentrations of the test compound (e.g., 4-fluoro-MBZP) are added to compete with the radioligand for binding to DAT.
-
Non-specific binding is determined in the presence of a high concentration of a known DAT inhibitor (e.g., cocaine).
-
-
Detection: The amount of bound radioactivity is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The inhibition constant (Ki) is then determined using the Cheng-Prusoff equation.
In Vivo Microdialysis in Rats
Objective: To measure the extracellular levels of dopamine and its metabolites in a specific brain region following administration of a test compound.
Methodology:
-
Surgery: Rats are anesthetized, and a guide cannula is stereotaxically implanted into a brain region of interest, such as the nucleus accumbens or striatum.
-
Microdialysis:
-
After a recovery period, a microdialysis probe is inserted through the guide cannula.
-
The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
Dialysate samples are collected at regular intervals (e.g., every 15-20 minutes) before and after systemic administration of the test compound.
-
-
Neurochemical Analysis: The concentration of dopamine and its metabolites (e.g., DOPAC, HVA) in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: Changes in neurotransmitter levels are expressed as a percentage of the baseline concentration. Statistical analysis is performed to compare the effects of the test compound to the vehicle control.
Visualizations
Proposed Signaling Pathway of 4-Fluoro-MBZP
Caption: Proposed mechanism of 4-Fluoro-MBZP in the dopaminergic synapse.
Experimental Workflow for Assessing Psychoactive Effects
Caption: Workflow for the preclinical assessment of novel psychoactive substances.
References
A Comparative Guide to the Purity Validation of 4-fluoro MBZP Reference Material
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for validating the purity of 4-fluoro methylbenzylpiperazine (4-fluoro MBZP) reference material. Ensuring the high purity of reference standards is critical for accurate analytical measurements, forming the basis of reliable research and drug development. This document outlines the experimental protocols and presents a comparative analysis of quantitative Nuclear Magnetic Resonance (qNMR), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC) for the purity assessment of this compound.
Introduction to this compound
This compound is a piperazine derivative that has been identified as a novel psychoactive substance[1]. As with any reference material, its purity must be rigorously established to ensure the validity of experimental results. A purity of ≥98% is commonly stated by commercial suppliers such as Cayman Chemical and MedchemExpress[2][3][4]. The validation of this stated purity is achieved through a combination of analytical techniques, each with its own strengths and limitations.
Comparison of Analytical Methodologies for Purity Determination
The selection of an appropriate analytical method for purity validation depends on several factors, including the chemical properties of the analyte, the potential impurity profile, and the desired level of accuracy. The following table summarizes the key performance characteristics of qNMR, GC-MS, and HPLC for the purity assessment of this compound.
| Parameter | Quantitative NMR (qNMR) | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) |
| Principle | Absolute quantification against a certified internal standard based on the direct proportionality between signal intensity and the number of nuclei. | Separation of volatile compounds based on their partitioning between a stationary and mobile phase, followed by mass-based detection and quantification. | Separation of compounds based on their differential distribution between a stationary and liquid mobile phase, with quantification by UV detection. |
| Selectivity | High, based on the unique chemical shifts of specific protons in the this compound molecule. | High, based on both chromatographic retention time and mass spectral fragmentation patterns. | Moderate to high, dependent on chromatographic resolution from potential impurities. |
| Accuracy | High, as it is a primary ratio method traceable to SI units. | High, with proper calibration using a certified reference standard. | High, with proper calibration using a certified reference standard. |
| Precision | High, typically with low relative standard deviation (RSD). | High, with RSDs typically below 5%. | High, with RSDs typically below 2%. |
| Limit of Detection (LOD) | Higher compared to chromatographic techniques. | Low, capable of detecting trace impurities. | Low, suitable for detecting impurities at low concentrations. |
| Sample Throughput | Lower, due to longer acquisition times for high accuracy. | High, with modern rapid GC-MS methods. | High, especially with ultra-high-performance liquid chromatography (UHPLC) systems. |
| Structural Information | Provides definitive structural confirmation of the analyte. | Provides mass spectral data that aids in the identification of the analyte and unknown impurities. | Provides limited structural information. |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below. These protocols are representative and may require optimization for specific instrumentation and laboratory conditions.
Quantitative ¹H-NMR Spectroscopy Protocol
Quantitative NMR (qNMR) is a primary analytical method that allows for the determination of purity without the need for a specific reference standard of the analyte, instead using a certified internal standard[5].
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
-
Analytical balance (accurate to 0.01 mg)
Reagents:
-
This compound reference material
-
Certified internal standard (e.g., maleic acid, dimethyl sulfone)
-
Deuterated solvent (e.g., Deuterated Dimethyl Sulfoxide, DMSO-d6)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and 5 mg of the internal standard into a vial.
-
Dissolve the mixture in a precise volume (e.g., 1.0 mL) of the deuterated solvent.
-
Transfer an aliquot of the solution into an NMR tube.
-
-
Data Acquisition:
-
Acquire the ¹H-NMR spectrum using quantitative parameters, including a calibrated 90° pulse and a relaxation delay of at least 5 times the longest T1 relaxation time of the signals of interest to ensure full magnetization recovery.
-
-
Data Processing and Analysis:
-
Process the spectrum with phasing and baseline correction.
-
Integrate a well-resolved, characteristic signal of this compound (e.g., the singlet from the N-CH₃ group or signals from the aromatic protons) and a signal from the internal standard.
-
Calculate the purity using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
GC-MS Protocol
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds, making it well-suited for the analysis of synthetic stimulants and their impurities.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Autosampler
-
Capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness)
Reagents:
-
This compound reference material
-
High-purity solvent (e.g., methanol, ethyl acetate)
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution.
-
-
GC-MS Conditions:
-
Injector Temperature: 250°C
-
Injection Mode: Splitless
-
Oven Temperature Program: Initial temperature of 100°C, hold for 1 minute, ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-500
-
-
Data Analysis:
-
The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
For quantitative analysis, a calibration curve is generated by plotting the peak area of the this compound against the concentration of the calibration standards. The concentration of the sample is then determined from this curve.
-
HPLC-UV Protocol
High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a widely used technique for the separation, identification, and quantification of compounds in a mixture. It is a robust method for determining the purity of pharmaceutical substances.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
Autosampler
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Reagents:
-
This compound reference material
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid or other suitable buffer components
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution.
-
-
HPLC Conditions:
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
UV Detection Wavelength: 254 nm
-
-
Data Analysis:
-
Purity is determined by the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks.
-
For quantitative analysis, a calibration curve is constructed from the peak areas of the calibration standards.
-
Visualization of Experimental Workflows
The following diagrams illustrate the workflows for the purity validation of this compound reference material using the described analytical techniques.
Caption: Workflow for qNMR Purity Determination.
Caption: Workflows for GC-MS and HPLC Purity Determination.
Conclusion
The validation of reference material purity is a critical aspect of quality control in research and drug development. A multi-technique approach is often employed to provide a comprehensive assessment of purity. For this compound, qNMR offers the advantage of being a primary method for absolute quantification, while GC-MS and HPLC-UV are powerful separation techniques for detecting and quantifying impurities. The choice of methodology should be based on the specific requirements of the analysis, with consideration of the performance characteristics of each technique. By employing these validated methods, researchers can have confidence in the purity of their this compound reference material, leading to more accurate and reproducible scientific outcomes.
References
Comparative Analysis of 4-fluoro MBZP and 2-fluoro MBZP: A Predictive Outlook
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two positional isomers of fluorinated methylbenzylpiperazine (MBZP): 1-(4-fluorobenzyl)-4-methylpiperazine (4-fluoro MBZP) and 1-(2-fluorobenzyl)-4-methylpiperazine (2-fluoro MBZP). It is important to note that while this compound has been identified as a novel psychoactive substance, there is a significant lack of published experimental data directly comparing the pharmacological and pharmacokinetic profiles of these two compounds.[1][2] Consequently, this analysis is based on the limited available information and established structure-activity relationships (SAR) within the broader class of piperazine derivatives.
Introduction
This compound and 2-fluoro MBZP are structural analogs of benzylpiperazine (BZP), a compound known for its stimulant and euphoric effects.[3][4] The introduction of a fluorine atom to the benzyl ring is a common strategy in medicinal chemistry to modulate a molecule's metabolic stability, membrane permeability, and binding affinity for its biological targets.[5] The position of this halogen substituent can significantly influence the pharmacological profile of the compound. While this compound is presumed to act as a stimulant by modulating dopaminergic and serotonergic systems, the specific properties of 2-fluoro MBZP remain largely uncharacterized in publicly available literature.
Chemical Structures
The chemical structures of this compound and 2-fluoro MBZP are presented in Table 1. The key difference lies in the position of the fluorine atom on the phenyl ring.
Table 1: Chemical Structures and Properties of this compound and 2-fluoro MBZP
| Compound | This compound | 2-fluoro MBZP |
| IUPAC Name | 1-[(4-fluorophenyl)methyl]-4-methylpiperazine | 1-[(2-fluorophenyl)methyl]-4-methylpiperazine |
| CAS Number | 144734-44-1 | Not available |
| Molecular Formula | C₁₂H₁₇FN₂ | C₁₂H₁₇FN₂ |
| Molecular Weight | 208.3 g/mol | 208.3 g/mol (base) / 244.7 g/mol (HCl salt) |
| Chemical Structure | ![]() | ![]() |
Note: Image placeholders are used as I cannot generate images. The structures are well-defined by their IUPAC names.
Predicted Pharmacological Profiles
Due to the absence of direct experimental data, the following pharmacological comparison is predictive and based on general principles of piperazine pharmacology and SAR studies of related compounds.
Mechanism of Action
Benzylpiperazine and its derivatives are known to interact with monoamine transporters, primarily the dopamine transporter (DAT) and the serotonin transporter (SERT), leading to increased extracellular concentrations of these neurotransmitters. They can also exhibit activity at various serotonin receptor subtypes.
Predicted Signaling Pathway
Caption: Predicted mechanism of action of fluorinated MBZP derivatives.
Predicted Receptor and Transporter Interactions
The position of the fluorine atom on the phenyl ring is expected to influence the binding affinity and selectivity of these compounds for DAT and SERT.
-
4-fluoro Substitution: In some classes of compounds, a 4-fluoro substitution can enhance binding affinity to monoamine transporters. It is plausible that this compound exhibits significant affinity for both DAT and SERT, contributing to its stimulant effects.
-
2-fluoro Substitution: An ortho-fluoro substituent can introduce steric hindrance and alter the electronic properties of the phenyl ring differently than a para-substituent. This could potentially lead to a different selectivity profile for 2-fluoro MBZP compared to this compound, possibly favoring one transporter over the other or interacting with a different set of receptors. For instance, in some unrelated compound series, ortho-fluorine substitution has been shown to have specific hydrophobic interactions that can influence binding affinity.
Without experimental data, it is difficult to predict the exact binding affinities (Ki values) and functional activities (IC50 or EC50 values).
Experimental Protocols for Comparative Analysis
To definitively compare this compound and 2-fluoro MBZP, a series of in vitro and in vivo experiments would be required. The following outlines a hypothetical experimental workflow.
Hypothetical Experimental Workflow
Caption: A hypothetical workflow for the comprehensive comparative analysis of 4-fluoro and 2-fluoro MBZP.
Detailed Methodologies (Hypothetical)
1. Radioligand Binding Assays:
-
Objective: To determine the binding affinities (Ki) of this compound and 2-fluoro MBZP for human dopamine transporter (hDAT) and human serotonin transporter (hSERT).
-
Protocol:
-
Cell membranes expressing hDAT or hSERT would be incubated with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT) and varying concentrations of the test compounds.
-
Non-specific binding would be determined in the presence of a high concentration of a known inhibitor (e.g., cocaine for DAT, imipramine for SERT).
-
After incubation, bound and free radioligand would be separated by rapid filtration.
-
The radioactivity of the filters would be measured by liquid scintillation counting.
-
IC50 values would be calculated and converted to Ki values using the Cheng-Prusoff equation.
-
2. Monoamine Uptake Assays:
-
Objective: To measure the functional potency (IC50) of the compounds in inhibiting dopamine and serotonin uptake.
-
Protocol:
-
Cells expressing hDAT or hSERT would be pre-incubated with varying concentrations of this compound or 2-fluoro MBZP.
-
A radiolabeled monoamine (e.g., [³H]dopamine or [³H]serotonin) would be added to initiate the uptake.
-
After a short incubation period, the uptake would be terminated by washing with ice-cold buffer.
-
The amount of radiolabeled monoamine taken up by the cells would be quantified by scintillation counting.
-
IC50 values would be determined from concentration-response curves.
-
Summary and Future Directions
The comparative analysis of this compound and 2-fluoro MBZP is currently hampered by a significant lack of empirical data. Based on the principles of medicinal chemistry and the known pharmacology of piperazine derivatives, it is predicted that both compounds will exhibit stimulant properties through their interaction with monoamine transporters. The position of the fluorine atom is likely to influence their potency and selectivity, but the precise nature of these differences remains to be elucidated.
Future research should focus on conducting the in vitro and in vivo studies outlined in the hypothetical experimental workflow. Such studies are crucial to accurately characterize and compare the pharmacological and toxicological profiles of these two compounds, providing valuable information for the scientific and drug development communities. Researchers are strongly encouraged to publish their findings to fill the current knowledge gap.
References
Safety Operating Guide
Navigating the Disposal of 4-fluoro MBZP: A Guide for Laboratory Professionals
Key Principle: Treat as Hazardous Waste
In the absence of specific disposal instructions, 4-fluoro MBZP should be treated as a hazardous chemical waste.[3] This necessitates adherence to institutional and national regulations for hazardous waste management. Under no circumstances should this compound be disposed of down the drain or in regular trash.[4][5] Evaporation, especially in a fume hood, is also not an acceptable method of disposal.
Immediate Safety and Handling Precautions
Before initiating any disposal-related activities, wearing the appropriate Personal Protective Equipment (PPE) is mandatory. This includes chemical safety goggles, gloves, and a lab coat. Handling should occur in a well-ventilated area.
| Protective Equipment | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | To protect against potential splashes, which could cause eye damage. |
| Hand Protection | Nitrile or other chemically resistant gloves. | To prevent skin contact and absorption. |
| Body Protection | Laboratory coat. | To protect against contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area. | To prevent inhalation of any potential vapors. |
Step-by-Step Disposal Protocol
The following procedure outlines the general steps for the safe disposal of this compound in a laboratory setting.
-
Waste Collection :
-
Solid Waste : Collect any solid this compound waste, including contaminated items like weighing paper or pipette tips, in a designated and clearly labeled hazardous waste container.
-
Liquid Waste : If this compound is in a solution (e.g., methanol), it should be collected in a container specifically designated for flammable liquid waste. The first rinse of any container that held the chemical must also be collected as hazardous waste.
-
-
Waste Segregation and Storage :
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
The container must be kept closed except when adding waste.
-
Ensure that incompatible waste types are stored separately. For instance, acids and bases should be stored in different containers.
-
Flammable wastes should be stored in a fire-rated cabinet.
-
-
Labeling :
-
Properly label the hazardous waste container with the full chemical name ("4-fluoro methylbenzylpiperazine"), concentration, and any known hazards.
-
-
Arrange for Pickup :
-
Once the waste container is full, or in accordance with your institution's guidelines (e.g., within a specific timeframe), arrange for its collection by your institution's Environmental Health and Safety (EHS) department.
-
Disposal of Empty Containers
Even "empty" containers that held this compound must be handled with care.
-
Thoroughly empty the container.
-
The first rinse of the container with a suitable solvent must be collected and disposed of as hazardous waste. For highly toxic chemicals, the first three rinses must be collected.
-
After appropriate rinsing, the labels on the container must be defaced or removed before it can be discarded as non-hazardous waste, such as in designated glass disposal containers.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: A flowchart outlining the key steps for the safe disposal of this compound.
Disclaimer: This information is intended as a general guide. Researchers must always consult their institution's specific safety and disposal protocols and contact their Environmental Health and Safety (EHS) office for detailed guidance.
References
Personal protective equipment for handling 4-fluoro MBZP
Audience: Researchers, scientists, and drug development professionals.
This guide provides crucial safety and logistical information for the handling and disposal of 4-fluoro MBZP. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, data from structurally similar compounds and general chemical safety principles dictate that it should be handled with care as a potentially hazardous substance. This product is intended for research and forensic applications.[1][2][3]
Core Personal Protective Equipment (PPE) Requirements
A comprehensive approach to personal protective equipment is mandatory to ensure the safety of all personnel. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Rationale |
| Eye Protection | Chemical Splash Goggles | Must meet ANSI Z87.1 standards for chemical splash protection.[4] Goggles are essential to protect against splashes and potential vapors. A face shield worn over safety glasses is recommended for high-risk procedures.[4] |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves are recommended for incidental contact. For prolonged or direct contact, heavier-duty gloves such as neoprene or butyl rubber should be considered. Always inspect gloves for damage before use. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat (e.g., Nomex® or 100% cotton) should be worn and kept fully buttoned to provide a barrier against spills. |
| Respiratory Protection | NIOSH-approved Respirator | Required when handling the compound outside of a certified fume hood, if aerosolization is possible, or if exposure limits are exceeded. The appropriate cartridge must be selected based on a risk assessment. |
| Foot Protection | Closed-toe Shoes | Appropriate shoes that cover the entire foot are mandatory in the laboratory to protect against spills. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is critical for minimizing exposure and ensuring a safe laboratory environment.
1. Preparation:
-
Thoroughly review the available safety information and any institutional chemical safety protocols before beginning work.
-
Ensure all necessary PPE is readily available, in good condition, and worn correctly.
-
Verify that a chemical fume hood is functioning correctly.
-
Have a spill kit and emergency contact information readily accessible.
2. Handling:
-
All handling of this compound, including weighing and dilutions, should be conducted within a certified chemical fume hood.
-
Avoid the creation of dust or aerosols.
-
Use dedicated labware and equipment. If not possible, thoroughly decontaminate equipment after use.
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
3. Storage:
-
Store this compound at -20°C in a tightly sealed container.
-
The storage area should be clearly labeled with the compound's identity and associated hazards.
-
Store away from incompatible materials.
4. Spill Management:
-
In the event of a spill, evacuate all non-essential personnel from the area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material.
-
Carefully collect the absorbed material into a sealed container for hazardous waste disposal.
-
Decontaminate the spill area according to institutional guidelines.
-
Report all spills to the laboratory supervisor immediately.
5. Disposal:
-
All waste materials contaminated with this compound, including empty containers, used gloves, and absorbent materials, must be treated as hazardous waste.
-
Dispose of hazardous waste in clearly labeled, sealed containers.
-
Follow all institutional, local, and national regulations for hazardous waste disposal.
Experimental Workflow Diagram
The following diagram illustrates the logical flow for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


